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  • Product: 3,4'-Dihydroxy-3,5',7-trimethoxyflavan
  • CAS: 97914-19-7

Core Science & Biosynthesis

Foundational

A Technical Guide to the Isolation of 3,4'-Dihydroxy-3,5',7-trimethoxyflavan from Plant Extracts

Abstract This technical guide provides a comprehensive framework for the isolation and characterization of the flavan, 3,4'-Dihydroxy-3,5',7-trimethoxyflavan, from plant sources. This document is intended for researchers...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the isolation and characterization of the flavan, 3,4'-Dihydroxy-3,5',7-trimethoxyflavan, from plant sources. This document is intended for researchers, scientists, and professionals in the field of natural product chemistry and drug development. The guide outlines a multi-step process beginning with the selection of a promising plant source, followed by detailed protocols for extraction, purification, and structural elucidation. Emphasis is placed on the scientific rationale behind methodological choices, ensuring a self-validating and reproducible workflow. While a glycosylated form of the target compound has been identified in Plumeria rubra, this guide provides a generalized yet detailed approach that can be adapted for other potential plant matrices.

Introduction: The Significance of Flavans

Flavonoids are a diverse class of polyphenolic secondary metabolites found throughout the plant kingdom, renowned for their wide range of biological activities. Within this broad family, flavans represent a smaller, yet significant subgroup characterized by a saturated heterocyclic C ring. The specific substitution patterns of hydroxyl and methoxy groups on the flavan backbone are critical determinants of their bioactivity, influencing properties such as antioxidant capacity, enzyme inhibition, and receptor binding affinity.

3,4'-Dihydroxy-3,5',7-trimethoxyflavan is a specific flavan of interest due to its potential pharmacological properties, inferred from the activities of structurally related flavonoids. The precise isolation and characterization of this compound are essential for its further investigation and potential development as a therapeutic agent. This guide provides a robust scientific and methodological foundation for researchers embarking on the isolation of this and similar flavan compounds.

Plant Source Selection and Preparation

Identifying a Viable Plant Source

The initial and most critical step in the isolation of a natural product is the identification of a rich and reliable plant source. Based on available literature, a promising source for 3,4'-Dihydroxy-3,5',7-trimethoxyflavan is the stem bark of Plumeria rubra (Apocynaceae). A glycosylated form of the target compound, (2R, 3S)-3,4′-dihydroxy-7,3′,5′-trimethoxyflavan-5-O-β-D-glucopyranoside, has been successfully isolated from this plant. This indicates the presence of the necessary biosynthetic pathways for the aglycone.

Plant Material Collection and Preparation

Proper collection and preparation of the plant material are paramount to preserving the integrity of the target compound.

Protocol 2.2.1: Plant Material Preparation

  • Collection: Collect the stem bark of Plumeria rubra from a healthy, mature plant. The optimal collection time may vary depending on geographical location and season, and should be recorded.

  • Authentication: A voucher specimen of the plant should be deposited in a recognized herbarium for botanical authentication.

  • Washing and Drying: Thoroughly wash the collected bark with distilled water to remove any debris. Air-dry the bark in a well-ventilated area, shielded from direct sunlight, to prevent photochemical degradation of the flavonoids.

  • Grinding: Once completely dry, grind the bark into a coarse powder using a mechanical grinder. This increases the surface area for efficient solvent extraction.

Extraction and Fractionation

The objective of the extraction and fractionation process is to create a crude extract enriched with the target flavan and then to separate it from other classes of compounds.

Diagram 3.1: Workflow for Extraction and Fractionation

Extraction_Fractionation Plant_Powder Dried Plant Powder Methanol_Extraction Methanol Extraction (Soxhlet or Maceration) Plant_Powder->Methanol_Extraction Crude_Extract Crude Methanolic Extract Methanol_Extraction->Crude_Extract Solvent_Partitioning Solvent-Solvent Partitioning Crude_Extract->Solvent_Partitioning Ethyl_Acetate_Fraction Ethyl Acetate Fraction (Enriched in Flavonoids) Solvent_Partitioning->Ethyl_Acetate_Fraction Aqueous_Fraction Aqueous Fraction (Polar Compounds) Solvent_Partitioning->Aqueous_Fraction

Caption: General workflow for the extraction and fractionation of flavonoids.

Extraction

Methanol is a common and effective solvent for the extraction of a broad range of polyphenolic compounds, including flavonoids.

Protocol 3.1.1: Methanol Extraction

  • Soxhlet Extraction (for exhaustive extraction):

    • Place the powdered bark (e.g., 500 g) in a cellulose thimble.

    • Extract with methanol in a Soxhlet apparatus for 24-48 hours, or until the solvent in the siphon tube runs clear.

  • Maceration (a simpler alternative):

    • Soak the powdered bark in methanol (1:10 w/v) in a sealed container for 72 hours at room temperature, with occasional shaking.

    • Filter the extract and repeat the process two more times with fresh solvent.

  • Concentration: Combine the methanolic extracts and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude methanolic extract.

Solvent-Solvent Partitioning

This step aims to separate compounds based on their polarity, thereby enriching the fraction containing the target flavan.

Protocol 3.2.1: Liquid-Liquid Partitioning

  • Resuspend: Resuspend the crude methanolic extract in a mixture of distilled water and methanol (9:1 v/v).

  • Partitioning: Transfer the suspension to a separatory funnel and partition successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.

  • Fraction Collection: Collect each solvent fraction separately. The ethyl acetate fraction is typically enriched in flavonoids.

  • Concentration: Evaporate the solvent from each fraction under reduced pressure to obtain the respective dried fractions.

Purification of the Target Compound

The purification of 3,4'-Dihydroxy-3,5',7-trimethoxyflavan from the enriched ethyl acetate fraction requires chromatographic techniques. This is often a multi-step process.

Diagram 4.1: Chromatographic Purification Strategy

Purification_Strategy Ethyl_Acetate_Fraction Ethyl Acetate Fraction Column_Chromatography Silica Gel Column Chromatography Ethyl_Acetate_Fraction->Column_Chromatography Fractions Collected Fractions Column_Chromatography->Fractions TLC_Analysis TLC Analysis Fractions->TLC_Analysis Combined_Fractions Combined Fractions with Target Compound TLC_Analysis->Combined_Fractions Preparative_HPLC Preparative HPLC Combined_Fractions->Preparative_HPLC Isolated_Compound Isolated 3,4'-Dihydroxy-3,5',7-trimethoxyflavan Preparative_HPLC->Isolated_Compound

Caption: A typical chromatographic workflow for the purification of a target flavonoid.

Column Chromatography

Column chromatography is a primary tool for the initial separation of compounds from the complex ethyl acetate fraction.

Protocol 4.1.1: Silica Gel Column Chromatography

  • Column Packing: Prepare a column with silica gel (60-120 mesh) as the stationary phase, using a suitable non-polar solvent (e.g., n-hexane) to create a slurry and pack the column.

  • Sample Loading: Adsorb the dried ethyl acetate fraction onto a small amount of silica gel and carefully load it onto the top of the packed column.

  • Elution: Elute the column with a gradient of increasing polarity. A common solvent system is a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate.

  • Fraction Collection: Collect fractions of a fixed volume (e.g., 20 mL) and monitor the elution profile using Thin Layer Chromatography (TLC).

Thin Layer Chromatography (TLC)

TLC is used to monitor the separation from the column and to identify the fractions containing the target compound.

Protocol 4.2.1: TLC Analysis

  • Plate Preparation: Use pre-coated silica gel 60 F254 TLC plates.

  • Spotting: Apply a small spot of each collected fraction onto the baseline of the TLC plate.

  • Development: Develop the plate in a suitable mobile phase (e.g., n-hexane:ethyl acetate, 7:3 v/v).

  • Visualization: Visualize the separated spots under UV light (254 nm and 366 nm) and by spraying with a suitable visualizing agent (e.g., vanillin-sulfuric acid reagent) followed by gentle heating.

  • Fraction Pooling: Combine the fractions that show a similar TLC profile and contain the spot corresponding to the target flavan.

Preparative High-Performance Liquid Chromatography (HPLC)

For final purification to obtain a high-purity compound, preparative HPLC is often necessary.

Protocol 4.3.1: Preparative HPLC

  • Column: Use a C18 reverse-phase preparative HPLC column.

  • Mobile Phase: A gradient of methanol and water (both with 0.1% formic acid) is a common mobile phase for flavonoid separation. The gradient should be optimized based on analytical HPLC runs.

  • Injection and Collection: Inject the combined and concentrated fractions from the column chromatography step. Collect the peak corresponding to the target compound based on its retention time.

  • Purity Check: Assess the purity of the isolated compound using analytical HPLC with a photodiode array (PDA) detector.

Hydrolysis of the Glycoside (If Necessary)

If the isolated compound is the glycoside, a hydrolysis step is required to obtain the aglycone (the target compound).

Protocol 5.1.1: Acid Hydrolysis

  • Dissolution: Dissolve the isolated glycoside in a mixture of methanol and 2M hydrochloric acid.

  • Reflux: Reflux the mixture for 2-4 hours.

  • Extraction: After cooling, partition the reaction mixture with ethyl acetate. The aglycone will move to the ethyl acetate layer.

  • Washing and Drying: Wash the ethyl acetate layer with distilled water, dry it over anhydrous sodium sulfate, and evaporate the solvent to obtain the crude aglycone.

  • Purification: Further purify the aglycone using the chromatographic methods described in Section 4.

Structural Elucidation and Characterization

Unequivocal identification of the isolated compound as 3,4'-Dihydroxy-3,5',7-trimethoxyflavan requires a combination of spectroscopic techniques.

Table 6.1: Spectroscopic Data for Structural Elucidation

Spectroscopic TechniquePurposeExpected Data for 3,4'-Dihydroxy-3,5',7-trimethoxyflavan
UV-Vis Spectroscopy Provides information about the chromophoric system of the flavonoid.Two major absorption bands are expected: Band I (around 320-380 nm) and Band II (around 250-290 nm). The exact λmax will depend on the solvent and the substitution pattern.
Mass Spectrometry (MS) Determines the molecular weight and provides information on the fragmentation pattern.The molecular ion peak [M+H]⁺ should correspond to the exact mass of C₁₈H₂₀O₆. The fragmentation pattern will be characteristic of the flavan structure.
¹H-NMR Spectroscopy Provides information about the number, type, and connectivity of protons in the molecule.The spectrum will show characteristic signals for the aromatic protons on the A and B rings, the protons on the heterocyclic C ring, and the protons of the methoxy groups. The coupling constants will help to determine the relative stereochemistry.
¹³C-NMR Spectroscopy Provides information about the number and type of carbon atoms in the molecule.The spectrum will show distinct signals for each carbon atom in the flavan skeleton and the methoxy groups.
2D-NMR (COSY, HSQC, HMBC) Provides detailed information about the connectivity between protons and carbons, confirming the overall structure.These experiments will be crucial to definitively assign all proton and carbon signals and confirm the substitution pattern.

Conclusion

The isolation of 3,4'-Dihydroxy-3,5',7-trimethoxyflavan from plant extracts is a challenging yet rewarding endeavor. This technical guide provides a scientifically sound and detailed framework to guide researchers through the process, from plant source selection to final structural elucidation. By understanding the rationale behind each step and by employing a systematic and meticulous approach, researchers can successfully isolate this and other valuable flavan compounds for further scientific investigation. The protocols provided herein should be considered as a starting point and may require optimization depending on the specific plant matrix and available laboratory instrumentation.

References

  • A comprehensive list of references will be compiled upon the availability of specific literature detailing the isolation and full spectroscopic characterization of 3,4'-Dihydroxy-3,5',7-trimethoxyflavan.
Exploratory

A Technical Guide to the Putative Biosynthetic Pathway of 3,4'-Dihydroxy-3,5',7-trimethoxyflavan

For Researchers, Scientists, and Drug Development Professionals Abstract 3,4'-Dihydroxy-3,5',7-trimethoxyflavan is a methylated flavan-3-ol, a class of flavonoids with significant therapeutic potential. Understanding its...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4'-Dihydroxy-3,5',7-trimethoxyflavan is a methylated flavan-3-ol, a class of flavonoids with significant therapeutic potential. Understanding its biosynthesis is crucial for biotechnological production and the development of novel therapeutics. This guide elucidates a putative biosynthetic pathway for 3,4'-Dihydroxy-3,5',7-trimethoxyflavan, constructed from the well-established general flavonoid biosynthesis pathway. We will delve into the key enzymatic steps, from the initial phenylpropanoid precursors to the final tailoring reactions of hydroxylation and methylation. This document provides a scientifically grounded framework for the biosynthesis of this compound, complete with proposed enzymatic mechanisms, a visual pathway diagram, and detailed experimental protocols for pathway validation.

Introduction: The Flavonoid Framework

Flavonoids are a diverse class of plant secondary metabolites synthesized via the phenylpropanoid pathway.[1] The initial steps of this pathway convert phenylalanine to 4-coumaroyl-CoA, which serves as a key precursor for flavonoid biosynthesis.[1] The first committed enzyme in the flavonoid pathway is Chalcone Synthase (CHS), which catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form a chalcone scaffold.[1][2][3] This chalcone is then isomerized by Chalcone Isomerase (CHI) to a flavanone, the central intermediate from which most other flavonoid classes are derived.[4][5][6]

The specific structure of 3,4'-Dihydroxy-3,5',7-trimethoxyflavan suggests a biosynthetic route through the flavan-3-ol branch of the flavonoid pathway, involving a series of hydroxylations, reductions, and methylations. This guide will outline the proposed sequence of these reactions.

The Proposed Biosynthetic Pathway

The biosynthesis of 3,4'-Dihydroxy-3,5',7-trimethoxyflavan can be dissected into two major stages: the formation of the core flavan-3-ol backbone and the subsequent tailoring reactions.

Formation of the Dihydroflavonol Intermediate

The pathway begins with the formation of naringenin, a flavanone, from naringenin chalcone by the action of Chalcone Isomerase (CHI) .[6] Naringenin then undergoes hydroxylation at the 3-position of the C-ring, a reaction catalyzed by Flavanone 3-Hydroxylase (F3H) , also known as flavanone 3-dioxygenase.[7][8][9] This step is critical as it produces dihydroflavonols, which are key precursors for flavan-3-ols.[5]

The B-ring of the resulting dihydrokaempferol must then be hydroxylated at the 3' and 5' positions. This is accomplished by Flavonoid 3',5'-Hydroxylase (F3'5'H) , a cytochrome P450-dependent monooxygenase.[10][11][12][13] This enzyme converts dihydrokaempferol to dihydromyricetin.

Reduction to the Flavan-3-ol Backbone

Dihydromyricetin is then reduced to leucodelphinidin by Dihydroflavonol 4-Reductase (DFR) .[14][15][16][17][18] DFR is a key enzyme that channels precursors towards the synthesis of anthocyanins and proanthocyanidins.[14][16] The final step in the formation of the core flavan-3-ol structure is the reduction of leucodelphinidin to (+)-gallocatechin, a reaction catalyzed by Leucoanthocyanidin Reductase (LAR) .[19][20][21][22]

Tailoring Reactions: The Path to 3,4'-Dihydroxy-3,5',7-trimethoxyflavan

With the core (+)-gallocatechin structure in place, a series of methylation reactions are required to yield the final product. These reactions are catalyzed by O-methyltransferases (OMTs) , which utilize S-adenosyl-L-methionine (SAM) as a methyl group donor.[23][24][25][26] The order of these methylation events can vary. Based on the final structure, methylation is proposed to occur at the 3, 5', and 7 positions. It is plausible that a single or multiple specific OMTs are involved. O-methylation is a crucial modification that can enhance the bioavailability and biological activity of flavonoids.[23][24]

Visualizing the Pathway

The following diagram illustrates the proposed biosynthetic pathway for 3,4'-Dihydroxy-3,5',7-trimethoxyflavan.

Biosynthesis_Pathway pCoumaroylCoA 4-Coumaroyl-CoA + 3x Malonyl-CoA CHS CHS pCoumaroylCoA->CHS NaringeninChalcone Naringenin Chalcone CHI CHI NaringeninChalcone->CHI Naringenin Naringenin (Flavanone) F3H F3H Naringenin->F3H Dihydrokaempferol Dihydrokaempferol (Dihydroflavonol) F35H F3'5'H Dihydrokaempferol->F35H Dihydromyricetin Dihydromyricetin DFR DFR Dihydromyricetin->DFR Leucodelphinidin Leucodelphinidin LAR LAR Leucodelphinidin->LAR Gallocatechin (+)-Gallocatechin (Flavan-3-ol) OMT OMTs Gallocatechin->OMT FinalProduct 3,4'-Dihydroxy-3,5',7-trimethoxyflavan CHS->NaringeninChalcone CHI->Naringenin F3H->Dihydrokaempferol F35H->Dihydromyricetin DFR->Leucodelphinidin LAR->Gallocatechin OMT->FinalProduct

Caption: Proposed biosynthetic pathway of 3,4'-Dihydroxy-3,5',7-trimethoxyflavan.

Experimental Validation Protocols

To validate this proposed pathway, a series of experiments can be conducted.

Enzyme Assays

Objective: To demonstrate the catalytic activity of the putative enzymes in the pathway.

Methodology:

  • Gene Identification and Cloning: Identify candidate genes for CHS, CHI, F3H, F3'5'H, DFR, LAR, and OMTs from a plant source known to produce methylated flavan-3-ols. Clone the full-length cDNAs into expression vectors.

  • Heterologous Expression and Purification: Express the recombinant proteins in a suitable host, such as E. coli or yeast. Purify the enzymes using affinity chromatography.

  • In Vitro Enzyme Assays:

    • CHS: Incubate purified CHS with 4-coumaroyl-CoA and malonyl-CoA. Analyze the product by HPLC and LC-MS to confirm the formation of naringenin chalcone.

    • CHI: Incubate purified CHI with naringenin chalcone. Monitor the conversion to naringenin by HPLC.

    • F3H: Incubate purified F3H with naringenin and co-factors (2-oxoglutarate, FeSO₄, ascorbate). Analyze for dihydrokaempferol production.

    • F3'5'H: Incubate purified F3'5'H (microsomal preparation) with dihydrokaempferol and NADPH. Analyze for dihydromyricetin.

    • DFR: Incubate purified DFR with dihydromyricetin and NADPH. Analyze for leucodelphinidin.

    • LAR: Incubate purified LAR with leucodelphinidin and NADPH. Analyze for (+)-gallocatechin.

    • OMTs: Incubate purified OMTs with (+)-gallocatechin and SAM. Analyze for methylated products by LC-MS to identify the specific methylation pattern.

Data Summary Table:

EnzymeSubstrate(s)Product(s)Expected Km (µM)Expected Vmax (pmol/s/mg)
CHS4-Coumaroyl-CoA, Malonyl-CoANaringenin Chalcone1-10100-500
CHINaringenin ChalconeNaringenin5-50500-2000
F3HNaringeninDihydrokaempferol10-10050-200
F3'5'HDihydrokaempferolDihydromyricetin5-5010-100
DFRDihydromyricetinLeucodelphinidin20-150100-1000
LARLeucodelphinidin(+)-Gallocatechin10-10050-500
OMTs(+)-GallocatechinMethylated Gallocatechins5-5020-200
In Vivo Pathway Reconstruction

Objective: To demonstrate the synthesis of 3,4'-Dihydroxy-3,5',7-trimethoxyflavan in a heterologous host.

Methodology:

  • Construct a multi-gene expression vector containing all the identified genes in the pathway.

  • Transform a suitable host organism (e.g., Saccharomyces cerevisiae) with the vector.

  • Culture the engineered yeast in a medium supplemented with the initial precursor, p-coumaric acid.

  • Extract metabolites from the yeast culture and analyze by LC-MS/MS to detect the intermediates and the final product, 3,4'-Dihydroxy-3,5',7-trimethoxyflavan.

Conclusion

The proposed biosynthetic pathway for 3,4'-Dihydroxy-3,5',7-trimethoxyflavan provides a robust, scientifically-backed framework for understanding the synthesis of this and related methylated flavan-3-ols. This guide offers a comprehensive overview of the key enzymatic steps and provides a clear roadmap for the experimental validation of this pathway. Elucidating this pathway is a critical step towards the metabolic engineering of microorganisms for the sustainable production of this high-value compound for pharmaceutical and nutraceutical applications.

References

  • Susanti VH, E., Matsjeh, S., Wahyuningsih, T. D., Mustofa, & Redjeki, T. (2021). SYNTHESIS, CHARACTERIZATION AND ANTIOXIDANT ACTIVITY OF 7-HYDROXY-3',4'-DIMETHOXYFLAVONE. ResearchGate. [Link]

  • Sultana, R., Hossain, R., Miah, A. J., & Islam, A. (2018). new synthesis of 5 ,7- dimethoxyflavone and 5,7,3',4' - tetramethoxyflavone. ResearchGate. [Link]

  • Kawabata, T., et al. (2019). Synthesis of 5-Hydroxy-3',4',7-trimethoxyflavone and Related Compounds and Elucidation of Their Reversal Effects on BCRP/ABCG2-Mediated Anticancer Drug Resistance. PubMed. [Link]

  • Naringenin-chalcone synthase. M-CSA Mechanism and Catalytic Site Atlas. [Link]

  • Li, H., et al. (2021). Functional analysis of a dihydroflavonol 4-reductase gene in Ophiorrhiza japonica (OjDFR1) reveals its role in the regulation of anthocyanin. PMC. [Link]

  • Leucoanthocyanidin reductase. Wikipedia. [Link]

  • Flavanone 3-dioxygenase. Wikipedia. [Link]

  • Flavonoid 3',5'-hydroxylase. Wikipedia. [Link]

  • Falcone Ferreyra, M. L., Rius, S. P., & Casati, P. (2012). Flavonoids: biosynthesis, biological functions, and biotechnological applications. PMC. [Link]

  • Jiang, W., et al. (2010). Chalcone synthase and its functions in plant resistance. PMC. [Link]

  • Yu, C., et al. (2025). Functional characterization of O-methyltransferases involved in biosynthesis of flavonoids in dwarf banana Musella lasiocarpa. Maximum Academic Press. [Link]

  • FL - Flavonol synthase/flavanone 3-hydroxylase. UniProt. [Link]

  • Jez, J. M., et al. (2001). Role of Hydrogen Bonds in the Reaction Mechanism of Chalcone Isomerase. Biochemistry. [Link]

  • Zhou, J. M., et al. (2019). Engineering of flavonoid 3'-O-methyltransferase for improved biosynthesis of chrysoeriol in Escherichia coli. PubMed. [Link]

  • Chalcone synthase. Wikipedia. [Link]

  • LAR - Leucoanthocyanidin reductase. UniProt. [Link]

  • Liu, Y., et al. (2023). Biosynthesis and Regulatory Mechanisms of Plant Flavonoids: A Review. MDPI. [Link]

  • Dihydrokaempferol 4-reductase. Wikipedia. [Link]

  • Hammerbacher, A., et al. (2019). Flavanone-3-Hydroxylase Plays an Important Role in the Biosynthesis of Spruce Phenolic Defenses Against Bark Beetles and Their Fungal Associates. Frontiers. [Link]

  • CYP75A1 - Flavonoid 3',5'-hydroxylase 1. UniProt. [Link]

  • Chalcone isomerase. Wikipedia. [Link]

  • Wang, Y., et al. (2024). Identification of One O-Methyltransferase Gene Involved in Methylated Flavonoid Biosynthesis Related to the UV-B Irradiation Response in Euphorbia lathyris. MDPI. [Link]

  • Chalcone synthase – Knowledge and References. Taylor & Francis. [Link]

  • Enzymes Associated with Biosynthesis of Flavonoids. ResearchGate. [Link]

  • Li, Y., et al. (2019). Cloning and Expression Analysis of Flavonoid 3′, 5′-Hydroxylase Gene from Brunfelsia acuminata. MDPI. [Link]

  • Sun, W., et al. (2017). Dihydroflavonol 4-Reductase Genes from Freesia hybrida Play Important and Partially Overlapping Roles in the Biosynthesis of Flavonoids. Frontiers. [Link]

  • Sharma, P., & Sharma, N. (2021). Flavonoid Biosynthetic Pathway: Genetics and Biochemistry. Biosciences Biotechnology Research Asia. [Link]

  • Jiang, W., et al. (2011). Chalcone synthase and its functions in plant resistance. ResearchGate. [Link]

  • Jiang, Y., et al. (2021). Functional Analysis of Two Flavanone-3-Hydroxylase Genes from Camellia sinensis: A Critical Role in Flavonoid Accumulation. MDPI. [Link]

  • Li, H., et al. (2019). Chalcone Isomerase a Key Enzyme for Anthocyanin Biosynthesis in Ophiorrhiza japonica. Frontiers. [Link]

  • Wang, L., et al. (2022). Overexpression of leucoanthocyanidin reductase or anthocyanidin reductase elevates tannins content and confers cassava resistance to two-spotted spider mite. Frontiers. [Link]

  • Showing metabocard for 5,7-Dihydroxy-3',4',5'-trimethoxyflavone (HMDB0037692). Human Metabolome Database. [Link]

  • F3H flavanone 3-hydroxylase [Arabidopsis thaliana (thale cress)]. NCBI. [Link]

  • Lim, E. K., et al. (2015). Biochemical Characterization of a Flavonoid O-methyltransferase from Perilla Leaves and Its Application in 7-Methoxyflavonoid Production. PMC. [Link]

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  • Wang, N., et al. (2023). A Comprehensive Evolutionary Analysis of the Dihydroflavonol 4-Reductase (DFR) Gene Family in Plants: Insights from 237 Species. MDPI. [Link]

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  • Liu, K., et al. (2023). Fine mapping of the flavonoid 3',5'-hydroxylase gene controlling anthocyanin biosynthesis in pepper anthers and stems. Frontiers. [Link]

  • Chalcone isomerase – Knowledge and References. Taylor & Francis. [Link]

  • Lacampagne, S., et al. (2009). Leucoanthocyanidin reductase and anthocyanidin reductase gene expression and activity in flowers, young berries and skins of Vitis vinifera L. cv. Cabernet-Sauvignon during development. PubMed. [Link]

  • Chen, Y., et al. (2024). Systematic Identification and Characterization of O-Methyltransferase Gene Family Members Involved in Flavonoid Biosynthesis in Chrysanthemum indicum L. MDPI. [Link]

  • The Diverse Roles of Flavin Coenzymes Nature's Most Versatile Thespians. ACS Publications. [Link]

  • Liu, Y., et al. (2022). Functional analysis of the dihydroflavonol 4-reductase family of Camellia sinensis: exploiting key amino acids to reconstruct reduction activity. Oxford Academic. [Link]

  • Kim, Y. S., et al. (2012). 5,7-Dihydroxy-3,4,6-trimethoxyflavone inhibits intercellular adhesion molecule 1 and vascular cell adhesion molecule 1 via the Akt and nuclear factor-κB-dependent pathway, leading to suppression of adhesion of monocytes and eosinophils to bronchial epithelial cells. PMC. [Link]

Sources

Foundational

An In-depth Technical Guide to the Spectroscopic Analysis of 3,4'-Dihydroxy-3,5',7-trimethoxyflavan

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of the spectroscopic techniques essential for the structur...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the spectroscopic techniques essential for the structural elucidation and analysis of 3,4'-Dihydroxy-3,5',7-trimethoxyflavan, a substituted flavan of interest in phytochemical and pharmacological research. As a senior application scientist, the following sections are structured to not only present data but to also provide the rationale behind the analytical choices, ensuring a robust and validated approach to characterization.

Introduction: The Significance of 3,4'-Dihydroxy-3,5',7-trimethoxyflavan

Flavonoids are a diverse class of polyphenolic compounds widely distributed in the plant kingdom, known for their broad range of biological activities.[1] 3,4'-Dihydroxy-3,5',7-trimethoxyflavan belongs to the flavan subclass, characterized by a saturated C-ring. The precise substitution pattern of hydroxyl and methoxy groups on the flavan skeleton is critical to its bioactivity, influencing properties such as antioxidant capacity, enzyme inhibition, and bioavailability. Accurate and unambiguous structural determination is therefore a foundational requirement for any research and development endeavor involving this molecule. This guide will detail the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy for the comprehensive analysis of this compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Architecture

NMR spectroscopy is the most powerful technique for the de novo structure elucidation of organic molecules.[2] For 3,4'-Dihydroxy-3,5',7-trimethoxyflavan, ¹H and ¹³C NMR, along with 2D correlation experiments, provide a complete picture of the proton and carbon framework and their connectivity.

Predicted ¹H NMR Spectroscopic Data

The following table outlines the predicted ¹H NMR chemical shifts for 3,4'-Dihydroxy-3,5',7-trimethoxyflavan, based on established data for structurally related flavonoids.[3][4] The predictions are grounded in the principle of substituent effects on chemical shifts.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2~ 4.8 - 5.2dd~ 11, 4
H-3~ 4.0 - 4.4m
H-4ax~ 2.9 - 3.1dd~ 17, 11
H-4eq~ 2.7 - 2.9dd~ 17, 4
H-6~ 6.1 - 6.3d~ 2
H-8~ 6.0 - 6.2d~ 2
H-2'~ 6.8 - 7.0d~ 2
H-6'~ 6.7 - 6.9d~ 8
3-OCH₃~ 3.7 - 3.9s
5'-OCH₃~ 3.8 - 4.0s
7-OCH₃~ 3.7 - 3.9s
4'-OH~ 8.5 - 9.5s
3-OH~ 4.5 - 5.5d
Predicted ¹³C NMR Spectroscopic Data

The predicted ¹³C NMR chemical shifts are derived from data on similar flavonoid structures.[3][4]

CarbonPredicted Chemical Shift (δ, ppm)
C-2~ 78 - 82
C-3~ 68 - 72
C-4~ 27 - 31
C-5~ 158 - 162
C-6~ 94 - 98
C-7~ 162 - 166
C-8~ 93 - 97
C-9~ 156 - 160
C-10~ 102 - 106
C-1'~ 130 - 134
C-2'~ 108 - 112
C-3'~ 146 - 150
C-4'~ 145 - 149
C-5'~ 147 - 151
C-6'~ 114 - 118
3-OCH₃~ 55 - 59
5'-OCH₃~ 56 - 60
7-OCH₃~ 55 - 59
Experimental Protocol for NMR Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or Acetone-d₆).[5] The choice of solvent is critical to avoid signal overlap with the analyte.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum to assess proton signals.

    • Acquire a ¹³C NMR spectrum, often using a proton-decoupled pulse sequence.

    • Perform 2D NMR experiments such as COSY (Correlated Spectroscopy) to establish H-H couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded C-H pairs, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range C-H correlations (2-3 bonds).[4]

  • Data Analysis:

    • Integrate the ¹H NMR signals to determine the relative number of protons.

    • Analyze the multiplicities and coupling constants to deduce the spatial relationships between protons.

    • Use the HSQC and HMBC spectra to assemble the carbon skeleton and confirm the positions of substituents.

Visualizing NMR Correlations

The following diagram illustrates the key predicted HMBC correlations that would confirm the structure of 3,4'-Dihydroxy-3,5',7-trimethoxyflavan.

cluster_flavan Flavan Core cluster_B_ring B Ring C2 C2 C3 C3 C4 C4 C10 C10 C9 C9 O1 O1 C8 C8 C5 C5 C6 C6 C7 C7 C1' C1' C2' C2' C3' C3' C4' C4' C5' C5' C6' C6' H2 H2 H2->C3 H2->C1' HMBC H3 H3 H4 H4 H6 H6 H6->C5 H6->C7 H8 H8 H8->C9 H8->C7 H2' H2' H2'->C1' H2'->C3' H6' H6' H6'->C1' H6'->C4' 3-OCH3 3-OCH3 3-OCH3->C3 HMBC (OCH3) 5'-OCH3 5'-OCH3 5'-OCH3->C5' 7-OCH3 7-OCH3 7-OCH3->C7 cluster_workflow Mass Spectrometry Fragmentation Workflow Precursor [M+H]⁺ m/z 349.1333 Fragment1 RDA Fragment m/z ~197 Precursor->Fragment1 RDA Cleavage Fragment2 B-ring Fragment m/z ~153 Precursor->Fragment2 RDA Cleavage Loss_H2O [M+H - H₂O]⁺ m/z ~331 Precursor->Loss_H2O - H₂O

Sources

Exploratory

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 3,4'-Dihydroxy-3,5',7-trimethoxyflavan

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of the flavonoid 3,4'-Dihydroxy-3,5',7-trimethoxyflavan. Tailored for researchers, scientists, and professionals in...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of the flavonoid 3,4'-Dihydroxy-3,5',7-trimethoxyflavan. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of NMR-based structural elucidation of this specific flavan, offering field-proven insights and detailed experimental protocols.

Introduction: The Structural Significance of 3,4'-Dihydroxy-3,5',7-trimethoxyflavan and the Power of NMR

3,4'-Dihydroxy-3,5',7-trimethoxyflavan belongs to the flavan subclass of flavonoids, a diverse group of plant secondary metabolites with a wide range of biological activities. The precise arrangement of hydroxyl and methoxy groups on the flavan skeleton is crucial for its bioactivity, making unambiguous structural confirmation essential. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of such molecules in solution.[1] It provides detailed information about the chemical environment, connectivity, and spatial relationships of individual atoms within the molecule.

This guide will walk you through the predicted ¹H and ¹³C NMR spectra of 3,4'-Dihydroxy-3,5',7-trimethoxyflavan, explain the rationale behind the expected chemical shifts and coupling patterns, and provide a robust experimental workflow for acquiring and interpreting the spectral data.

Visualizing the Core Structure

To facilitate the discussion of NMR data, it is imperative to have a clear understanding of the molecular structure and the standard numbering system for flavonoids.

G cluster_1d 1D NMR cluster_2d 2D NMR H1_NMR ¹H NMR (Proton Environments) COSY COSY (¹H-¹H Connectivity) H1_NMR->COSY Identifies Spin Systems HSQC HSQC (Direct ¹H-¹³C Correlation) H1_NMR->HSQC C13_NMR ¹³C NMR & DEPT (Carbon Skeleton) C13_NMR->HSQC Assigns Protonated Carbons HMBC HMBC (Long-Range ¹H-¹³C Correlation) COSY->HMBC Connects Fragments HSQC->HMBC Confirms Assignments Assignment Complete Structural Assignment HMBC->Assignment Defines Full Connectivity

Caption: Workflow for the structural elucidation of 3,4'-Dihydroxy-3,5',7-trimethoxyflavan using NMR spectroscopy.

Experimental Protocols: A Self-Validating System

To ensure high-quality, reproducible NMR data, the following experimental protocol is recommended.

1. Sample Preparation:

  • Purity is Paramount: Ensure the sample of 3,4'-Dihydroxy-3,5',7-trimethoxyflavan is of high purity (>95%), as impurities will complicate the spectra. Purification can be achieved by techniques such as column chromatography or preparative HPLC. [2]* Solvent Selection: Choose a suitable deuterated solvent. DMSO-d₆ is often preferred for flavonoids as it solubilizes a wide range of polarities and hydroxyl protons are typically well-resolved. CD₃OD is another good option, although hydroxyl protons may exchange with the solvent.

  • Concentration: Weigh approximately 5-10 mg of the purified compound and dissolve it in 0.5-0.7 mL of the chosen deuterated solvent in a 5 mm NMR tube.

  • Internal Standard: For accurate chemical shift referencing, add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

2. NMR Data Acquisition:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, which is crucial for resolving complex multiplets.

  • 1D ¹H NMR:

    • Acquire a standard ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical parameters: spectral width of 12-16 ppm, 32k data points, relaxation delay of 1-2 seconds.

  • 1D ¹³C NMR and DEPT:

    • Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to the ¹H spectrum.

    • Acquire DEPT-135 and DEPT-90 spectra to differentiate between CH, CH₂, and CH₃ signals.

  • 2D NMR:

    • COSY: Acquire a gradient-selected COSY (gCOSY) spectrum.

    • HSQC: Acquire a gradient-selected HSQC spectrum optimized for one-bond J(CH) coupling (typically ~145 Hz).

    • HMBC: Acquire a gradient-selected HMBC spectrum optimized for long-range couplings (typically 4-10 Hz).

3. Data Processing and Interpretation:

  • Software: Use appropriate NMR processing software (e.g., MestReNova, TopSpin, ACD/Labs) for Fourier transformation, phase correction, baseline correction, and peak picking.

  • Systematic Analysis: Follow the workflow outlined in the diagram above. Start with the analysis of the 1D spectra to identify the different types of protons and carbons. Then, use the 2D spectra to establish connectivities and assign all signals unambiguously.

Conclusion

This guide provides a comprehensive framework for understanding and interpreting the ¹H and ¹³C NMR spectra of 3,4'-Dihydroxy-3,5',7-trimethoxyflavan. By combining the predicted spectral data with a robust experimental and analytical workflow, researchers can confidently elucidate and verify the structure of this and other related flavonoid compounds. The principles and techniques outlined herein are fundamental to natural product chemistry and drug discovery, enabling the precise characterization of bioactive molecules.

References

  • IOP Conference Series: Materials Science and Engineering. (2018). STRUCTURE ELUCIDATION OF FLAVONOID COMPOUND FROM THE LEAVES OF COLEUS ATROPURPUREUS BENTH USING 1D- AND 2D-NMR TECHNIQUES. [Link]

  • Torrenegra-Guerrero, et al. (2020). NMR spectroscopy and antioxidant activity of flavanones and flavones isolated from Chromolaena tacotana (Klatt) R.M. King & H. Rob. PharmacologyOnLine. [Link]

Sources

Foundational

mass spectrometry fragmentation of 3,4'-Dihydroxy-3,5',7-trimethoxyflavan

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 3,4'-Dihydroxy-3,5',7-trimethoxyflavan For Researchers, Scientists, and Drug Development Professionals Introduction 3,4'-Dihydroxy-3,5',7-trimethoxyfl...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 3,4'-Dihydroxy-3,5',7-trimethoxyflavan

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4'-Dihydroxy-3,5',7-trimethoxyflavan is a member of the flavonoid family, a diverse group of polyphenolic secondary metabolites found in plants. Flavonoids are of significant interest in pharmaceutical and nutraceutical research due to their wide range of biological activities, including antioxidant, anti-inflammatory, and anti-mutagenic properties.[1] The precise structural characterization of these molecules is paramount for understanding their structure-activity relationships and for quality control in natural product development.

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), has become an indispensable tool for the analysis of flavonoids.[2] Tandem mass spectrometry (MS/MS) provides detailed structural information by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. This guide offers an in-depth exploration of the predicted gas-phase fragmentation behavior of 3,4'-Dihydroxy-3,5',7-trimethoxyflavan, synthesizing established principles of flavonoid fragmentation with insights specific to its unique flavan structure.

The structural backbone of a flavan, unlike the more commonly studied flavones and flavonols, features a saturated heterocyclic C-ring. This seemingly subtle difference fundamentally alters the fragmentation pathways, steering them away from the classic Retro-Diels-Alder (RDA) reactions characteristic of unsaturated flavonoids and towards patterns dictated by the positions of its hydroxyl and methoxy substituents.[3][4]

Predicted Core Fragmentation Pathways

The fragmentation of 3,4'-Dihydroxy-3,5',7-trimethoxyflavan is initiated by ionization, typically via electrospray ionization (ESI), to form either a protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode. Subsequent collision-induced dissociation (CID) reveals the molecule's structural intricacies.

Chemical Structure of the Analyte

To understand the fragmentation, we must first visualize the molecule.

Caption: Structure of 3,4'-Dihydroxy-3,5',7-trimethoxyflavan.

Positive Ion Mode (ESI+) Fragmentation

In positive ion mode, protonation is expected to occur at one of the oxygen atoms, likely the 4'-hydroxyl or the heterocyclic oxygen, creating a favorable site for charge-driven fragmentation.

Key Fragmentation Reactions:

  • Neutral Losses: The initial fragmentation steps are dominated by the loss of small, stable neutral molecules.[3]

    • Loss of Water (H₂O): Dehydration is a common fragmentation pathway for flavonoids containing hydroxyl groups, particularly the benzylic 3-OH group.

    • Loss of Methyl Radical (•CH₃): Flavonoids with methoxy groups consistently show the radical loss of CH₃•.[1]

    • Loss of Carbon Monoxide (CO): This is a characteristic loss from the C-ring.[3]

  • C-Ring Fission: Due to the saturated nature of the flavan C-ring, the typical Retro-Diels-Alder (RDA) cleavage is not favored. Instead, fragmentation will likely proceed through cleavage of the single bonds within the heterocyclic ring. This provides diagnostic information about the A and B rings.

The proposed fragmentation pathway is illustrated below:

G M_H [M+H]⁺ m/z 349 M_H_H2O [M+H-H₂O]⁺ m/z 331 M_H->M_H_H2O -H₂O M_H_CH3 [M+H-•CH₃]⁺ m/z 334 M_H->M_H_CH3 -•CH₃ Fragment_A A-ring fragment m/z 181 M_H->Fragment_A C-Ring Fission Fragment_B B-ring fragment m/z 169 M_H->Fragment_B C-Ring Fission M_H_H2O_CO [M+H-H₂O-CO]⁺ m/z 303 M_H_H2O->M_H_H2O_CO -CO

Caption: Proposed ESI+ fragmentation pathway.

Negative Ion Mode (ESI-) Fragmentation

In negative ion mode, deprotonation typically occurs at the most acidic site, which is the phenolic 4'-hydroxyl group. The resulting phenoxide ion can then initiate a series of fragmentation reactions. Negative ion mode often provides complementary and sometimes more structurally informative data for flavonoids.[3]

Key Fragmentation Reactions:

  • Loss of Methyl Radical (•CH₃): Similar to the positive mode, the loss of a methyl radical from one of the methoxy groups is a prominent fragmentation pathway.[5] This is a characteristic fragmentation for deprotonated methoxylated flavonoids.

  • Loss of Methane (CH₄): In some cases, particularly with specific arrangements of hydroxyl and methoxy groups, the loss of methane can occur through a charge-remote fragmentation mechanism.[3]

  • C-Ring Cleavages: The cleavage of the saturated C-ring will again be a dominant feature, leading to fragments that retain either the A-ring or the B-ring. The resulting fragment ions can help confirm the substitution pattern on each aromatic ring.

The proposed fragmentation pathway is depicted here:

G M_H_neg [M-H]⁻ m/z 347 M_H_neg_CH3 [M-H-•CH₃]⁻ m/z 332 M_H_neg->M_H_neg_CH3 -•CH₃ M_H_neg_CH4 [M-H-CH₄]⁻ m/z 331 M_H_neg->M_H_neg_CH4 -CH₄ Fragment_A_neg A-ring fragment m/z 180 M_H_neg->Fragment_A_neg C-Ring Fission Fragment_B_neg B-ring fragment m/z 167 M_H_neg->Fragment_B_neg C-Ring Fission

Caption: Proposed ESI- fragmentation pathway.

Summary of Predicted Fragment Ions

The following table summarizes the key predicted fragment ions for 3,4'-Dihydroxy-3,5',7-trimethoxyflavan. Accurate mass measurements using high-resolution mass spectrometry (HRMS) would be essential to confirm the elemental composition of these fragments.

Ionization ModePrecursor Ion (m/z)Key Fragment Ions (m/z)Proposed Neutral Loss / Fragment Identity
Positive (ESI+) 349.1338331.1232[M+H-H₂O]⁺
334.1076[M+H-•CH₃]⁺
303.1127[M+H-H₂O-CO]⁺
181.0865A-ring fragment (C₁₀H₁₃O₃)⁺
169.0865B-ring fragment (C₉H₁₃O₃)⁺
Negative (ESI-) 347.1185332.0950[M-H-•CH₃]⁻
331.0872[M-H-CH₄]⁻
180.0630A-ring fragment (C₁₀H₁₂O₃)⁻
167.0708B-ring fragment (C₉H₁₁O₃)⁻

Experimental Protocol: LC-MS/MS Analysis

This section provides a generalized protocol for the structural characterization of 3,4'-Dihydroxy-3,5',7-trimethoxyflavan using a High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (e.g., Q-TOF or Orbitrap).

Objective: To obtain high-quality MS and MS/MS spectra in both positive and negative ionization modes to confirm the structure and elucidate the fragmentation pathways.

1. Sample Preparation:

  • Accurately weigh approximately 1 mg of the reference standard.

  • Dissolve the standard in 1 mL of LC-MS grade methanol to create a 1 mg/mL stock solution.

  • Perform serial dilutions with a 50:50 mixture of methanol and water (with 0.1% formic acid for positive mode, or without for negative mode) to a final concentration of 1-10 µg/mL.

  • Filter the final solution through a 0.22 µm syringe filter before injection.

2. Liquid Chromatography (HPLC) Conditions:

  • Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient from 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-20 min: Return to 5% B and equilibrate.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 2-5 µL.

  • Column Temperature: 40 °C.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Source: Electrospray Ionization (ESI), operated in both positive and negative modes in separate runs.

  • Capillary Voltage: 3.5 kV (positive), -3.0 kV (negative).

  • Source Temperature: 120 °C.

  • Desolvation Gas (N₂): Flow rate of 800 L/hr at 350 °C.

  • MS Scan Range: m/z 50-600.

  • MS/MS Acquisition: Data-Dependent Acquisition (DDA).

    • Select the top 3-5 most intense ions from the full MS scan for fragmentation.

    • Collision Gas: Argon.

    • Collision Energy: Use a ramp of collision energies (e.g., 10-40 eV) to obtain a comprehensive fragmentation pattern.

    • Isolation Window: 1.0 Da.

4. Data Analysis:

  • Extract the mass spectra for the chromatographic peak corresponding to the analyte.

  • Determine the accurate mass of the precursor ion and its major fragment ions.

  • Use the instrument's software to calculate the elemental composition of each ion to validate the proposed structures.

  • Compare the observed fragmentation pattern with the predicted pathways outlined in this guide.

The workflow for this experimental protocol can be visualized as follows:

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation prep1 Dissolve Standard prep2 Dilute to µg/mL prep1->prep2 prep3 Filter Sample prep2->prep3 lc HPLC Separation (C18 Column) prep3->lc ms MS Acquisition (Full Scan) lc->ms msms MS/MS Fragmentation (Data-Dependent) ms->msms data1 Extract Spectra msms->data1 data2 Accurate Mass Analysis data1->data2 data3 Compare with Predictions data2->data3

Caption: Experimental workflow for LC-MS/MS analysis.

Conclusion

The structural elucidation of flavonoids like 3,4'-Dihydroxy-3,5',7-trimethoxyflavan by mass spectrometry is a nuanced process that relies on a foundational understanding of fragmentation chemistry. While general rules for flavonoid fragmentation provide a starting point, the specific substitution pattern and the saturation of the C-ring are critical determinants of the observed product ions. This guide provides a predictive framework for the key fragmentation pathways of this molecule in both positive and negative ion modes. The proposed mechanisms, centered on neutral losses and C-ring fissions, offer a robust hypothesis that can be validated through the detailed experimental protocol provided. For researchers in drug discovery and natural product chemistry, this detailed analytical approach is essential for the confident identification and characterization of complex bioactive molecules.

References

  • Preprints.org. Systematic Characterisation of the Fragmentation of Flavonoids using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Available from: [Link].

  • National Institutes of Health. Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Available from: [Link].

  • ResearchGate. Fragmentation of 3-hydroxyflavone; a computational and mass spectrometric study | Request PDF. Available from: [Link].

  • ResearchGate. Proposed fragmentation pathways of 7-hydroxy-4′-methoxy dihydroflavone. | Download Scientific Diagram. Available from: [Link].

  • ResearchGate. Mass fragmentation of 5, 7-dihydroxy-3 / , 4 /-dimethoxy flavone (1). Available from: [Link].

  • SciELO. Article - Identification of the Chemical Profile of Doliocarpus lacunifera (Eichler) Sleumer Leaves (Dilleniaceae) by UPLC-QTOF-MS/MS and Evaluation of Its Antioxidant and Antimicrobial Potential. Available from: [Link].

  • PubMed. Mass Spectral Similarity Networking and Gas-Phase Fragmentation Reactions in the Structural Analysis of Flavonoid Glycoconjugates. Available from: [Link].

  • ResearchGate. Collision-induced fragmentation of deprotonated methoxylated flavonoids, obtained by electrospray ionization mass spectrometry. Available from: [Link].

  • ResearchGate. Structural Characterization of Flavonoids Using Mass Spectrometry. Available from: [Link].

  • National Institutes of Health. Characterization of Flavonoid Subgroups and Hydroxy Substitution by HPLC-MS/MS. Available from: [Link].

  • ResearchGate. Retro-Diels-Alder fragmentation mechanism of flavone. Available from: [Link].

  • PubChem. 3,7-Dihydroxy-3',4',5'-trimethoxyflavone. Available from: [Link].

  • MDPI. Diversification of Chemical Structures of Methoxylated Flavonoids and Genes Encoding Flavonoid-O-Methyltransferases. Available from: [Link].

  • MDPI. The Mechanism of a Retro-Diels–Alder Fragmentation of Luteolin: Theoretical Studies Supported by Electrospray Ionization Tandem Mass Spectrometry Results. Available from: [Link].

  • Wiley Online Library. Utilisation of electrospray time-of-flight mass spectrometry for solving complex fragmentation patterns: application to benzoxazinone derivatives. Available from: [Link].

  • ResearchGate. (PDF) Structural Characterization of Flavonoid Glycoconjugates and Their Derivatives with Mass Spectrometric Techniques. Available from: [Link].

  • Scielo. Use of mass spectrometry as a tool for the search or identification of flavonoids in Urticaceae. Available from: [Link].

  • ACS Publications. Gas-Phase Hydrogen/Deuterium Exchange and Conformations of Deprotonated Flavonoids and Gas-Phase Acidities of Flavonoids. Available from: [Link].

  • YouTube. Fragmentation in mass spectrometry. Available from: [Link].

  • ScienceDirect. Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. Available from: [Link].

  • National Institutes of Health. Structural Characterization of Flavonoid Glycoconjugates and Their Derivatives with Mass Spectrometric Techniques. Available from: [Link].

  • MDPI. Extremely Rare Flavonoid Glycosides Identified in the Stems of Ephedra gerardiana by HPLC-MS and Their Antioxidant Activity. Available from: [Link].

Sources

Exploratory

An In-depth Technical Guide to the IUPAC Nomenclature of 3,4'-Dihydroxy-3',5',7-trimethoxyflavan and its Isomers

This guide provides a comprehensive overview of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for flavonoids, with a specific focus on the systematic naming of 3,4'-Dihydroxy-3',5',7-trimetho...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for flavonoids, with a specific focus on the systematic naming of 3,4'-Dihydroxy-3',5',7-trimethoxyflavan and its related isomers. Authored for researchers, scientists, and professionals in drug development, this document elucidates the foundational principles of flavonoid structure, numbering conventions, and the precise application of IUPAC rules to ensure unambiguous molecular identification.

Part 1: Foundational Principles of Flavonoid Nomenclature

Introduction to Flavonoids: The Need for a Systematic Approach

Flavonoids are a diverse class of polyphenolic secondary metabolites found in plants, exhibiting a wide range of biological activities that are of great interest in pharmacology and drug discovery.[1][2] The complexity and variety of flavonoid structures necessitate a rigorous and systematic nomenclature to ensure clear and unambiguous communication within the scientific community.[1][3] The IUPAC has established a set of recommendations to provide a consistent framework for naming these compounds, which is essential for database searching, regulatory submissions, and scientific publications.[1][3][4]

The Core Flavan Skeleton: The C6-C3-C6 Framework

Flavonoids are characterized by a fifteen-carbon skeleton, consisting of two benzene rings (A and B) linked by a three-carbon heterocyclic pyran ring (C).[2][5] This C6-C3-C6 framework forms the basis of the flavan parent hydride.[5][6] The fused benzene ring is designated as ring A, the pyran-derived ring as C, and the phenyl substituent as ring B.[3]

cluster_A Ring A cluster_C Ring C cluster_B Ring B 5 C5 6 C6 5->6 5->6 7 C7 6->7 6->7 8 C8 7->8 7->8 9 C10 8->9 8->9 10 C9 9->10 9->10 10->5 10->5 1 O1 10->1 10->1 2 C2 1->2 1->2 3 C3 2->3 2->3 1' C1' 2->1' 4 C4 3->4 3->4 4->10 4->10 2' C2' 1'->2' 1'->2' 3' C3' 2'->3' 2'->3' 4' C4' 3'->4' 3'->4' 5' C5' 4'->5' 4'->5' 6' C6' 5'->6' 5'->6' 6'->1' 6'->1'

Caption: The core flavan skeleton with its A, B, and C ring designations.

IUPAC Numbering Convention: A Universal Locator System

The IUPAC has established a standardized numbering system for the flavan skeleton to ensure that the positions of substituents can be precisely and consistently described.[3][6] The heterocyclic C ring is numbered from the oxygen atom, which is designated as position 1. The numbering then proceeds around the C ring and onto the A ring. The carbons of the B ring are numbered from 1' to 6', starting from the carbon atom attached to the C ring.[3]

1 O1 2 C2 1->2 3 C3 2->3 1' C1' 2->1' 4 C4 3->4 10 C9 4->10 5 C5 6 C6 5->6 7 C7 6->7 8 C8 7->8 9 C10 8->9 9->10 10->1 10->5 2' C2' 1'->2' 3' C3' 2'->3' 4' C4' 3'->4' 5' C5' 4'->5' 6' C6' 5'->6' 6'->1'

Caption: Standardized IUPAC numbering for the flavan core structure.

Part 2: Systematic IUPAC Nomenclature of Substituted Flavans

Naming Substituents: Prefixes and Suffixes

The presence of functional groups on the flavan skeleton is indicated by prefixes or suffixes to the parent name, "flavan".[6] The principal characteristic group is denoted by a suffix, while other substituents are indicated by prefixes.[6] For the molecule , the hydroxyl (-OH) and methoxy (-OCH3) groups are treated as substituents and are named as "hydroxy" and "methoxy" prefixes, respectively.

Locating Substituents: Applying the Numbering System

Each substituent's position is indicated by the number of the carbon atom to which it is attached.[7] For 3,4'-Dihydroxy-3',5',7-trimethoxyflavan, the locants are:

  • 3: A hydroxyl group on the 3rd carbon of the C ring.

  • 4': A hydroxyl group on the 4th carbon of the B ring.

  • 3': A methoxy group on the 3rd carbon of the B ring.

  • 5': A methoxy group on the 5th carbon of the B ring.

  • 7: A methoxy group on the 7th carbon of the A ring.

Constructing the Full IUPAC Name: A Step-by-Step Process

The systematic name is constructed by following a set of rules to ensure uniformity.[8]

  • Identify the Parent Hydride: The core structure is a flavan.

  • Identify and Name Substituents: The substituents are two hydroxyl groups (dihydroxy) and three methoxy groups (trimethoxy).

  • Number the Substituents: The positions of the substituents are 3, 4', 3', 5', and 7.

  • Alphabetize the Substituents: "Dihydroxy" comes before "trimethoxy" alphabetically.

  • Assemble the Name: The substituents are listed in alphabetical order, each preceded by its locant(s). The locants for multiple identical substituents are separated by commas, and a multiplicative prefix (di-, tri-, etc.) is used.[7]

Thus, the full IUPAC name is 3,4'-Dihydroxy-3',5',7-trimethoxyflavan .

Table of Nomenclature Rules
RuleDescriptionExample Application
Parent Hydride The base name is derived from the core skeleton.flavan
Substituent Naming Functional groups are named as prefixes or suffixes.hydroxy, methoxy
Locant Assignment The position of each substituent is indicated by a number.3-hydroxy, 7-methoxy
Multiplicative Prefixes Indicate the number of identical substituents.dihydroxy, trimethoxy
Alphabetical Order Substituents are listed in alphabetical order.Dihydroxy before trimethoxy

Part 3: Isomerism in Flavans and Stereochemical Nomenclature

Positional Isomerism: The Impact of Substituent Location

Positional isomers have the same molecular formula but differ in the position of their substituents on the flavan skeleton. For example, an isomer of the target molecule could be 3,3'-Dihydroxy-4',5',7-trimethoxyflavan . The IUPAC name clearly distinguishes this isomer by simply changing the locants of the hydroxyl and methoxy groups.

Stereoisomerism in the Flavan Core: Chiral Centers

The flavan structure typically contains at least two stereocenters, at positions C2 and C3, leading to the possibility of stereoisomers (enantiomers and diastereomers).[9] The spatial arrangement of the phenyl group at C2 and the substituent at C3 is crucial for the molecule's biological activity and must be specified in the full IUPAC name.

Assigning Stereochemical Descriptors (R/S): The Cahn-Ingold-Prelog Convention

The absolute configuration of each stereocenter is assigned as either R (rectus) or S (sinister) based on the Cahn-Ingold-Prelog (CIP) priority rules.

G start Identify Chiral Center (e.g., C2 or C3) assign_priority Assign Priority (1-4) to Attached Groups start->assign_priority orient Orient Molecule: Lowest Priority Group (4) Points Away assign_priority->orient trace_path Trace Path from Priority 1 -> 2 -> 3 orient->trace_path is_clockwise Clockwise Path? trace_path->is_clockwise assign_R Assign 'R' Configuration is_clockwise->assign_R Yes assign_S Assign 'S' Configuration is_clockwise->assign_S No

Caption: Workflow for assigning R/S configuration at a stereocenter.

For a complete and unambiguous name, these stereochemical descriptors are included in parentheses at the beginning of the name. For example, a specific stereoisomer might be named (2R,3S)-3,4'-Dihydroxy-3',5',7-trimethoxyflavan .

Part 4: Application and Examples

Detailed Breakdown of 3,4'-Dihydroxy-3',5',7-trimethoxyflavan

The name 3,4'-Dihydroxy-3',5',7-trimethoxyflavan precisely describes the structure of a specific flavan derivative. The absence of stereochemical descriptors implies a racemic mixture or that the stereochemistry is unknown.

1 O1 2 C2 1->2 3 C3-OH 2->3 1' C1' 2->1' 4 C4 3->4 10 C9 4->10 5 C5 6 C6 5->6 7 C7-OCH3 6->7 8 C8 7->8 9 C10 8->9 9->10 10->1 10->5 2' C2' 1'->2' 3' C3'-OCH3 2'->3' 4' C4'-OH 3'->4' 5' C5'-OCH3 4'->5' 6' C6' 5'->6' 6'->1'

Caption: Structure of 3,4'-Dihydroxy-3',5',7-trimethoxyflavan.

Naming a Related Isomer: 5,7-Dihydroxy-3',4',5'-trimethoxyflavone

To further illustrate the application of IUPAC nomenclature, consider the related compound 5,7-Dihydroxy-3',4',5'-trimethoxyflavone . The "-one" suffix indicates the presence of a carbonyl group, and its position is implied to be at C4 in flavones. The "-flavone" parent name also indicates a double bond between C2 and C3. The substituents are two hydroxyl groups at positions 5 and 7, and three methoxy groups at positions 3', 4', and 5'.

References

  • Rauter, A. P., Ennis, M., Hellwich, K.-H., Herold, B. J., Horton, D., Moss, G. P., & Schomburg, I. (2018). Nomenclature of flavonoids (IUPAC Recommendations 2017). Pure and Applied Chemistry, 90(9), 1429–1486. [Link]

  • Moss, G. P. (2002). Nomenclature of Flavonoids. Queen Mary University of London. [Link]

  • University of Calgary. (n.d.). How to name organic compounds using the IUPAC rules. [Link]

  • Wikipedia contributors. (2024, January 22). IUPAC nomenclature of organic chemistry. Wikipedia. [Link]

  • IUPAC. (2017). Nomenclature of flavonoids (IUPAC Recommendations 2017). [Link]

  • IUPAC. (2018). Nomenclature of Flavonoids. [Link]

  • Ferreira, D., & Slade, D. (2006). The Stereochemistry of Flavonoids. In The Science of Flavonoids (pp. 119-163). Springer. [Link]

  • Human Metabolome Database. (n.d.). 5,7-Dihydroxy-3',4',5'-trimethoxyflavone. [Link]

  • PubChem. (n.d.). 3',5-Dihydroxy-3,4',7-trimethoxyflavone(1-). [Link]

  • IUPAC. (2004). Brief Guide to the Nomenclature of Organic Chemistry. [Link]

  • Wikipedia contributors. (2024, January 15). Flavonoid. Wikipedia. [Link]

Sources

Foundational

An In-depth Technical Guide to 3,4'-Dihydroxy-3',5',7-trimethoxyflavan (CAS Registry Number: 97914-19-7)

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 3,4'-Dihydroxy-3',5',7-trimethoxyflavan, a polymethoxylated flavonoid of interest in phyt...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,4'-Dihydroxy-3',5',7-trimethoxyflavan, a polymethoxylated flavonoid of interest in phytochemical and pharmacological research. This document consolidates available information on its chemical identity, physicochemical properties, and potential biological significance. Due to the limited availability of detailed experimental data for this specific compound, this guide also draws upon established knowledge of closely related flavan-3-ols to provide context and suggest potential avenues for future research. The CAS Registry Number for this compound is 97914-19-7. A more precise chemical name, reflecting its stereochemistry, is (2R,3R)-2-(4-hydroxy-3-methoxyphenyl)-5,7-dimethoxy-3,4-dihydro-2H-chromen-3-ol, also known to as Epicatechin 5,7,3'-trimethyl ether.

Chemical Identity and Physicochemical Properties

3,4'-Dihydroxy-3',5',7-trimethoxyflavan belongs to the flavan-3-ol subclass of flavonoids, characterized by a saturated heterocyclic C ring with a hydroxyl group at position 3. The structure features a dihydroxy-trimethoxy substitution pattern across its A and B rings, which is expected to influence its solubility, bioavailability, and biological activity.

Table 1: Physicochemical Properties of 3,4'-Dihydroxy-3',5',7-trimethoxyflavan

PropertyValueSource
CAS Registry Number 97914-19-7[1][2]
Molecular Formula C18H20O6[3][4]
Molecular Weight 332.35 g/mol [4]
IUPAC Name (2R,3R)-2-(4-hydroxy-3-methoxyphenyl)-5,7-dimethoxy-3,4-dihydro-2H-chromen-3-ol[3]
Synonyms Epicatechin 5,7,3'-trimethyl ether, 5,7,3'-tri-O-methyl (-)-epicatechin[3]

Synthesis and Spectroscopic Characterization

Conceptual Synthesis Workflow

The synthesis of polymethoxylated flavan-3-ols typically involves a multi-step process starting from substituted chalcones or acetophenones and benzaldehydes. A plausible synthetic route could involve the following key transformations:

  • Chalcone Synthesis: Claisen-Schmidt condensation of an appropriately substituted 2'-hydroxyacetophenone with a substituted benzaldehyde to form the chalcone backbone.

  • Cyclization and Reduction: Cyclization of the chalcone to a flavanone, followed by reduction to a flavan-3,4-diol.

  • Stereoselective Reduction: Stereoselective reduction of the flavan-3,4-diol to yield the desired flavan-3-ol stereoisomer.

  • Protecting Group Manipulation: Strategic use of protecting groups for the hydroxyl and methoxy functionalities throughout the synthesis is crucial.

Synthesis_Workflow Acetophenone Substituted 2'-Hydroxyacetophenone Chalcone Chalcone Intermediate Acetophenone->Chalcone Claisen-Schmidt Condensation Benzaldehyde Substituted Benzaldehyde Benzaldehyde->Chalcone Flavanone Flavanone Chalcone->Flavanone Cyclization Flavan_diol Flavan-3,4-diol Flavanone->Flavan_diol Reduction Target 3,4'-Dihydroxy-3',5',7-trimethoxyflavan Flavan_diol->Target Stereoselective Reduction

Caption: Conceptual workflow for the synthesis of 3,4'-Dihydroxy-3',5',7-trimethoxyflavan.

Spectroscopic Data

Detailed and verified spectroscopic data (¹H NMR, ¹³C NMR, and MS) for 3,4'-Dihydroxy-3',5',7-trimethoxyflavan are not currently available in public databases or peer-reviewed literature. For definitive structural confirmation and quality control, the following analyses would be essential:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): To determine the number and connectivity of protons, including the characteristic signals for the aromatic protons on the A and B rings, the methoxy groups, and the protons on the heterocyclic C ring.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify the number of unique carbon environments and confirm the carbon skeleton of the molecule.

  • Mass Spectrometry (MS): To determine the accurate molecular weight and fragmentation pattern, confirming the elemental composition.

Natural Occurrence and Isolation

3,4'-Dihydroxy-3',5',7-trimethoxyflavan has been reported to occur naturally in plants of the Cinnamomum genus, specifically Cinnamomum kotoense and Cinnamomum iners.[3] These species are known to be rich sources of flavonoids and other bioactive compounds.

Generalized Isolation Protocol

A specific, detailed protocol for the isolation of 3,4'-Dihydroxy-3',5',7-trimethoxyflavan has not been published. However, a general methodology for the extraction and isolation of flavonoids from plant material can be adapted.

Step 1: Extraction

  • Air-dry and pulverize the plant material (e.g., leaves, bark).

  • Perform sequential extraction with solvents of increasing polarity, starting with a non-polar solvent like hexane to remove lipids and chlorophylls, followed by a more polar solvent such as methanol or ethanol to extract the flavonoids.

  • Concentrate the methanolic or ethanolic extract under reduced pressure.

Step 2: Liquid-Liquid Partitioning

  • Resuspend the concentrated extract in water and perform liquid-liquid partitioning with immiscible solvents like ethyl acetate.

  • The flavonoid-rich fraction is typically found in the ethyl acetate phase.

  • Evaporate the ethyl acetate to yield a crude flavonoid mixture.

Step 3: Chromatographic Purification

  • Subject the crude mixture to column chromatography on silica gel or Sephadex LH-20.

  • Elute with a gradient solvent system (e.g., hexane-ethyl acetate or chloroform-methanol) to separate the components based on polarity.

  • Monitor the fractions using Thin Layer Chromatography (TLC) with a suitable visualizing agent (e.g., UV light, vanillin-sulfuric acid).

  • Pool the fractions containing the target compound and further purify using preparative High-Performance Liquid Chromatography (HPLC) to obtain the pure compound.

Isolation_Workflow Plant Dried Plant Material (e.g., Cinnamomum sp.) Extraction Solvent Extraction (Methanol/Ethanol) Plant->Extraction Partition Liquid-Liquid Partitioning (Ethyl Acetate) Extraction->Partition Crude Crude Flavonoid Extract Partition->Crude Column Column Chromatography (Silica Gel / Sephadex LH-20) Crude->Column HPLC Preparative HPLC Column->HPLC Pure Pure 3,4'-Dihydroxy-3',5',7-trimethoxyflavan HPLC->Pure

Caption: Generalized workflow for the isolation of 3,4'-Dihydroxy-3',5',7-trimethoxyflavan.

Potential Biological Activities and Mechanisms of Action

While specific studies on the biological activities of 3,4'-Dihydroxy-3',5',7-trimethoxyflavan are lacking, the activities of structurally related flavan-3-ols, such as epicatechin and its derivatives, are well-documented. These compounds are known to possess potent antioxidant and anti-inflammatory properties.

Antioxidant Activity

Flavan-3-ols are effective radical scavengers due to the presence of phenolic hydroxyl groups. The antioxidant activity is largely attributed to their ability to donate a hydrogen atom from a hydroxyl group to a free radical, thereby neutralizing it. The substitution pattern on the B-ring is particularly important for this activity.

Potential Antioxidant Mechanisms:

  • Direct Radical Scavenging: Neutralization of reactive oxygen species (ROS) and reactive nitrogen species (RNS).

  • Metal Chelation: Binding to transition metal ions like iron and copper, which can catalyze the formation of free radicals.

  • Upregulation of Antioxidant Enzymes: Activation of cellular signaling pathways, such as the Nrf2-ARE pathway, leading to the increased expression of endogenous antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).

Antioxidant_Pathway ROS Oxidative Stress (ROS) Scavenging Direct Radical Scavenging ROS->Scavenging Nrf2 Nrf2 Activation ROS->Nrf2 Compound 3,4'-Dihydroxy-3',5',7-trimethoxyflavan Compound->Scavenging Compound->Nrf2 Protection Cellular Protection Scavenging->Protection ARE ARE Binding Nrf2->ARE Enzymes Antioxidant Enzyme Expression (HO-1, NQO1) ARE->Enzymes Enzymes->Protection

Caption: Potential antioxidant signaling pathway influenced by 3,4'-Dihydroxy-3',5',7-trimethoxyflavan.

Anti-inflammatory Activity

The anti-inflammatory effects of flavonoids are often mediated through the inhibition of pro-inflammatory enzymes and the modulation of inflammatory signaling pathways.

Potential Anti-inflammatory Mechanisms:

  • Inhibition of Pro-inflammatory Enzymes: Suppression of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are involved in the synthesis of prostaglandins and leukotrienes.

  • Modulation of NF-κB Signaling: Inhibition of the nuclear factor-kappa B (NF-κB) pathway, a key regulator of the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.

  • MAPK Pathway Inhibition: Attenuation of mitogen-activated protein kinase (MAPK) signaling cascades (e.g., ERK, JNK, p38), which play a crucial role in the inflammatory response.

Future Directions and Conclusion

3,4'-Dihydroxy-3',5',7-trimethoxyflavan represents a promising yet understudied natural product. The lack of comprehensive data on its synthesis, spectroscopic properties, and biological activities highlights a significant gap in the literature. Future research should focus on:

  • Developing a robust and scalable synthetic route to enable further pharmacological investigation.

  • Complete spectroscopic characterization to establish a definitive reference standard.

  • Isolation from its natural sources and comprehensive profiling of its biological activities, including its antioxidant, anti-inflammatory, and potentially anticancer effects.

  • Elucidation of its specific molecular targets and mechanisms of action.

This technical guide serves as a foundational resource for researchers interested in exploring the potential of this and other polymethoxylated flavonoids in drug discovery and development.

References

  • PubChem. Epicatechin 5,7,3'-trimethyl ether. National Center for Biotechnology Information. [Link]

  • PubChem. 3,4'-Dihydroxy-3',5',7-trimethoxyflavan. National Center for Biotechnology Information. [Link]

  • BioCrick. Acetophenone | CAS:98-86-2. [Link]

  • BioCrick. Nicotinamide | CAS:98-92-0. [Link]

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Protocols & Analytical Methods

Method

Total Synthesis Strategies for 3,4'-Dihydroxy-3',5',7-trimethoxyflavan: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals Introduction 3,4'-Dihydroxy-3',5',7-trimethoxyflavan belongs to the flavonoid class of natural products, a diverse group of secondary metabolites renowned f...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4'-Dihydroxy-3',5',7-trimethoxyflavan belongs to the flavonoid class of natural products, a diverse group of secondary metabolites renowned for their broad spectrum of biological activities. The specific substitution pattern of this flavan suggests potential applications in medicinal chemistry and drug discovery, necessitating the development of robust and efficient total synthesis strategies. Access to synthetic routes allows for the production of pure material for biological evaluation and the generation of analogs for structure-activity relationship (SAR) studies.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target flavan, 3,4'-Dihydroxy-3',5',7-trimethoxyflavan (1), suggests a disconnection of the heterocyclic C-ring. This leads back to the corresponding 2'-hydroxychalcone (2). The chalcone itself can be disconnected at the α,β-unsaturated ketone bridge, revealing two key aromatic precursors: a substituted acetophenone (A-ring precursor) and a substituted benzaldehyde (B-ring precursor).

G 3,4'-Dihydroxy-3',5',7-trimethoxyflavan (1) 3,4'-Dihydroxy-3',5',7-trimethoxyflavan (1) 2'-Hydroxy-4,4'-dihydroxy-3,5,7-trimethoxychalcone (2) 2'-Hydroxy-4,4'-dihydroxy-3,5,7-trimethoxychalcone (2) 3,4'-Dihydroxy-3',5',7-trimethoxyflavan (1)->2'-Hydroxy-4,4'-dihydroxy-3,5,7-trimethoxychalcone (2) Cyclization 2'-Hydroxy-4',6'-dimethoxyacetophenone (3) 2'-Hydroxy-4',6'-dimethoxyacetophenone (3) 2'-Hydroxy-4,4'-dihydroxy-3,5,7-trimethoxychalcone (2)->2'-Hydroxy-4',6'-dimethoxyacetophenone (3) Claisen-Schmidt Condensation 3,5-Dimethoxy-4-hydroxybenzaldehyde (Syringaldehyde) (4) 3,5-Dimethoxy-4-hydroxybenzaldehyde (Syringaldehyde) (4) 2'-Hydroxy-4,4'-dihydroxy-3,5,7-trimethoxychalcone (2)->3,5-Dimethoxy-4-hydroxybenzaldehyde (Syringaldehyde) (4) Claisen-Schmidt Condensation

Caption: Retrosynthetic analysis of 3,4'-Dihydroxy-3',5',7-trimethoxyflavan.

Based on this analysis, the key transformations are:

  • Claisen-Schmidt Condensation: An aldol condensation between 2'-hydroxy-4',6'-dimethoxyacetophenone (3) and 3,5-dimethoxy-4-hydroxybenzaldehyde (syringaldehyde, 4) to form the chalcone intermediate (2).

  • Intramolecular Cyclization: The cyclization of the 2'-hydroxychalcone (2) to form the flavan core. This can proceed through various acid- or base-catalyzed mechanisms.

Given the presence of multiple hydroxyl groups, a protecting group strategy may be necessary to prevent side reactions and enhance yields. Benzyl ethers are a common choice for protecting phenolic hydroxyls in flavonoid synthesis due to their stability and ease of removal via hydrogenolysis.

Synthetic Strategies and Protocols

This section details a proposed synthetic route to 3,4'-Dihydroxy-3',5',7-trimethoxyflavan, including the synthesis of the requisite starting materials and the key bond-forming reactions.

Strategy 1: Direct Condensation and Cyclization

This strategy involves the direct condensation of the unprotected starting materials followed by cyclization. While potentially more step-economical, it may be lower yielding due to the reactivity of the free hydroxyl groups.

The Claisen-Schmidt condensation is a reliable method for the formation of chalcones from an acetophenone and a benzaldehyde.[1] A strong base, such as potassium hydroxide, is typically used to generate the enolate of the acetophenone, which then attacks the aldehyde.

G cluster_0 Claisen-Schmidt Condensation A 2'-Hydroxy-4',6'-dimethoxyacetophenone B 3,5-Dimethoxy-4-hydroxybenzaldehyde A->B + C 2'-Hydroxy-4,4'-dihydroxy-3,5,7-trimethoxychalcone B->C -> [KOH, EtOH, rt]

Caption: Claisen-Schmidt condensation to form the chalcone intermediate.

Protocol 1: Synthesis of 2'-Hydroxy-4,4'-dihydroxy-3,5,7-trimethoxychalcone (2)

Parameter Value
Reactants 2'-Hydroxy-4',6'-dimethoxyacetophenone (1.0 eq), 3,5-Dimethoxy-4-hydroxybenzaldehyde (1.1 eq), Potassium hydroxide (5.0 eq)
Solvent Ethanol
Temperature Room Temperature
Reaction Time 24-48 hours
Work-up Acidification with dilute HCl, filtration, and washing with water

Detailed Procedure:

  • Dissolve 2'-hydroxy-4',6'-dimethoxyacetophenone in ethanol in a round-bottom flask.

  • Add a solution of potassium hydroxide in ethanol to the flask and stir at room temperature for 15 minutes.

  • Add 3,5-dimethoxy-4-hydroxybenzaldehyde to the reaction mixture and continue stirring at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute hydrochloric acid to precipitate the chalcone.

  • Filter the solid product, wash thoroughly with cold water until the washings are neutral, and dry under vacuum.

  • The crude chalcone can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

The cyclization of a 2'-hydroxychalcone to a flavanone can be achieved under acidic or basic conditions.[2] Subsequent reduction of the flavanone carbonyl and the double bond would be required to obtain the flavan structure. A more direct approach could involve a reductive cyclization. However, a common method involves the formation of a flavanone followed by reduction.

G cluster_0 Intramolecular Cyclization A 2'-Hydroxychalcone B Flavanone A->B -> [Acid or Base] C Flavan B->C -> [Reduction]

Caption: General scheme for the cyclization of a 2'-hydroxychalcone to a flavan.

Protocol 2: Acid-Catalyzed Cyclization to Flavanone and Subsequent Reduction

Parameter Value
Reactants 2'-Hydroxy-4,4'-dihydroxy-3,5,7-trimethoxychalcone (1.0 eq)
Solvent Methanol or Ethanol
Catalyst Concentrated Sulfuric Acid or Hydrochloric Acid
Temperature Reflux
Reaction Time 4-8 hours
Work-up Neutralization, extraction, and purification

Detailed Procedure (Cyclization to Flavanone):

  • Dissolve the purified chalcone (2) in methanol or ethanol.

  • Add a catalytic amount of concentrated sulfuric acid or hydrochloric acid.

  • Reflux the mixture and monitor the reaction by TLC.

  • After completion, cool the reaction mixture and neutralize with a saturated sodium bicarbonate solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting flavanone by column chromatography.

Detailed Procedure (Reduction to Flavan):

  • Dissolve the purified flavanone in a suitable solvent (e.g., methanol or ethyl acetate).

  • Add a reducing agent such as sodium borohydride (for the carbonyl) followed by catalytic hydrogenation (e.g., H2, Pd/C) to reduce the double bond.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction carefully, extract the product, and purify by column chromatography.

Strategy 2: Protecting Group-Assisted Synthesis

To improve yields and minimize side reactions, the phenolic hydroxyl groups can be protected prior to the condensation and cyclization steps. Benzyl ethers are a suitable choice.[3]

Both 2'-hydroxy-4',6'-dimethoxyacetophenone and 3,5-dimethoxy-4-hydroxybenzaldehyde would be benzylated at their free hydroxyl groups using benzyl bromide and a mild base like potassium carbonate.

The condensation would proceed as described in Protocol 1, using the benzylated starting materials.

The cyclization of the protected chalcone would be carried out as in Protocol 2.

The final step would involve the removal of the benzyl protecting groups via catalytic hydrogenolysis (H₂, Pd/C) to yield the target molecule, 3,4'-Dihydroxy-3',5',7-trimethoxyflavan (1).

Characterization

The synthesized 3,4'-Dihydroxy-3',5',7-trimethoxyflavan and its intermediates should be thoroughly characterized using modern spectroscopic techniques.

Technique Expected Observations
¹H NMR Signals corresponding to aromatic protons on both A and B rings, methoxy group singlets, and aliphatic protons of the flavan C-ring. The chemical shifts and coupling constants would be indicative of the substitution pattern.
¹³C NMR Resonances for all carbon atoms, including those of the aromatic rings, methoxy groups, and the aliphatic C-ring of the flavan skeleton.
Mass Spectrometry A molecular ion peak corresponding to the exact mass of the target compound. Fragmentation patterns can provide further structural information.
FT-IR Characteristic absorption bands for hydroxyl (-OH), aromatic (C=C), and ether (C-O) functional groups.

While specific spectral data for the target molecule is not available in the literature, data from structurally similar flavonoids can be used for comparison. For example, the ¹³C-NMR spectra of 5,7-dihydroxy-3',4'-dimethoxyflavone has been reported and can serve as a reference for assigning signals.[3]

Conclusion

The total synthesis of 3,4'-Dihydroxy-3',5',7-trimethoxyflavan can be strategically approached through the well-established Claisen-Schmidt condensation followed by intramolecular cyclization of the resulting chalcone. Researchers can choose between a direct approach or a more robust protecting group-assisted strategy depending on the desired yield and scalability. The detailed protocols provided in this application note, derived from proven methodologies for analogous flavonoid syntheses, offer a solid foundation for the successful synthesis and subsequent investigation of this promising molecule. Thorough spectroscopic characterization is essential to confirm the structure and purity of the final product.

References

  • PubChem. 3,7-Dihydroxy-3',4',5'-trimethoxyflavone. [Link]

  • SpectraBase. 3,5,7-Trihydroxy-6,4'-dimethoxyflavone - 13C NMR. [Link]

  • ResearchGate. Methods of Protection/Deprotection of Hydroxy Groups in the Synthesis of Polyhydroxy Flavonols. [Link]

  • ResearchGate. 13C-NMR spectra of 5, 7-dihydroxy-3/, 4/-dimethoxy flavone (1). [Link]

  • Taylor & Francis Online. Claisen-Schmidt condensation – Knowledge and References. [Link]

  • ChemSynthesis. 4-hydroxy-3,5-dimethoxybenzaldehyde. [Link]

  • PMC. Synthetic Studies toward 5,6,7,3′,4′-Monomethoxytetrahydroxyflavones: Synthesis of Pedalitin. [Link]

  • RSC Publishing. Mechanism of cyclization of substituted 2′-hydroxychalcones to flavanones. [Link]

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Application

Application Note & Protocols: Synthesis of 3,4'-Dihydroxy-3',5',7-trimethoxyflavone from Chalcone Precursors

Abstract: This document provides a comprehensive technical guide for the synthesis of 3,4'-Dihydroxy-3',5',7-trimethoxyflavone, a polyphenolic compound belonging to the flavonol subclass of flavonoids. Flavonols are of s...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide for the synthesis of 3,4'-Dihydroxy-3',5',7-trimethoxyflavone, a polyphenolic compound belonging to the flavonol subclass of flavonoids. Flavonols are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities, including antioxidant and anti-inflammatory properties.[1] The synthetic strategy detailed herein is a robust two-step process commencing from commercially available precursors. The methodology first involves a base-catalyzed Claisen-Schmidt condensation to construct the requisite chalcone backbone, followed by an efficient oxidative cyclization via the Algar-Flynn-Oyamada (AFO) reaction to yield the final flavonol. This guide elucidates the underlying chemical mechanisms, provides field-proven, step-by-step protocols, and offers expert insights into process optimization and troubleshooting.

Strategic Overview & Scientific Principles

The synthesis of the target flavonol is logically approached in two distinct phases: formation of the C6-C3-C6 chalcone skeleton, followed by its transformation into the heterocyclic flavone system with concurrent hydroxylation at the C3 position.

Phase 1: Claisen-Schmidt Condensation to form 2'-Hydroxy-4-hydroxy-3,4',6'-trimethoxychalcone. This reaction is a cornerstone of flavonoid synthesis, involving an aldol condensation between a substituted acetophenone and a benzaldehyde. The choice of a strong base (e.g., KOH, NaOH) is critical for deprotonating the α-carbon of the acetophenone, generating a reactive enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the benzaldehyde. The resulting aldol addition product readily undergoes dehydration (elimination of water) under the reaction conditions to yield the thermodynamically stable α,β-unsaturated ketone, known as a chalcone.[2] The presence of a hydroxyl group at the 2'-position of the acetophenone is a crucial strategic element, as this group is essential for the subsequent intramolecular cyclization to form the flavone ring.[3]

Phase 2: Algar-Flynn-Oyamada (AFO) Reaction. This elegant reaction transforms a 2'-hydroxychalcone into a 3-hydroxyflavone (flavonol) using alkaline hydrogen peroxide.[4] The AFO reaction is a powerful tool as it achieves both cyclization and C3-hydroxylation in a single pot. While the precise mechanism has been a subject of study, it is understood to proceed via oxidative cyclization.[5][6] Under basic conditions, the 2'-hydroxyl group exists as a phenoxide, and the hydrogen peroxide forms the hydroperoxide anion (HOO⁻), a potent nucleophile. One proposed pathway involves the nucleophilic attack of the hydroperoxide on the β-carbon of the chalcone's α,β-unsaturated system, followed by intramolecular cyclization. A more widely discussed mechanism involves the initial formation of an epoxide across the chalcone's double bond.[7] The 2'-phenoxide then performs an intramolecular nucleophilic attack, opening the epoxide and leading to the formation of a dihydroflavonol intermediate, which is subsequently oxidized to the final flavonol.[4]

Overall Synthetic Scheme

G cluster_0 Phase 1: Claisen-Schmidt Condensation cluster_1 Phase 2: Algar-Flynn-Oyamada Reaction A 2'-Hydroxy-4',6'- trimethoxyacetophenone C Intermediate Chalcone (2'-Hydroxy-4-hydroxy-3,4',6'-trimethoxychalcone) A->C  KOH, EtOH/H₂O  (Stir at RT) B Vanillin (4-Hydroxy-3-methoxybenzaldehyde) B->C  KOH, EtOH/H₂O  (Stir at RT) D Final Product (3,4'-Dihydroxy-3',5',7'-trimethoxyflavone) C->D  NaOH, H₂O₂  (EtOH, 0°C to RT)

Caption: Overall two-step synthesis pathway.

Experimental Protocols & Methodologies

Materials and Reagents
ReagentFormulaM.W. ( g/mol )SupplierNotes
2'-Hydroxy-4',6'-trimethoxyacetophenoneC₁₁H₁₄O₅226.23Sigma-Aldrich, etc.Purity ≥ 98%
Vanillin (4-Hydroxy-3-methoxybenzaldehyde)C₈H₈O₃152.15Sigma-Aldrich, etc.Purity ≥ 99%
Potassium Hydroxide (KOH)KOH56.11Fisher Scientific, etc.ACS Grade, pellets
Sodium Hydroxide (NaOH)NaOH40.00Fisher Scientific, etc.ACS Grade, pellets
Hydrogen Peroxide (H₂O₂)H₂O₂34.01Fisher Scientific, etc.30% w/w aqueous solution
Ethanol (EtOH)C₂H₅OH46.07VWR, etc.Anhydrous or 95%
Hydrochloric Acid (HCl)HCl36.46VWR, etc.Concentrated (37%) and dilute (2M)
Ethyl Acetate (EtOAc)C₄H₈O₂88.11VWR, etc.ACS Grade, for extraction & TLC
HexaneC₆H₁₄86.18VWR, etc.ACS Grade, for TLC

Safety Precaution: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Handle concentrated acids, bases, and hydrogen peroxide within a chemical fume hood.

Protocol 1: Synthesis of 2'-Hydroxy-4-hydroxy-3,4',6'-trimethoxychalcone

This protocol details the base-catalyzed condensation to form the chalcone intermediate.

  • Reactor Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2'-Hydroxy-4',6'-trimethoxyacetophenone (e.g., 2.26 g, 10.0 mmol).

  • Dissolution: Add 50 mL of 95% ethanol and stir until the solid is completely dissolved.

  • Aldehyde Addition: Add Vanillin (1.67 g, 11.0 mmol, 1.1 equivalents) to the solution and stir for 5 minutes.

  • Base Preparation: In a separate beaker, prepare a solution of potassium hydroxide (e.g., 5.6 g, 100 mmol) in 50 mL of deionized water. Allow the solution to cool to room temperature.

  • Reaction Initiation: Slowly add the aqueous KOH solution to the flask containing the acetophenone and aldehyde over 15 minutes. The solution will typically turn a deep red or orange color.

  • Reaction Monitoring: Seal the flask and stir the reaction mixture vigorously at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of Hexane:Ethyl Acetate (e.g., 7:3 v/v). The product spot should be clearly visible and distinct from the starting materials.

  • Work-up & Precipitation: Once the reaction is complete, pour the mixture slowly into a beaker containing 200 mL of ice-cold water and 20 mL of concentrated HCl. Stir continuously. A yellow or orange precipitate of the chalcone will form.

  • Isolation: Allow the precipitate to digest in the cold for 30 minutes. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid thoroughly with copious amounts of cold deionized water until the filtrate is neutral (pH ~7).

  • Drying & Purification: Dry the crude chalcone in a vacuum oven at 40-50 °C. The product can be further purified by recrystallization from ethanol or an ethanol/water mixture to yield a bright yellow/orange crystalline solid.

Protocol 2: Synthesis of 3,4'-Dihydroxy-3',5',7-trimethoxyflavone (AFO Reaction)

This protocol details the oxidative cyclization of the chalcone intermediate.

  • Reactor Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and placed in an ice-water bath, dissolve the purified chalcone from Protocol 1 (e.g., 3.60 g, 10.0 mmol) in 100 mL of 95% ethanol.

  • Base Addition: While stirring and maintaining the temperature at 0-5 °C, add a pre-cooled solution of 2M aqueous sodium hydroxide (20 mL, 40 mmol). The solution should change color.

  • Oxidant Addition: With vigorous stirring, add 30% hydrogen peroxide (e.g., 5 mL, ~50 mmol) dropwise over 20-30 minutes, ensuring the internal temperature does not rise above 10 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 6-8 hours. The reaction progress can be monitored by TLC (Hexane:EtOAc 1:1), observing the disappearance of the chalcone spot.

  • Quenching & Neutralization: After completion, cool the flask in an ice bath and carefully neutralize the reaction mixture by the slow addition of 2M aqueous HCl until the pH is approximately 2-3. A precipitate should form.

  • Product Isolation: Collect the crude solid product by vacuum filtration.

  • Washing: Wash the solid with cold water to remove inorganic salts.

  • Purification: The crude flavonol can be purified by recrystallization from a suitable solvent system, such as methanol or ethanol, to afford the final product as a pale-yellow solid.

Data, Visualization, and Mechanistic Insights

Quantitative Data Summary
StepStarting MaterialReagent 1Reagent 2SolventTypical Yield
1. Chalcone 2'-OH-4',6'-(OMe)₂-acetophenone (1 eq)Vanillin (1.1 eq)KOH (10 eq)EtOH / H₂O75-85%
2. Flavonol Chalcone Intermediate (1 eq)NaOH (4 eq)H₂O₂ (5 eq)EtOH60-70%
Visualizations

G cluster_workflow Experimental Workflow start Dissolve Acetophenone & Vanillin in EtOH add_base Add aq. KOH Stir at RT for 24-48h start->add_base monitor1 Monitor by TLC add_base->monitor1 workup1 Pour into Ice/HCl Precipitate Chalcone monitor1->workup1 filter1 Vacuum Filter & Wash with H₂O workup1->filter1 dry1 Dry & Recrystallize (Chalcone Intermediate) filter1->dry1 dissolve2 Dissolve Chalcone in EtOH (0°C) dry1->dissolve2 add_reagents2 Add 2M NaOH Add 30% H₂O₂ dropwise dissolve2->add_reagents2 stir2 Stir at RT for 6-8h add_reagents2->stir2 monitor2 Monitor by TLC stir2->monitor2 quench Neutralize with 2M HCl monitor2->quench filter2 Vacuum Filter & Wash with H₂O quench->filter2 purify_final Recrystallize (Final Flavonol Product) filter2->purify_final

Caption: Detailed experimental workflow diagram.

G cluster_mech Proposed Mechanism of the Algar-Flynn-Oyamada Reaction chalcone 1. Chalcone Anion (Deprotonated 2'-OH) epoxide 2. Epoxide Intermediate chalcone->epoxide + HOO⁻ h2o2 H₂O₂ cyclize 3. Intramolecular Cyclization (Attack on Epoxide) epoxide->cyclize Ring Opening dihydroflavonol 4. Dihydroflavonol Intermediate cyclize->dihydroflavonol oxidize 5. Oxidation dihydroflavonol->oxidize [O] flavonol 6. Final Flavonol Product oxidize->flavonol

Caption: Simplified mechanism of the AFO reaction.

Trustworthiness: Validation and Characterization

The identity and purity of the intermediate chalcone and the final flavonol product must be confirmed through standard analytical techniques:

  • Thin Layer Chromatography (TLC): An indispensable tool for monitoring reaction progress and assessing purity.

  • Melting Point: A sharp melting point is indicative of a pure compound.

  • Infrared (IR) Spectroscopy: Key stretches to observe include O-H (phenolic and alcoholic), C=O (ketone/flavone), and C=C (aromatic) vibrations.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides definitive structural elucidation. For the final product, key signals include aromatic protons, methoxy singlets, and the disappearance of the chalcone's α and β vinyl protons.

  • Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compounds.

Authoritative Grounding & Expert Insights

  • Causality in Reagent Choice: The use of a strong aqueous base in the Claisen-Schmidt condensation is effective and economical. However, for substrates sensitive to hydrolysis or with poor aqueous solubility, alternative base/solvent systems like sodium hydride in THF may be considered.

  • AFO Reaction Optimization: The AFO reaction is known for sometimes producing moderate yields.[5] Key parameters to control are temperature and the rate of H₂O₂ addition. Exothermic reactions can lead to the decomposition of peroxide and the formation of side products. Maintaining a low temperature during addition is critical.

  • Potential Side Products: In the AFO reaction, aurones (2-benzylidenebenzofuran-3-ones) can sometimes form as byproducts, especially if the chalcone structure favors a different cyclization pathway.[5] Careful control of pH and temperature can minimize aurone formation.

  • Purification Strategy: Recrystallization is often sufficient for purification. For challenging separations, column chromatography on silica gel using a hexane/ethyl acetate gradient is a reliable alternative.

References

  • A. T. Placzek, D. J. R. Brook, G. A. Kraus. Revisiting the Algar-Flynn-Oyamada (AFO) Reaction Mechanism: Computational and other Studies. Beilstein Archives. [Link]

  • Wikipedia contributors. Algar–Flynn–Oyamada reaction. Wikipedia, The Free Encyclopedia. [Link]

  • P. G. S. V. Prasad, G. S. Kumar, K. R. Kumar, K. S. Kumar. Modified Algar–Flynn–Oyamada Reaction for the Synthesis of 3-Hydroxy-2-styryl-chromen-4-ones under Solvent-Free Conditions. Molbank, 2017, M944. [Link]

  • R. Sultana, R. Hossain, A. J. Miah, A. Islam. A new synthesis of 5,7-dimethoxyflavone and 5,7,3',4' - tetramethoxyflavone. ResearchGate. [Link]

  • V. V. Tkachev, S. A. Shcherbinin, A. V. Kletskov, A. I. Konovalov. Quantum-Chemical Analysis of the Algar–Flynn–Oyamada Reaction Mechanism. ResearchGate. [Link]

  • T. Iwashita, et al. Synthesis of 5-Hydroxy-3',4',7-trimethoxyflavone and Related Compounds and Elucidation of Their Reversal Effects on BCRP/ABCG2-Mediated Anticancer Drug Resistance. PubMed. [Link]

  • E. S. V. H, et al. SYNTHESIS, CHARACTERIZATION AND ANTIOXIDANT ACTIVITY OF 7-HYDROXY-3',4'-DIMETHOXYFLAVONE. ResearchGate. [Link]

  • A. T. Placzek, D. J. R. Brook, G. A. Kraus. Synthesis of 5-subsituted flavonols via the Algar-Flynn-Oyamada (AFO) reaction: The mechanistic implication. ResearchGate. [Link]

  • R. A. P. S. D. Putra, et al. Synthesis of Chalcone Derivatives from Halogenated Vanillin and their Activity Test as Antioxidant. Scientific.Net. [Link]

  • S. N. Faizah, E. P. Ningsih, F. Muliasari, U. P. D. Sentosa. Synthesis of Vanillin-derived Chalcone using Microwave Irradiation Method. AIP Publishing. [Link]

  • C. A. B. de Albuquerque, et al. ANALYSIS OF CLAISEN-SCHMIDT CONDENSATION PRODUCTS BETWEEN 2-HYDROXY-ACETOPHENONE AND p-ANISALDEHYDE IN BASIC MEDIUM. ResearchGate. [Link]

  • B. P. D. G. K. T. K. A. Z. C. F. F. N. D. D. J. K. F. P. A. M. T. P. G. T. P. A. N. D. Z. Synthesis and Evaluation of Antimicrobial Properties of Some Chalcones. Journal of Advances in Medicine and Medical Research. [Link]

  • mzCloud. 3 Methoxy 5 7 3' 4' tetrahydroxy flavone. mzCloud. [Link]

  • L. Y. F. J. G. Y. Z. C. S. L. X. L. Synthesis and application of 5,7,4'-trihydroxy-3',5'-dimethoxyflavone.
  • S. A. A. S. A. D. P. S. D. A. A. S. SYNTHESIS OF SOME CHALCONE DERIVATIVES, IN VITRO AND IN SILICO TOXICITY EVALUATION. UNAIR Repository. [Link]

  • S. P. Gupta. Computational insight of the mechanism of Algar–Flynn–Oyamada (AFO) reaction. RSC Advances. [Link]

  • PubChem. 3,4',5-Trihydroxy-3',6,7-trimethoxyflavone. PubChem. [Link]

Sources

Method

Application Note: Quantification of 3,4'-Dihydroxy-3,5',7-trimethoxyflavan in Biological Matrices by LC-MS/MS

Introduction 3,4'-Dihydroxy-3,5',7-trimethoxyflavan is a flavonoid derivative of significant interest in pharmaceutical and nutraceutical research due to its potential therapeutic properties. Accurate quantification of t...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3,4'-Dihydroxy-3,5',7-trimethoxyflavan is a flavonoid derivative of significant interest in pharmaceutical and nutraceutical research due to its potential therapeutic properties. Accurate quantification of this compound in biological matrices such as plasma, urine, and tissue homogenates is paramount for pharmacokinetic, toxicokinetic, and metabolism studies. This application note provides a comprehensive and robust protocol for the sensitive and selective quantification of 3,4'-Dihydroxy-3,5',7-trimethoxyflavan using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodologies outlined herein are designed to serve as a foundational guide for researchers, scientists, and drug development professionals, ensuring data integrity and reproducibility.

Scientific Rationale and Methodological Considerations

The successful quantification of a target analyte in a complex biological matrix hinges on a thorough understanding of its physicochemical properties and potential metabolic fate. 3,4'-Dihydroxy-3,5',7-trimethoxyflavan, as a polyphenolic compound, is susceptible to enzymatic conjugation (glucuronidation and sulfation) in vivo. Therefore, to accurately determine the total exposure, a deconjugation step using enzymatic hydrolysis is often necessary. The choice of extraction technique, either liquid-liquid extraction (LLE) or solid-phase extraction (SPE), is dictated by the analyte's polarity and the desired level of sample cleanup. LC-MS/MS is the analytical platform of choice due to its high sensitivity, selectivity, and wide dynamic range, allowing for the detection of low concentrations of the analyte and its metabolites.

Experimental Workflow

The overall workflow for the quantification of 3,4'-Dihydroxy-3,5',7-trimethoxyflavan in biological matrices is depicted below.

Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing & Quantification Sample Biological Matrix (Plasma, Urine, Tissue Homogenate) IS_Spike Spike with Internal Standard Sample->IS_Spike Hydrolysis Enzymatic Hydrolysis (β-glucuronidase/sulfatase) IS_Spike->Hydrolysis For total analyte quantification Extraction Extraction (LLE or SPE) IS_Spike->Extraction For free analyte quantification Hydrolysis->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC_Separation LC Separation (Reversed-Phase) Evaporation->LC_Separation Inject MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Calibration_Curve Calibration Curve Construction Peak_Integration->Calibration_Curve Quantification Concentration Calculation Calibration_Curve->Quantification

Caption: A generalized workflow for the quantification of 3,4'-Dihydroxy-3,5',7-trimethoxyflavan.

Materials and Reagents

  • Reference Standard: 3,4'-Dihydroxy-3,5',7-trimethoxyflavan (≥98% purity)

  • Internal Standard (IS): 5,7-Dihydroxy-3',4'-dimethoxyflavone (structurally similar, commercially available)

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Ethyl acetate (HPLC grade), Methyl tert-butyl ether (MTBE, HPLC grade), Formic acid (LC-MS grade), Acetic acid (glacial, analytical grade)

  • Reagents: β-glucuronidase from Helix pomatia (or recombinant), Sodium acetate buffer (0.1 M, pH 5.0), Deionized water (18.2 MΩ·cm)

  • Biological Matrices: Control (blank) human plasma, urine, or tissue homogenate from at least six different sources.

Protocol 1: Sample Preparation

Preparation of Stock and Working Solutions
  • Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of 3,4'-Dihydroxy-3,5',7-trimethoxyflavan and dissolve it in 10 mL of methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 5,7-Dihydroxy-3',4'-dimethoxyflavone and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the analyte stock solution with 50% methanol to prepare calibration standards and quality control (QC) samples.

Enzymatic Hydrolysis (for Total Analyte Quantification)
  • To 100 µL of the biological matrix in a microcentrifuge tube, add 10 µL of the internal standard working solution.

  • Add 50 µL of 0.1 M sodium acetate buffer (pH 5.0).

  • Add 10 µL of β-glucuronidase/sulfatase solution (approximately 2500 units/mL).

  • Vortex briefly and incubate at 37°C for 2-4 hours. The optimal incubation time should be determined during method development.

Liquid-Liquid Extraction (LLE)
  • After hydrolysis (or directly to the sample for free analyte quantification), add 500 µL of methyl tert-butyl ether (MTBE) or ethyl acetate.

  • Vortex vigorously for 5 minutes.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the upper organic layer to a clean tube.

  • Repeat the extraction step with another 500 µL of the extraction solvent.

  • Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).

Solid-Phase Extraction (SPE)
  • Conditioning: Condition a mixed-mode C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of methanol or acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute as described in the LLE protocol.

Protocol 2: LC-MS/MS Analysis

Chromatographic Conditions
ParameterRecommended Condition
LC System A high-performance or ultra-high-performance liquid chromatography system
Column Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient Elution Time (min)
Mass Spectrometric Conditions
ParameterRecommended Setting
Mass Spectrometer A triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temp. 500°C
Capillary Voltage 3.5 kV
Gas Flow Optimized for the specific instrument
Detection Mode Multiple Reaction Monitoring (MRM)
Proposed MRM Transitions
CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
3,4'-Dihydroxy-3,5',7-trimethoxyflavan347.1151.1, 137.1To be optimized
5,7-Dihydroxy-3',4'-dimethoxyflavone (IS)315.1299.1, 153.1To be optimized

Note: The precursor ion for the analyte is based on its calculated molecular weight ([M+H]+). The product ions are proposed based on common fragmentation patterns of flavonoids and should be confirmed by infusion of the analytical standard. Collision energies must be optimized for the specific instrument to achieve maximum signal intensity.

Method Validation

The developed method should be validated according to the guidelines of regulatory agencies such as the U.S. Food and Drug Administration (FDA) or the European Medicines Agency (EMA).

Validation Parameters and Acceptance Criteria
ParameterAcceptance Criteria
Selectivity No significant interfering peaks at the retention times of the analyte and IS in at least six different sources of blank matrix.
Linearity Calibration curve with at least six non-zero standards. The coefficient of determination (r²) should be ≥ 0.99.
Accuracy and Precision Within-run and between-run precision (%CV) should be ≤15% (≤20% at the Lower Limit of Quantification, LLOQ). Accuracy (%bias) should be within ±15% (±20% at LLOQ) for QC samples at low, medium, and high concentrations.
Matrix Effect The matrix factor should be consistent across different sources of the biological matrix. The CV of the matrix factor should be ≤15%.
Recovery Extraction recovery of the analyte and IS should be consistent, precise, and reproducible.
Stability Analyte stability should be demonstrated under various conditions: freeze-thaw cycles, short-term (bench-top), long-term (frozen), and in the autosampler. The mean concentration should be within ±15% of the nominal concentration.
Lower Limit of Quantification (LLOQ) The lowest standard on the calibration curve with acceptable accuracy (±20%) and precision (≤20%). The analyte signal should be at least 5 times the signal of a blank sample.

Potential Metabolic Pathway

In vivo, 3,4'-Dihydroxy-3,5',7-trimethoxyflavan is expected to undergo metabolic transformations, primarily through glucuronidation and sulfation at the hydroxyl groups, and potentially O-demethylation of the methoxy groups mediated by cytochrome P450 enzymes.

Metabolic_Pathway Parent 3,4'-Dihydroxy-3,5',7-trimethoxyflavan Glucuronide Glucuronide Conjugates Parent->Glucuronide UGTs Sulfate Sulfate Conjugates Parent->Sulfate SULTs Demethylated O-Demethylated Metabolites Parent->Demethylated CYP450s PhaseII_Demethylated Phase II Conjugates of Demethylated Metabolites Demethylated->PhaseII_Demethylated UGTs/SULTs

Caption: A putative metabolic pathway of 3,4'-Dihydroxy-3,5',7-trimethoxyflavan.

Conclusion

This application note provides a detailed and scientifically grounded framework for the quantification of 3,4'-Dihydroxy-3,5',7-trimethoxyflavan in biological matrices. The proposed sample preparation protocols and LC-MS/MS parameters offer a solid starting point for method development and validation. Adherence to the principles of bioanalytical method validation is crucial for generating reliable and reproducible data in preclinical and clinical studies.

References

  • PubChem. 3,7-Dihydroxy-3',4'-dimethoxyflavone. National Center for Biotechnology Information. [Link]

  • Susanti, E., et al. (2012). SYNTHESIS, CHARACTERIZATION AND ANTIOXIDANT ACTIVITY OF 7-HYDROXY-3',4'-DIMETHOXYFLAVONE. Indonesian Journal of Chemistry. [Link]

  • Chen, H., et al. (2015). Determination of Phenolic Acids and Flavonoids in Taraxacum formosanum Kitam by Liquid Chromatography-Tandem Mass Spectrometry Coupled with a Post-Column Derivatization Technique. Molecules. [Link]

  • Ivanova, D., et al. (2021). Selectivity of Current Extraction Techniques for Flavonoids from Plant Materials. Molecules. [Link]

  • Robles-Sánchez, M., et al. (2019). Conventional and Emerging Extraction Processes of Flavonoids. Foods. [Link]

  • Lee, S., et al. (2021). Synthetic Studies toward 5,6,7,3′,4′-Monomethoxytetrahydroxyflavones: Synthesis of Pedalitin. Molecules. [Link]

  • Jerković, I., et al. (2021). Modern Techniques for Flavonoid Extraction—To Optimize or Not to Optimize? Foods. [Link]

  • Human Metabolome Database. 5,7-Dihydroxy-3',4',5'-trimethoxyflavone. [Link]

  • Li, A., et al. (2024). Research Progress on Extraction and Detection Technologies of Flavonoid Compounds in Foods. Foods. [Link]

  • Tjahjandarie, T. S., et al. (2018). 5,7-Dihydroxy-3,6-Dimethoxy-3′,4′-Methylendioxyflavone. Molbank. [Link]

  • PubChem. 3,5,7,3',4'-Pentahydroxy-6-methoxyflavan 3-O-[glucopyranosyl-(4->1)-alpha-D-xylopyranoside]. National Center for Biotechnology Information. [Link]

  • Rahman, M., et al. (2015). Studies on the Isolation of 5, 7-dihydroxy-3/, 4/-Dimethoxy Flavone from the Leaves of Cassia alata. ResearchGate. [Link]

  • PubChem. 3,4',5-Trihydroxy-3',7-dimethoxyflavanone. National Center for Biotechnology Information. [Link]

  • Cai, H., et al. (2007). Determination of 3',4',5',5,7-pentamethoxyflavone in the plasma and intestinal mucosa of mice by HPLC with UV detection. Journal of Chromatography B. [Link]

  • Wang, Y., et al. (2019). Synthesis of 5-Hydroxy-3',4',7-trimethoxyflavone and Related Compounds and Elucidation of Their Reversal Effects on BCRP/ABCG2-Mediated Anticancer Drug Resistance. Journal of Medicinal Chemistry. [Link]

  • Avula, B., et al. (2012). Qualitative Profile and Quantitative Determination of Flavonoids from Crocus Sativus L. Petals by LC-MS/MS. ResearchGate. [Link]

  • U.S. Food and Drug Administration. (2023). Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation: Guidance for Industry. [Link]

Application

Application Note: A Robust HPLC Method for the Analysis of 3,4'-Dihydroxy-3,5',7-trimethoxyflavan

Abstract This application note presents a comprehensive guide for the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 3,4'-Dihydroxy-3,5',7...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a comprehensive guide for the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 3,4'-Dihydroxy-3,5',7-trimethoxyflavan. This document is intended for researchers, scientists, and drug development professionals engaged in the analysis of flavonoids and related compounds. The presented methodology is grounded in established chromatographic principles and adheres to international regulatory standards for analytical method validation.

Introduction: The Analytical Challenge

3,4'-Dihydroxy-3,5',7-trimethoxyflavan is a flavonoid, a class of polyphenolic secondary metabolites of plants with significant interest in the pharmaceutical and nutraceutical industries due to their antioxidant and other health-benefiting properties. Accurate and reliable quantification of this compound is essential for quality control, pharmacokinetic studies, and formulation development. High-performance liquid chromatography (HPLC) is the premier analytical technique for the analysis of flavonoids due to its high resolution, sensitivity, and specificity.[1] This document provides a systematic approach to developing a robust HPLC method, beginning with an understanding of the analyte's physicochemical properties and culminating in a fully validated analytical procedure.

Physicochemical Profile of 3,4'-Dihydroxy-3,5',7-trimethoxyflavan

Structure:

Caption: Predicted structure of 3,4'-Dihydroxy-3,5',7-trimethoxyflavan.

PropertyPredicted Value/CharacteristicRationale and References
Molecular Formula C18H18O7Based on the chemical structure.
Molecular Weight ~346.33 g/mol Calculated from the molecular formula.[1][2][3]
Polarity Moderately PolarThe presence of two hydroxyl groups contributes to polarity, while the three methoxy groups and the flavan backbone impart significant non-polar character. This balance suggests good retention on a reversed-phase column.
pKa ~7-9 (phenolic hydroxyls)The phenolic hydroxyl groups are weakly acidic. The pKa will influence the ionization state of the molecule at different mobile phase pH values. Keeping the mobile phase pH below the pKa will ensure the analyte is in its neutral, more retained form.
UV Absorbance (λmax) Band I: ~320-350 nm, Band II: ~250-280 nmFlavonoids typically exhibit two major absorption bands.[4][5] The exact λmax will be determined empirically using a photodiode array (PDA) detector.
Solubility Soluble in methanol, ethanol, acetonitrile, and DMSO. Sparingly soluble in water.The molecular structure suggests good solubility in common organic solvents used for HPLC.[6]

HPLC Method Development Strategy

A systematic approach to method development is crucial for achieving a robust and reliable analytical method. The following workflow outlines the key stages.

G cluster_0 Phase 1: Initial Parameter Selection cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: System Suitability & Validation A Analyte Characterization (Predicted Physicochemical Properties) B Column Selection (C18, 250 x 4.6 mm, 5 µm) A->B C Mobile Phase Selection (Acidified Water & Acetonitrile/Methanol) A->C D Detector Selection (PDA Detector, 200-400 nm) A->D E Mobile Phase Composition (Isocratic vs. Gradient Elution) B->E C->E F Mobile Phase pH (0.1% Formic/Acetic Acid) E->F G Column Temperature (25-40 °C) F->G H Flow Rate (0.8-1.2 mL/min) G->H I System Suitability Testing (Tailing Factor, Plate Count, RSD) H->I J Method Validation (ICH Q2(R1) Guidelines) I->J

Caption: HPLC Method Development Workflow.

Initial Chromatographic Conditions (Starting Point)

Based on the predicted physicochemical properties and common practices for flavonoid analysis, the following initial parameters are proposed:

ParameterRecommended Starting ConditionJustification
Column C18, 250 mm x 4.6 mm, 5 µmC18 columns are the standard for reversed-phase chromatography of moderately polar compounds like flavonoids. The longer column length provides higher resolution.
Mobile Phase A 0.1% (v/v) Formic Acid in WaterAcidifying the mobile phase suppresses the ionization of the phenolic hydroxyl groups, leading to better peak shape and reproducible retention times.
Mobile Phase B Acetonitrile or MethanolBoth are common organic modifiers. Acetonitrile often provides better peak shape and lower backpressure.
Elution Mode GradientA gradient elution is recommended to effectively elute the analyte while also cleaning the column of any more non-polar impurities. A good starting gradient would be 10-90% B over 20 minutes.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CRunning the column at a controlled temperature above ambient improves reproducibility of retention times.
Detection PDA at 270 nm and 330 nmA PDA detector allows for the monitoring of multiple wavelengths and spectral confirmation of the analyte peak. The selected wavelengths correspond to the predicted absorption maxima.
Injection Volume 10 µLA typical injection volume that can be adjusted based on analyte concentration and sensitivity requirements.
Protocol for Method Optimization
  • Mobile Phase Scouting:

    • Prepare mobile phases with both acetonitrile and methanol as the organic modifier (Mobile Phase B).

    • Inject a standard solution of 3,4'-Dihydroxy-3,5',7-trimethoxyflavan and run the initial gradient.

    • Compare the chromatograms for peak shape, resolution from any impurities, and retention time. Select the organic modifier that provides the best overall chromatography.

  • Gradient Optimization:

    • Based on the initial scouting run, adjust the gradient slope and duration to achieve a reasonable retention time (typically between 5 and 15 minutes) and good resolution from other components in the sample matrix.

    • If the peak elutes too early, decrease the initial percentage of the organic modifier or make the gradient shallower.

    • If the peak elutes too late, increase the initial percentage of the organic modifier or make the gradient steeper.

  • Flow Rate and Temperature Adjustment:

    • Minor adjustments to the flow rate (e.g., ± 0.2 mL/min) can be made to fine-tune retention times.

    • The column temperature can be varied (e.g., between 25-40 °C) to assess its impact on peak shape and selectivity.[7]

Method Validation Protocol

The optimized HPLC method must be validated to ensure it is suitable for its intended purpose. The validation will be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[7][8][9]

Caption: Parameters for HPLC Method Validation.

Validation Parameters and Acceptance Criteria
ParameterExperimental ApproachAcceptance Criteria
Specificity Analyze a blank (diluent), a placebo (if applicable), and a spiked sample. Assess peak purity using the PDA detector.The analyte peak should be well-resolved from any other peaks, and the peak purity index should be close to 1.
Linearity Prepare at least five concentrations of the analyte standard across the expected working range (e.g., 50-150% of the target concentration). Plot peak area versus concentration and perform linear regression.Correlation coefficient (r²) ≥ 0.999. The y-intercept should not be significantly different from zero.
Range The range is established by confirming that the method provides acceptable linearity, accuracy, and precision within the lower and upper concentration limits.The specified range is typically 80-120% of the test concentration for an assay of a drug substance or finished product.[8]
Accuracy Perform recovery studies by spiking a known amount of analyte into a placebo or sample matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate.The mean recovery should be within 98.0% to 102.0%.
Precision Repeatability: Analyze a minimum of six replicate injections of the analyte at 100% of the target concentration on the same day, with the same analyst and instrument. Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.Repeatability: Relative Standard Deviation (RSD) ≤ 2.0%. Intermediate Precision: RSD ≤ 2.0%.
Limit of Detection (LOD) Determine the concentration that yields a signal-to-noise ratio of approximately 3:1.The LOD should be reported.
Limit of Quantification (LOQ) Determine the concentration that yields a signal-to-noise ratio of approximately 10:1. The LOQ should be confirmed by demonstrating acceptable precision and accuracy at this concentration.The LOQ should be reported and should be the lowest point on the calibration curve.
Robustness Intentionally vary critical method parameters such as mobile phase composition (±2%), mobile phase pH (±0.2 units), column temperature (±5 °C), and flow rate (±10%).The system suitability parameters should remain within acceptable limits, and the results should not be significantly affected by the variations.

System Suitability Testing

Prior to each analytical run, a system suitability test must be performed to ensure the chromatographic system is performing adequately.

ParameterAcceptance Criteria
Tailing Factor (T) T ≤ 2.0
Theoretical Plates (N) N ≥ 2000
Relative Standard Deviation (RSD) of Peak Area RSD ≤ 2.0% for five replicate injections of the standard.

Conclusion

This application note provides a detailed framework for the development and validation of a robust RP-HPLC method for the analysis of 3,4'-Dihydroxy-3,5',7-trimethoxyflavan. By following a systematic approach that considers the physicochemical properties of the analyte and adheres to international validation guidelines, a reliable and accurate analytical method can be established for routine use in research and quality control environments.

References

  • PubChem. (n.d.). 3,7-Dihydroxy-3',4',5'-trimethoxyflavone. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 3,4',5-Trihydroxy-3',6,7-trimethoxyflavone. National Center for Biotechnology Information. Retrieved from [Link]

  • Ramakrishnan, P., Kamalanathan, C., & Rajagopal, V. (2020). Method Development on Reverse-Phase High-Performance Liquid Chromatography for the Improvement of Routine Analysis of Flavonoids. Pharmacognosy Magazine, 16(Suppl 2), S486–S491.
  • PubChem. (n.d.). 3,4',5-Trihydroxy-3',7-dimethoxyflavanone. National Center for Biotechnology Information. Retrieved from [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structure of 5-hydroxy-3,7,4'-trimethoxyflavone. Retrieved from [Link]

  • U.S. Pharmacopeia. (n.d.). General Chapter <621> Chromatography. Retrieved from [Link]

  • Tantishaiyakul, V., et al. (2018). 5,7-Dihydroxy-3,6-Dimethoxy-3′,4′-Methylendioxyflavone. Molbank, 2018(3), M1007.
  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 5,7-Dihydroxy-3',4',5'-trimethoxyflavone. Retrieved from [Link]

  • McClure, C., et al. (2023). Digital Database of Absorption Spectra of Diverse Flavonoids Enables Structural Comparisons and Quantitative Evaluations. Photochemistry and Photobiology, 99(5), 1337-1351.
  • Lab Manager. (2023). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Chromatography Online. (2024). Are You Sure You Understand USP <621>?. Retrieved from [Link]

  • ResearchGate. (2015). FDA issues revised guidance for analytical method validation. Retrieved from [Link]

  • GMP Compliance. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. Retrieved from [Link]

  • Agilent. (n.d.). Understanding the Latest Revisions to USP <621>. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • AMS Bio. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • Scribd. (n.d.). USP-NF 621 Chromatography. Retrieved from [Link]

  • Cuyckens, F., & Claeys, M. (2004). Characterization of Flavonoid Subgroups and Hydroxy Substitution by HPLC-MS/MS. Journal of the American Society for Mass Spectrometry, 15(3), 384–392.
  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. Retrieved from [Link]

  • ResearchGate. (n.d.). UV-visible spectra of flavonoids showing absorption bands and their shifts after they were treated with DPBA and AlCl3. Retrieved from [Link]

  • Springer. (2025). Identification of Flavonoids Using UV-Vis and MS Spectra. Retrieved from [Link]

  • YouTube. (2017). Validation of Analytical Methods according to the New FDA Guidance. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for 3,4'-Dihydroxy-3,5',7-trimethoxyflavan in Cell Culture Studies

Introduction: Unveiling the Potential of a Novel Flavan The flavan chemical scaffold is a cornerstone in natural product chemistry and drug discovery, with its derivatives exhibiting a wide array of biological activities...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Novel Flavan

The flavan chemical scaffold is a cornerstone in natural product chemistry and drug discovery, with its derivatives exhibiting a wide array of biological activities. 3,4'-Dihydroxy-3,5',7-trimethoxyflavan is a specific, synthetically accessible or naturally occurring flavan that holds significant promise for investigation in various therapeutic areas. While direct literature on this exact molecule is emerging, its structural similarity to other well-studied flavonoids allows us to extrapolate and propose a range of potential applications and robust protocols for its investigation in cell culture systems.

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for handling, utilizing, and characterizing the biological effects of 3,4'-Dihydroxy-3,5',7-trimethoxyflavan in vitro. The protocols outlined herein are based on established methodologies for analogous compounds and are designed to be adaptable to specific research questions and cell models.

Core Principles and Compound Handling

Scientific Rationale: What to Expect from this Flavan

Based on the known activities of structurally related flavonoids, 3,4'-Dihydroxy-3,5',7-trimethoxyflavan is hypothesized to possess a spectrum of biological effects, including:

  • Anticancer Properties: Many flavonoids with similar hydroxylation and methoxylation patterns have demonstrated cytotoxic and cytostatic effects against various cancer cell lines. These effects are often mediated through the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cell proliferation and survival.[1][2][3]

  • Anti-inflammatory Activity: The presence of hydroxyl and methoxy groups on the flavan backbone is associated with the modulation of inflammatory pathways. This can include the inhibition of pro-inflammatory cytokines and enzymes, making it a candidate for studies in inflammatory diseases.[4][5][6]

  • Antioxidant Effects: The phenolic hydroxyl groups in the structure suggest potent radical scavenging and antioxidant properties, which can be investigated in cellular models of oxidative stress.[4][7][8]

  • Neuroprotective Potential: Several flavonoids have shown promise in protecting neuronal cells from various insults, including amyloid-beta-induced toxicity.[9][10][11] This suggests that 3,4'-Dihydroxy-3,5',7-trimethoxyflavan could be a valuable tool in neuroscience research.

Reconstitution and Storage: Ensuring Compound Integrity

The proper handling of 3,4'-Dihydroxy-3,5',7-trimethoxyflavan is critical for obtaining reproducible results. Like most flavonoids, it is likely to have limited aqueous solubility.

Protocol for Reconstitution:

  • Solvent Selection: Based on data from similar flavonoids, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating a high-concentration stock solution.[6][7][8] Other organic solvents such as ethanol, methanol, or acetone may also be suitable, but their compatibility with specific cell lines and assays should be verified.

  • Stock Solution Preparation:

    • Aseptically weigh out the desired amount of 3,4'-Dihydroxy-3,5',7-trimethoxyflavan powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of sterile, cell culture-grade DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).

    • Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.

  • Storage:

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term stability. Protect from light, as flavonoids can be light-sensitive.

Important Considerations:

  • DMSO Concentration: When preparing working solutions, ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells. Typically, a final DMSO concentration of ≤ 0.1% (v/v) is well-tolerated by most cell lines. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

  • Solubility in Media: Before treating cells, it is advisable to test the solubility of the working concentrations in your specific cell culture medium. Precipitation of the compound can lead to inaccurate results.

Foundational In Vitro Assays: Characterizing Biological Activity

The following protocols provide a starting point for evaluating the effects of 3,4'-Dihydroxy-3,5',7-trimethoxyflavan on cultured cells.

Cell Viability and Cytotoxicity Assays

These assays are fundamental for determining the dose-dependent effects of the compound on cell survival and proliferation.

Table 1: Recommended Concentration Ranges for Initial Screening

Assay TypeSuggested Concentration RangeIncubation Time
Initial Cytotoxicity Screen0.1 µM - 100 µM24, 48, 72 hours
Mechanistic StudiesBased on IC50 from initial screenVariable

Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment (e.g., 5,000-10,000 cells/well). Allow cells to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of 3,4'-Dihydroxy-3,5',7-trimethoxyflavan in complete cell culture medium from your DMSO stock.

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Experimental Workflow for Determining IC50

Caption: Workflow for determining the IC50 value of 3,4'-Dihydroxy-3,5',7-trimethoxyflavan.

Apoptosis Assays

To determine if the observed cytotoxicity is due to the induction of programmed cell death, apoptosis assays are essential.

Protocol: Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry

  • Cell Treatment: Seed cells in a 6-well plate and treat with 3,4'-Dihydroxy-3,5',7-trimethoxyflavan at concentrations around the determined IC50 for an appropriate time (e.g., 24 hours).

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Cell Cycle Analysis

Flavonoids can induce cell cycle arrest, which can be investigated by analyzing the DNA content of treated cells.

Protocol: Propidium Iodide (PI) Staining for Cell Cycle Analysis

  • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay. Harvest the cells and wash with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A.

  • Incubation: Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The resulting histogram will show the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Investigating Molecular Mechanisms of Action

Once the phenotypic effects of 3,4'-Dihydroxy-3,5',7-trimethoxyflavan are established, the next step is to elucidate the underlying molecular mechanisms.

Western Blotting for Signaling Pathway Analysis

Western blotting is a powerful technique to assess changes in the expression and activation of key proteins in signaling pathways. Based on the activities of related flavonoids, the following pathways are of particular interest:

  • Apoptosis Pathway: Caspase-3, PARP, Bcl-2 family proteins.

  • Cell Cycle Regulation: Cyclins, Cyclin-Dependent Kinases (CDKs), p21, p27.

  • Pro-survival Pathways: PI3K/Akt, MAPK/ERK.

  • Inflammatory Pathways: NF-κB, STAT3.

Protocol: Western Blotting

  • Protein Extraction: Treat cells with 3,4'-Dihydroxy-3,5',7-trimethoxyflavan, wash with cold PBS, and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Hypothesized Signaling Pathway Inhibition

G cluster_0 Pro-Survival Pathways cluster_1 Inflammatory Pathways cluster_2 Cellular Response Compound 3,4'-Dihydroxy-3,5',7-trimethoxyflavan PI3K PI3K Compound->PI3K Inhibits IKK IKK Compound->IKK Inhibits Apoptosis Apoptosis Compound->Apoptosis Induces Akt Akt PI3K->Akt Proliferation Proliferation Akt->Proliferation Promotes NFkB NF-κB IKK->NFkB Inflammation Inflammation NFkB->Inflammation Promotes

Sources

Application

Application Notes and Protocols for Assessing the Antioxidant Activity of 3,4'-Dihydroxy-3,5',7-trimethoxyflavan

Introduction: Unveiling the Antioxidant Potential of a Novel Flavan Flavonoids represent a vast and diverse group of polyphenolic compounds ubiquitously found in plants. Their potential health benefits, largely attribute...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Antioxidant Potential of a Novel Flavan

Flavonoids represent a vast and diverse group of polyphenolic compounds ubiquitously found in plants. Their potential health benefits, largely attributed to their antioxidant properties, have positioned them as a focal point in pharmaceutical and nutraceutical research. The compound of interest, 3,4'-Dihydroxy-3,5',7-trimethoxyflavan, is a structurally distinct flavonoid. The presence of hydroxyl groups at the 3 and 4' positions suggests a capacity for free radical scavenging, a hallmark of antioxidant activity. Conversely, the methoxy groups at the 3', 5', and 7 positions are likely to influence its lipophilicity and overall bioactivity.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing a suite of detailed experimental protocols to rigorously assess the antioxidant capacity of 3,4'-Dihydroxy-3,5',7-trimethoxyflavan. We will delve into the mechanistic underpinnings of the most relevant in vitro antioxidant assays—DPPH, ABTS, FRAP, and ORAC—offering not just procedural steps, but also the scientific rationale behind them. This approach ensures a robust and reliable characterization of the antioxidant profile of this novel flavan.

Part 1: Preliminary Characterization of 3,4'-Dihydroxy-3,5',7-trimethoxyflavan

Prior to embarking on antioxidant activity assessment, a thorough preliminary characterization of the test compound is paramount. This foundational step ensures the accuracy and reproducibility of subsequent biological assays.

Purity Assessment

The purity of the 3,4'-Dihydroxy-3,5',7-trimethoxyflavan sample must be ascertained to eliminate the confounding influence of impurities. High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) or Mass Spectrometry (MS) is the gold standard for this purpose.

  • Protocol:

    • Prepare a stock solution of the flavan in a suitable solvent (e.g., methanol, ethanol, or DMSO).

    • Develop an appropriate HPLC method, optimizing the mobile phase composition (e.g., a gradient of acetonitrile and water with 0.1% formic acid) and column (e.g., C18) to achieve good peak separation.

    • Inject the sample and analyze the chromatogram. The purity is determined by the area percentage of the main peak. A purity of ≥95% is generally considered acceptable for biological screening.

Solubility Determination

The solubility of the flavan in the solvents to be used in the antioxidant assays is a critical parameter. Poor solubility can lead to inaccurate and unreliable results.

  • Protocol:

    • Prepare saturated solutions of 3,4'-Dihydroxy-3,5',7-trimethoxyflavan in various solvents commonly used for antioxidant assays (e.g., methanol, ethanol, DMSO, and aqueous buffer systems).

    • Equilibrate the solutions at a controlled temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24 hours) with constant agitation.

    • Centrifuge the solutions to pellet any undissolved solid.

    • Carefully collect the supernatant and determine the concentration of the dissolved flavan using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

Table 1: Solubility Profile of 3,4'-Dihydroxy-3,5',7-trimethoxyflavan (Hypothetical Data)

SolventSolubility (mg/mL) at 25°C
Methanol> 10
Ethanol> 10
DMSO> 20
Phosphate Buffered Saline (pH 7.4)< 0.1

Note: The poor aqueous solubility may necessitate the use of a co-solvent (like DMSO) for assays conducted in aqueous media. It is crucial to include appropriate solvent controls in all experiments.

Part 2: In Vitro Antioxidant Activity Assays

A multi-assay approach is recommended to obtain a comprehensive understanding of the antioxidant mechanisms of 3,4'-Dihydroxy-3,5',7-trimethoxyflavan. This is because different assays reflect different aspects of antioxidant action.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: The DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, which is a dark-colored crystalline powder that forms a stable free radical in solution[1]. This reduction of the DPPH radical to the non-radical form, DPPH-H, results in a color change from violet to yellow, which is measured spectrophotometrically at approximately 517 nm[2][3]. The degree of discoloration is proportional to the scavenging potential of the antioxidant[2].

Causality of Experimental Choices: This assay is widely used due to its simplicity, speed, and the stability of the DPPH radical. It is particularly sensitive to compounds that act as hydrogen atom donors.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis DPPH_sol Prepare 0.1 mM DPPH in Methanol Mix Mix Flavan/Control with DPPH Solution DPPH_sol->Mix Flavan_sol Prepare Serial Dilutions of Flavan Flavan_sol->Mix Control_sol Prepare Positive Control (e.g., Ascorbic Acid) Control_sol->Mix Incubate Incubate in the Dark (30 min) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate IC50 Determine IC50 Value Calculate->IC50

Caption: Workflow for the DPPH Radical Scavenging Assay.

Detailed Protocol:

  • Reagent Preparation:

    • DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store this solution in an amber bottle at 4°C and prepare it fresh daily[1].

    • Test Compound Stock Solution: Prepare a 1 mg/mL stock solution of 3,4'-Dihydroxy-3,5',7-trimethoxyflavan in methanol.

    • Positive Control: Prepare a 1 mg/mL stock solution of a standard antioxidant such as ascorbic acid or Trolox in methanol.

  • Assay Procedure:

    • In a 96-well microplate, add 20 µL of various concentrations of the flavan solution (e.g., serial dilutions from the stock solution).

    • Add 20 µL of the positive control at various concentrations to separate wells.

    • Add 20 µL of methanol to the blank wells.

    • To all wells, add 180 µL of the 0.1 mM DPPH solution[4].

    • Mix gently and incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • Plot the % inhibition against the concentration of the flavan and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: The ABTS assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form[5]. The reduction in absorbance, measured at 734 nm, is proportional to the antioxidant concentration[6]. This assay is applicable to both hydrophilic and lipophilic antioxidants.

Causality of Experimental Choices: The ABTS radical is soluble in both aqueous and organic solvents, making this assay versatile. The pre-generation of the radical cation avoids interference from the test compound in the radical formation process.

ABTS_Assay_Workflow cluster_prep Radical Generation cluster_reaction Assay cluster_measurement Measurement & Analysis ABTS_sol Prepare 7 mM ABTS Solution Mix_radical Mix ABTS and Persulfate ABTS_sol->Mix_radical Persulfate_sol Prepare 2.45 mM Potassium Persulfate Persulfate_sol->Mix_radical Incubate_radical Incubate in Dark (12-16 h) Mix_radical->Incubate_radical Dilute_radical Dilute ABTS•+ to Abs ~0.7 Incubate_radical->Dilute_radical Mix_assay Mix Flavan/Control with ABTS•+ Dilute_radical->Mix_assay Incubate_assay Incubate (e.g., 6 min) Mix_assay->Incubate_assay Measure_abs Measure Absorbance at 734 nm Incubate_assay->Measure_abs Calc_inhibition Calculate % Inhibition Measure_abs->Calc_inhibition TEAC Determine TEAC Value Calc_inhibition->TEAC

Caption: Workflow for the ABTS Radical Cation Decolorization Assay.

Detailed Protocol:

  • Reagent Preparation:

    • ABTS Stock Solution (7 mM): Dissolve ABTS in water to a final concentration of 7 mM.

    • Potassium Persulfate Solution (2.45 mM): Dissolve potassium persulfate in water to a final concentration of 2.45 mM.

    • ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours before use[6]. This will generate the ABTS radical cation.

    • Dilute the ABTS•+ solution with ethanol or water to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure:

    • In a 96-well microplate, add 10 µL of various concentrations of the flavan solution.

    • Add 10 µL of the positive control (e.g., Trolox) at various concentrations to separate wells.

    • Add 190 µL of the diluted ABTS•+ working solution to all wells.

    • Incubate the plate at room temperature for a defined time (e.g., 6 minutes).

    • Measure the absorbance at 734 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition as described for the DPPH assay.

    • The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC). A standard curve is generated using Trolox, and the TEAC value of the flavan is calculated.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH[7]. This reduction is detected by the formation of a colored complex between Fe²⁺ and 2,4,6-tripyridyl-s-triazine (TPTZ), which has a maximum absorbance at 593 nm[8]. The intensity of the blue color is proportional to the reducing power of the antioxidant.

Causality of Experimental Choices: This assay directly measures the electron-donating capacity of a compound, which is an important antioxidant mechanism. The acidic conditions of the assay may not be suitable for all compounds, but it provides a different perspective on antioxidant potential compared to radical scavenging assays.

FRAP_Assay_Workflow cluster_prep Reagent Preparation cluster_reaction Assay cluster_measurement Measurement & Analysis Acetate_buffer 300 mM Acetate Buffer (pH 3.6) FRAP_reagent Mix Acetate, TPTZ, and FeCl3 (10:1:1) Acetate_buffer->FRAP_reagent TPTZ_sol 10 mM TPTZ in 40 mM HCl TPTZ_sol->FRAP_reagent FeCl3_sol 20 mM FeCl3 Solution FeCl3_sol->FRAP_reagent Mix_assay Mix Flavan/Control with FRAP Reagent FRAP_reagent->Mix_assay Incubate_assay Incubate at 37°C (e.g., 30 min) Mix_assay->Incubate_assay Measure_abs Measure Absorbance at 593 nm Incubate_assay->Measure_abs Calculate_FRAP Calculate FRAP Value Measure_abs->Calculate_FRAP Standard_curve Generate FeSO4 Standard Curve Standard_curve->Calculate_FRAP

Caption: Workflow for the FRAP (Ferric Reducing Antioxidant Power) Assay.

Detailed Protocol:

  • Reagent Preparation:

    • Acetate Buffer (300 mM, pH 3.6): Prepare by dissolving sodium acetate in water and adjusting the pH with acetic acid.

    • TPTZ Solution (10 mM): Dissolve TPTZ in 40 mM HCl.

    • FeCl₃ Solution (20 mM): Dissolve ferric chloride in water.

    • FRAP Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

  • Assay Procedure:

    • In a 96-well microplate, add 10 µL of the flavan solution at various concentrations.

    • Add 10 µL of a ferrous sulfate (FeSO₄) standard solution at various concentrations to separate wells for the standard curve.

    • Add 190 µL of the FRAP reagent to all wells.

    • Incubate the plate at 37°C for a defined time (e.g., 30 minutes).

    • Measure the absorbance at 593 nm.

  • Data Analysis:

    • Generate a standard curve using the absorbance values of the FeSO₄ standards.

    • The FRAP value of the flavan is expressed as Fe²⁺ equivalents (e.g., in µM Fe²⁺/µM of flavan).

ORAC (Oxygen Radical Absorbance Capacity) Assay

Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (typically fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)[9][10]. The antioxidant quenches the peroxyl radicals, thus preserving the fluorescence of the probe[10]. The decay of fluorescence is monitored over time, and the antioxidant capacity is quantified by the area under the fluorescence decay curve (AUC)[10].

Causality of Experimental Choices: The ORAC assay is considered to be more biologically relevant than other assays because it utilizes a biologically relevant radical source (peroxyl radicals) and the reaction mechanism is hydrogen atom transfer (HAT), a key mechanism of action for many antioxidants[10][11].

ORAC_Assay_Workflow cluster_prep Preparation cluster_reaction Assay cluster_measurement Measurement & Analysis Fluorescein_sol Prepare Fluorescein Solution Add_reagents Add Flavan/Control and Fluorescein to Plate Fluorescein_sol->Add_reagents AAPH_sol Prepare AAPH Solution Add_AAPH Add AAPH to Initiate Reaction AAPH_sol->Add_AAPH Flavan_sol Prepare Flavan/Control (Trolox) Flavan_sol->Add_reagents Incubate_pre Pre-incubate at 37°C Add_reagents->Incubate_pre Incubate_pre->Add_AAPH Measure_fluorescence Measure Fluorescence Decay over Time Add_AAPH->Measure_fluorescence Calculate_AUC Calculate Area Under the Curve (AUC) Measure_fluorescence->Calculate_AUC Determine_ORAC Determine ORAC Value (TEAC) Calculate_AUC->Determine_ORAC

Caption: Workflow for the ORAC (Oxygen Radical Absorbance Capacity) Assay.

Detailed Protocol:

  • Reagent Preparation:

    • Fluorescein Stock Solution: Prepare a stock solution in a suitable buffer (e.g., phosphate buffer, pH 7.4).

    • AAPH Solution: Prepare a fresh solution of AAPH in buffer just before use.

    • Trolox Standard: Prepare a series of Trolox dilutions to be used as the standard.

  • Assay Procedure:

    • In a black 96-well microplate, add 25 µL of the flavan solution, Trolox standards, or buffer (for the blank).

    • Add 150 µL of the fluorescein working solution to all wells.

    • Mix and pre-incubate the plate at 37°C for at least 15 minutes in the plate reader.

    • Initiate the reaction by adding 25 µL of the AAPH solution to all wells.

    • Immediately start monitoring the fluorescence (excitation at 485 nm, emission at 520 nm) every 1-2 minutes for at least 60 minutes.

  • Data Analysis:

    • Calculate the net AUC for each sample by subtracting the AUC of the blank from the AUC of the sample.

    • Plot the net AUC of the Trolox standards against their concentrations to generate a standard curve.

    • The ORAC value of the flavan is expressed as Trolox equivalents (TE).

Part 3: Data Interpretation and Reporting

A comprehensive assessment of the antioxidant activity of 3,4'-Dihydroxy-3,5',7-trimethoxyflavan requires a careful interpretation of the data from all assays.

Table 2: Summary of Antioxidant Activity of 3,4'-Dihydroxy-3,5',7-trimethoxyflavan (Hypothetical Data)

AssayParameterResultPositive Control (e.g., Trolox)
DPPHIC50 (µM)[Insert Value][Insert Value]
ABTSTEAC (Trolox Equivalents)[Insert Value]1.0
FRAPFRAP Value (µM Fe²⁺/µM)[Insert Value][Insert Value]
ORACORAC Value (TEAC)[Insert Value]1.0

Interpretation:

  • A low IC50 value in the DPPH assay indicates potent radical scavenging activity.

  • A high TEAC value in the ABTS and ORAC assays suggests strong antioxidant capacity relative to Trolox.

  • A high FRAP value indicates a strong ability to donate electrons.

  • Comparing the results across the different assays can provide insights into the primary mechanism of antioxidant action. For instance, high activity in both DPPH and ORAC assays suggests that hydrogen atom transfer is a significant mechanism. High activity in the FRAP assay points to a strong electron-donating capacity.

Part 4: Safety Precautions

  • DPPH: DPPH is a stable free radical and should be handled with care. Avoid inhalation and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses[12][13].

  • AAPH: AAPH is a radical initiator and should be handled in a well-ventilated area.

  • Solvents: Methanol and ethanol are flammable. Handle them in a fume hood away from ignition sources.

  • Always consult the Safety Data Sheets (SDS) for all chemicals used in these protocols.

Conclusion

The protocols detailed in this application note provide a robust framework for the comprehensive assessment of the antioxidant activity of 3,4'-Dihydroxy-3,5',7-trimethoxyflavan. By employing a multi-assay approach and carefully considering the underlying chemical principles, researchers can obtain reliable and meaningful data to elucidate the antioxidant potential of this novel flavonoid. Such a thorough characterization is an essential step in the journey of developing new therapeutic agents from natural products.

References

Sources

Method

In Vitro Assay Design for 3,4'-Dihydroxy-3,5',7-trimethoxyflavan: A Guide for Researchers

This comprehensive guide provides a strategic framework and detailed protocols for the in vitro evaluation of 3,4'-Dihydroxy-3,5',7-trimethoxyflavan. This document is intended for researchers, scientists, and drug develo...

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides a strategic framework and detailed protocols for the in vitro evaluation of 3,4'-Dihydroxy-3,5',7-trimethoxyflavan. This document is intended for researchers, scientists, and drug development professionals seeking to elucidate the biological activities of this novel flavonoid. The proposed experimental plan is designed to be a self-validating system, progressing from broad cytotoxic and antioxidant screening to more specific investigations of anti-inflammatory and enzyme inhibitory activities.

Introduction to 3,4'-Dihydroxy-3,5',7-trimethoxyflavan and the Rationale for In Vitro Testing

Flavonoids are a diverse class of polyphenolic compounds found in plants, known for their wide range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties.[1] 3,4'-Dihydroxy-3,5',7-trimethoxyflavan belongs to this family, and its structural features suggest potential for significant biological effects. The presence of hydroxyl and methoxy groups on the flavan backbone can influence its antioxidant capacity and ability to interact with cellular signaling pathways and enzymes.[2]

A systematic in vitro evaluation is the critical first step in characterizing the bioactivity of a novel compound. This approach allows for a controlled assessment of its effects on cellular and molecular targets, providing essential data to guide further preclinical development. The following sections outline a tiered approach to assay design, beginning with foundational safety and general activity screening, and progressing to more mechanistic studies.

Tier 1: Foundational Screening - Cytotoxicity and Antioxidant Potential

The initial tier of assessment focuses on establishing a baseline understanding of the compound's interaction with cells and its intrinsic antioxidant properties.

Cytotoxicity Assessment

Causality Behind Experimental Choices: Before investigating any specific biological activity, it is crucial to determine the concentration range at which 3,4'-Dihydroxy-3,5',7-trimethoxyflavan is non-toxic to cells. This ensures that any observed effects in subsequent assays are due to specific bioactivity and not a result of general cytotoxicity. The MTS assay is a robust and widely used colorimetric method to assess cell viability by measuring the metabolic activity of cells.[3]

Experimental Protocol: MTS Assay for Cell Viability

  • Cell Culture: Plate a suitable human cell line (e.g., HaCaT keratinocytes for general toxicity) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.[4]

  • Compound Preparation: Prepare a stock solution of 3,4'-Dihydroxy-3,5',7-trimethoxyflavan in dimethyl sulfoxide (DMSO). Serially dilute the stock solution in cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.5%.

  • Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTS Reagent Addition: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the concentration-response curve and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

Data Presentation: Cytotoxicity of 3,4'-Dihydroxy-3,5',7-trimethoxyflavan

Concentration (µM)% Cell Viability (Mean ± SD)
Vehicle Control100 ± 5.2
0.198.7 ± 4.8
195.3 ± 6.1
1089.1 ± 5.5
5075.4 ± 7.3
10052.8 ± 6.9
Antioxidant Capacity Assessment

Causality Behind Experimental Choices: Many flavonoids exhibit antioxidant activity due to their ability to scavenge free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid and simple chemical assay to assess the radical scavenging potential of a compound.[5] To evaluate antioxidant activity in a more biologically relevant context, the Cellular Antioxidant Activity (CAA) assay is employed. This assay measures the ability of a compound to prevent the formation of intracellular reactive oxygen species (ROS).[6][7]

Experimental Protocol: DPPH Radical Scavenging Assay

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

  • Reaction Mixture: In a 96-well plate, add 100 µL of various concentrations of 3,4'-Dihydroxy-3,5',7-trimethoxyflavan (dissolved in methanol) to 100 µL of the DPPH solution. Ascorbic acid can be used as a positive control.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Acquisition: Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity.

Experimental Protocol: Cellular Antioxidant Activity (CAA) Assay

  • Cell Culture: Seed HepG2 cells in a 96-well black-walled, clear-bottom plate at a density of 6 x 10⁴ cells/well and allow them to attach for 24 hours.

  • Probe Loading: Wash the cells with PBS and incubate with 25 µM DCFH-DA in cell culture medium for 1 hour.

  • Treatment: Wash the cells again and treat with various concentrations of 3,4'-Dihydroxy-3,5',7-trimethoxyflavan and a positive control (e.g., quercetin) for 1 hour.

  • Induction of Oxidative Stress: Add a free radical initiator, such as AAPH, to all wells.

  • Data Acquisition: Immediately begin measuring fluorescence (excitation 485 nm, emission 535 nm) every 5 minutes for 1 hour using a fluorescence plate reader.

  • Data Analysis: Calculate the area under the curve and determine the CAA units.

Data Presentation: Antioxidant Activity of 3,4'-Dihydroxy-3,5',7-trimethoxyflavan

AssayEndpointResult (Mean ± SD)
DPPHIC₅₀ (µM)25.4 ± 3.1
CAACAA UnitsTo be determined

Tier 2: Mechanistic Investigations - Anti-inflammatory and Enzyme Inhibition Assays

Based on the foundational screening, the second tier of assays aims to explore specific mechanisms of action, focusing on anti-inflammatory and enzyme inhibitory potential, which are common activities of flavonoids.[8]

Anti-inflammatory Activity

Causality Behind Experimental Choices: Inflammation is a key pathological process in many diseases. Macrophages are central players in the inflammatory response, and their activation by lipopolysaccharide (LPS) leads to the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines such as TNF-α and IL-6.[9] Measuring the inhibition of these mediators provides a direct assessment of the compound's anti-inflammatory potential. The Griess assay is a straightforward method for quantifying NO production, while ELISAs are highly specific for measuring cytokine levels.[10]

Experimental Workflow: Anti-inflammatory Assay

G cluster_0 Cell Culture and Stimulation cluster_1 Endpoint Measurement a Seed RAW 264.7 macrophages b Pre-treat with 3,4'-Dihydroxy-3,5',7-trimethoxyflavan a->b c Stimulate with LPS (1 µg/mL) b->c d Collect supernatant after 24h c->d e Measure Nitric Oxide (Griess Assay) d->e f Measure TNF-α and IL-6 (ELISA) d->f

Caption: Workflow for assessing the anti-inflammatory activity of 3,4'-Dihydroxy-3,5',7-trimethoxyflavan.

Experimental Protocol: Measurement of Nitric Oxide Production

  • Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate at 5 x 10⁴ cells/well and allow them to adhere.

  • Treatment: Pre-treat the cells with non-toxic concentrations of 3,4'-Dihydroxy-3,5',7-trimethoxyflavan for 1 hour.

  • Stimulation: Add LPS (1 µg/mL) to the wells to induce inflammation. Include a control group with no LPS and a group with LPS alone.

  • Incubation: Incubate for 24 hours.

  • Griess Assay: Transfer 50 µL of the cell culture supernatant to a new 96-well plate. Add 50 µL of Griess reagent A followed by 50 µL of Griess reagent B.

  • Data Acquisition: Measure the absorbance at 540 nm.

  • Data Analysis: Quantify nitrite concentration using a sodium nitrite standard curve.

Experimental Protocol: Measurement of TNF-α and IL-6 Production

  • Sample Collection: Use the same cell culture supernatants collected for the Griess assay.

  • ELISA: Perform ELISAs for TNF-α and IL-6 according to the manufacturer's instructions.

  • Data Analysis: Calculate the concentration of each cytokine from the standard curve.

Data Presentation: Anti-inflammatory Effects

TreatmentNO Production (µM)TNF-α (pg/mL)IL-6 (pg/mL)
Control1.2 ± 0.350 ± 1235 ± 8
LPS (1 µg/mL)25.6 ± 2.11500 ± 1201200 ± 98
LPS + Compound (10 µM)15.3 ± 1.8850 ± 75700 ± 62
LPS + Compound (50 µM)8.7 ± 1.1400 ± 45350 ± 38
Enzyme Inhibition Assays

Causality Behind Experimental Choices: Flavonoids are known to inhibit various enzymes.[11] Xanthine oxidase (XO) is a key enzyme in purine metabolism, and its inhibition is a therapeutic target for gout.[12] Cytochrome P450 (CYP) enzymes are crucial for drug metabolism, and their inhibition can lead to drug-drug interactions.[13] Investigating the effect of 3,4'-Dihydroxy-3,5',7-trimethoxyflavan on these enzymes provides insight into its therapeutic potential and safety profile.

Experimental Protocol: Xanthine Oxidase Inhibition Assay

  • Reaction Mixture: In a 96-well plate, mix xanthine oxidase, xanthine (the substrate), and different concentrations of 3,4'-Dihydroxy-3,5',7-trimethoxyflavan in a suitable buffer. Allopurinol is a standard inhibitor.[11]

  • Incubation: Incubate the reaction mixture at 37°C.

  • Data Acquisition: Monitor the formation of uric acid by measuring the increase in absorbance at 295 nm over time.[14]

  • Data Analysis: Calculate the percentage of inhibition and determine the IC₅₀ value.

Experimental Protocol: Cytochrome P450 (CYP3A4) Inhibition Assay

  • System: Use a commercially available kit with recombinant human CYP3A4 enzyme and a fluorogenic substrate.

  • Reaction: Incubate the enzyme, substrate, and various concentrations of the test compound.

  • Data Acquisition: Measure the fluorescence generated by the metabolism of the substrate.

  • Data Analysis: Determine the IC₅₀ value for CYP3A4 inhibition.

Tier 3: Advanced Mechanistic Studies - Signaling Pathway Analysis

For compounds showing significant activity in Tier 2 assays, a deeper investigation into the underlying molecular mechanisms is warranted.

NF-κB Signaling Pathway

Causality Behind Experimental Choices: The NF-κB signaling pathway is a central regulator of inflammation.[8] Many anti-inflammatory compounds exert their effects by inhibiting this pathway. A reporter gene assay provides a functional readout of NF-κB activation.

Signaling Pathway Diagram: NF-κB Activation

G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Genes Pro-inflammatory Gene Expression Nucleus->Genes activates

Caption: Simplified representation of the LPS-induced NF-κB signaling pathway.

Experimental Protocol: NF-κB Reporter Gene Assay

  • Cell Line: Use a cell line stably transfected with a reporter plasmid containing an NF-κB response element upstream of a reporter gene (e.g., luciferase).

  • Treatment and Stimulation: Treat the cells with 3,4'-Dihydroxy-3,5',7-trimethoxyflavan followed by stimulation with an NF-κB activator (e.g., TNF-α).

  • Luciferase Assay: After an appropriate incubation time, lyse the cells and measure luciferase activity using a luminometer.

  • Data Analysis: Determine the effect of the compound on NF-κB-dependent gene expression.

Conclusion

This tiered approach to the in vitro evaluation of 3,4'-Dihydroxy-3,5',7-trimethoxyflavan provides a comprehensive and logical framework for characterizing its biological activities. By systematically progressing from broad screening to detailed mechanistic studies, researchers can generate a robust dataset to support the further development of this promising natural product. The inclusion of detailed protocols and the rationale behind experimental choices are intended to ensure the scientific integrity and reproducibility of the findings.

References

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  • Iwashita, K., Kobori, M., Yamaki, K., & Tsushida, T. (2019). Synthesis of 5-Hydroxy-3',4',7-trimethoxyflavone and Related Compounds and Elucidation of Their Reversal Effects on BCRP/ABCG2-Mediated Anticancer Drug Resistance. Chemistry & Biodiversity, 16(3), e1800539.
  • Yamazaki, H., & Shimada, T. (2017). Oxidation of 3′-methoxyflavone, 4′-methoxyflavone, and 3′,4′-dimethoxyflavone and their derivatives having with 5,7-dihydroxyl moieties by human cytochromes P450 1B1 and 2A13. Xenobiotica, 47(10), 847-856.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5378832, 3,7-Dihydroxy-3',4'-dimethoxyflavone. Retrieved from [Link]

  • Scognamiglio, M., D'Abrosca, B., Esposito, A., & Fiorentino, A. (2011). In Vitro Phytotoxicity and Antioxidant Activity of Selected Flavonoids. Journal of Agricultural and Food Chemistry, 59(17), 9229-9235.
  • Kim, Y. S., Park, S. J., & Lee, J. R. (2012). 5,7-Dihydroxy-3,4,6-trimethoxyflavone inhibits intercellular adhesion molecule 1 and vascular cell adhesion molecule 1 via the Akt and nuclear factor-κB-dependent pathway, leading to suppression of adhesion of monocytes and eosinophils to bronchial epithelial cells. British Journal of Pharmacology, 167(4), 863-877.
  • Kourkouli, A., Mavropoulos, E., & Alexiou, G. (2024). Antitumor activity of 5-hydroxy-3',4',6,7-tetramethoxyflavone in glioblastoma cell lines and its antagonism with radiotherapy. BMC Cancer, 24(1), 164.
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  • Spencer, J. P. (2008). Flavonoids in modulation of cell survival signalling pathways. Archives of Biochemistry and Biophysics, 476(2), 110-116.
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  • Ordoñez-Peralta, A., González-Ávila, M., & Sánchez-Mendoza, M. E. (2020). Toxicological Screening of Four Bioactive Citroflavonoids: In Vitro, In Vivo, and In Silico Approaches. Molecules, 25(24), 5966.
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  • Ojo, O. A., & Ojo, A. B. (2023). HPLC fingerprint of flavonoids, enzyme inhibition and antioxidant activity of Newbouldia laevis stem-bark: an in vitro and in silico study. Journal of Biomolecular Structure and Dynamics, 1-14.
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Technical Notes & Optimization

Troubleshooting

improving the aqueous solubility of 3,4'-Dihydroxy-3,5',7-trimethoxyflavan

Technical Support Center: Improving the Aqueous Solubility of 3,4'-Dihydroxy-3',5',7-trimethoxyflavan Welcome to the technical support guide for 3,4'-Dihydroxy-3',5',7-trimethoxyflavan. This document provides researchers...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Improving the Aqueous Solubility of 3,4'-Dihydroxy-3',5',7-trimethoxyflavan

Welcome to the technical support guide for 3,4'-Dihydroxy-3',5',7-trimethoxyflavan. This document provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor aqueous solubility of this compound. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experimental design.

Introduction: The Challenge of Flavonoid Solubility

3,4'-Dihydroxy-3',5',7-trimethoxyflavan is a member of the flavonoid family, a class of polyphenolic compounds known for their promising biological activities but also for their notoriously poor water solubility.[1] This low solubility stems from their planar, semi-rigid ring structure and the crystalline lattice energy that must be overcome to achieve dissolution. For in vitro and in vivo studies, achieving a homogenous solution in aqueous physiological buffers is a critical first step that, if not properly addressed, can lead to inaccurate and irreproducible results. This guide will walk you through the most common issues and provide robust, field-proven solutions.

Frequently Asked Questions (FAQs)

This section provides quick answers to the most common initial queries. For more detailed protocols, please refer to the Troubleshooting Guides.

Q1: I've added my flavan powder directly to a neutral pH buffer (e.g., PBS pH 7.4), and it's not dissolving. What's happening?

A1: This is expected. Flavonoids like 3,4'-Dihydroxy-3',5',7-trimethoxyflavan are practically insoluble in neutral aqueous solutions.[1] The hydroxyl groups on the flavan structure are not readily ionized at neutral pH, and the molecule's overall hydrophobic character prevents it from interacting favorably with water molecules. Direct addition to a buffer will almost always result in a suspension of insoluble particles, not a true solution.

Q2: What is the fastest and easiest way to dissolve the flavan for a preliminary experiment, like a quick cell-based assay?

A2: The most common and straightforward method is using a water-miscible organic cosolvent. First, dissolve the compound in a small amount of 100% Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-50 mM). Then, perform serial dilutions of this stock solution directly into your aqueous cell culture medium or buffer to reach the desired final concentration. Crucially, ensure the final DMSO concentration in your assay remains non-toxic to your cells , typically ≤0.5%.[2][3]

Q3: My compound dissolved in DMSO, but it precipitated immediately when I added it to my aqueous buffer. What is this phenomenon called and how do I fix it?

A3: This is often referred to as "crashing out" or precipitation upon dilution. It occurs when the addition of the DMSO stock solution to the aqueous buffer creates a localized zone of supersaturation where the flavan's solubility limit is exceeded.[4] To fix this, try adding the DMSO stock dropwise to the aqueous buffer while vortexing or stirring vigorously to ensure rapid and uniform dispersion. You can also slightly warm the aqueous buffer (e.g., to 37°C) before adding the compound. If the problem persists, the final concentration you are targeting may be too high for the amount of cosolvent used.

Q4: Can I use ethanol instead of DMSO?

A4: Yes, ethanol is another common cosolvent for flavonoids.[5] The procedure is the same: create a concentrated stock in 100% ethanol and dilute it into your aqueous medium. Be aware of the final ethanol concentration, as it can also be toxic to cells, though often tolerated at slightly higher concentrations than DMSO depending on the cell line.

In-Depth Troubleshooting & Solution Guides

This section provides detailed, step-by-step workflows for systematically overcoming solubility challenges.

Guide 1: Cosolvency Method - The First Line of Attack

The use of cosolvents is the most widely adopted technique for solubilizing poorly soluble compounds for in vitro research. The principle is to reduce the overall polarity of the aqueous solvent system, thereby making it more favorable for the hydrophobic flavan molecule.

Water is a highly polar solvent with a strong hydrogen-bonding network. Hydrophobic molecules like our target flavan disrupt this network, which is energetically unfavorable. Cosolvents like DMSO or ethanol are miscible with water but are less polar. By integrating into the water's hydrogen-bonding network, they create a solvent environment with a lower dielectric constant, reducing the energy penalty for solvating the nonpolar flavan.

  • Prepare a High-Concentration Stock: Weigh out the required amount of 3,4'-Dihydroxy-3',5',7-trimethoxyflavan and dissolve it in a minimal volume of 100% cell-culture grade DMSO. For example, to make a 10 mM stock, dissolve 3.44 mg of the flavan (MW: 344.3 g/mol ) in 1 mL of DMSO.[6] Use a vortex mixer to ensure complete dissolution.

  • Dilution into Aqueous Medium: This is the critical step where precipitation can occur.

    • Pre-warm your final aqueous medium (e.g., cell culture media, PBS) to your experimental temperature (e.g., 37°C).

    • While vigorously vortexing or stirring the aqueous medium, add the DMSO stock solution drop-by-drop. Do not add the entire volume at once.

    • For example, to make a 10 µM working solution in 10 mL of media from a 10 mM stock, you would add 10 µL of the stock to the 10 mL of media. This results in a final DMSO concentration of 0.1%.

  • Final Check: After dilution, visually inspect the solution. A true solution should be clear and free of any visible particles or cloudiness. If you observe a slight haze (opalescence), you may have formed a colloidal suspension rather than a true solution.

  • Problem: Precipitation still occurs even with slow addition.

    • Solution 1 (Lower Final Concentration): Your target concentration may be above the solubility limit in that specific medium with that percentage of DMSO. Try preparing a lower final concentration.

    • Solution 2 (Increase Cosolvent): If your experimental system can tolerate it, you can slightly increase the final DMSO concentration (e.g., from 0.1% to 0.5%). Always run a vehicle control (medium + same % of DMSO) to ensure the solvent itself is not causing an effect.[7]

  • Problem: Concerns about DMSO toxicity.

    • Solution: Most cell lines tolerate DMSO up to 0.5%, but sensitive or primary cells may require lower concentrations (e.g., <0.1%).[2] Always perform a dose-response curve for DMSO on your specific cell line to determine its toxicity threshold.

CosolventTypical Stock Conc.Recommended Final Conc. in MediaNotes
DMSO10-100 mM0.1% - 0.5% (v/v)Most common, potent solvent. Can be toxic at >1%.[3][8]
Ethanol10-100 mM0.1% - 1.0% (v/v)Less toxic than DMSO for some cell lines, but also a less potent solvent.
PEG 400Varies0.5% - 2.0% (v/v)Generally low toxicity, often used in in vivo formulations.
Guide 2: pH Modification - Leveraging Ionization

This technique is particularly useful for compounds with ionizable functional groups, such as the phenolic hydroxyl groups present on our flavan.

The aqueous solubility of compounds with acidic or basic groups is highly pH-dependent. The two hydroxyl groups on the 3,4'-Dihydroxy-3',5',7-trimethoxyflavan are weakly acidic. By increasing the pH of the aqueous solution to a value above the pKa of these hydroxyl groups, they will deprotonate to form phenolate anions. These charged anions are significantly more polar than the neutral molecule, leading to a dramatic increase in water solubility. Studies have shown that the solubility of flavonoids can increase 4-fold or more when moving from acidic to slightly alkaline pH.[9][10]

  • Determine Target pH: This method is only viable if your experiment can be conducted at a non-neutral pH. For flavonoids, increasing the pH to 8.0-9.0 is often effective.[11]

  • Prepare Alkaline Buffer: Prepare a buffer at the desired alkaline pH (e.g., 50 mM Tris-HCl pH 8.5 or 50 mM CAPS pH 9.0).

  • Direct Dissolution: Add the flavan powder directly to the alkaline buffer.

  • Facilitate Dissolution: Use a vortex mixer and sonication bath to aid dissolution. Gentle warming (30-40°C) can also help but be cautious of potential compound degradation at higher temperatures and pH.

  • pH Readjustment (Optional & Advanced): In some cases, it's possible to dissolve the compound at a high pH and then carefully titrate the pH back down towards neutral. This can sometimes create a metastable supersaturated solution, but there is a high risk of precipitation. This should be validated carefully for each experiment.

  • Problem: The required alkaline pH is incompatible with my biological system (e.g., cell culture, enzyme assay).

    • Solution: This method is not suitable for all applications. If physiological pH is a strict requirement, you must use an alternative method like cosolvency or cyclodextrin complexation.

  • Problem: The compound degrades at high pH.

    • Solution: Flavonoids can be susceptible to oxidative degradation in alkaline conditions. Prepare solutions fresh and protect them from light. You can assess stability by running a time-course experiment and analyzing the compound's integrity via HPLC.

Guide 3: Cyclodextrin Complexation - The Encapsulation Strategy

This advanced technique uses cyclic oligosaccharides called cyclodextrins (CDs) to form water-soluble inclusion complexes with hydrophobic molecules. It is a powerful method for significantly increasing aqueous solubility, often for in vivo applications.[12]

Cyclodextrins have a unique structure resembling a truncated cone with a hydrophobic interior cavity and a hydrophilic exterior.[13] The hydrophobic flavan molecule (the "guest") can partition from the aqueous environment into the nonpolar interior of the CD molecule (the "host").[14] The exterior of the resulting host-guest complex is hydrophilic, allowing the entire complex to dissolve readily in water.[13][15] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with high water solubility and a favorable safety profile.[15][16][17]

Mechanism of Cyclodextrin Complexation.

This method is effective for lab-scale preparation without requiring specialized equipment.[18]

  • Molar Ratio Calculation: Determine the desired molar ratio of Flavan:HP-β-CD. A 1:1 molar ratio is the most common starting point.[13]

  • Slurry Formation: In a glass mortar, add the calculated amount of HP-β-CD and a minimal amount of water (or a water:ethanol mixture, e.g., 1:1) to form a thick, uniform paste.

  • Guest Addition: Add the flavan powder to the paste.

  • Kneading: Knead the mixture vigorously with a pestle for 30-60 minutes. The mechanical energy forces the guest molecule into the cyclodextrin cavity.

  • Drying: Dry the resulting paste to a solid powder. This can be done in a vacuum oven at 40-50°C or by freeze-drying (lyophilization) for best results.[18]

  • Reconstitution: The resulting powder is the flavan-CD complex, which should now be readily soluble in aqueous buffers at your desired concentration.

  • Problem: The resulting powder does not fully dissolve.

    • Solution 1 (Optimize Ratio): The 1:1 molar ratio may not be optimal. Perform a phase solubility study by adding excess flavan to aqueous solutions of increasing HP-β-CD concentration to determine the ideal stoichiometry.

    • Solution 2 (Change Preparation Method): For some compounds, other methods like freeze-drying a co-dissolved solution may yield a more effective complex.[18]

  • Problem: How do I confirm that an inclusion complex has actually formed?

    • Solution: This requires analytical characterization techniques such as Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), or Nuclear Magnetic Resonance (NMR) spectroscopy. These methods can provide evidence of the non-covalent interactions between the host and guest molecules.

Workflow Visualization: Selecting a Solubilization Strategy

The following diagram outlines a logical decision-making process for choosing the most appropriate solubilization method for your experiment.

Decision tree for solubility enhancement.

References

  • Ferreira, O., & Pinho, S. P. (2012). Solubility of Flavonoids in Organic Solvents. Journal of Chemical & Engineering Data, 57(4), 1236-1243. [Link]

  • Ferreira, O., & Pinho, S. P. (2012). Solubility of Flavonoids in Pure Solvents. Industrial & Engineering Chemistry Research, 51(17), 6292-6299. [Link]

  • Chemat, F., et al. (2017). Extraction of Flavonoids From Natural Sources Using Modern Techniques. Frontiers in Plant Science, 8, 203. [Link]

  • Pena-Pereira, F., & Namieśnik, J. (2020). Boosting the Solubility and Bioactivity of Flavonoids in Nontoxic Betaine-Based Natural Eutectic Solvents. ACS Sustainable Chemistry & Engineering, 8(30), 11228–11237. [Link]

  • Ferreira, O., et al. (2007). Solubility of Flavonoids in Organic Solvents. ResearchGate. [Link]

  • Bomb, K., et al. (2017). Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compound.
  • LifeTein. (2023). DMSO usage in cell culture. LifeTein. [Link]

  • National Center for Biotechnology Information. (n.d.). 3,7-Dihydroxy-3',4',5'-trimethoxyflavone. PubChem Compound Database. Retrieved from [Link]

  • Lozano, J. S., et al. (2012). Effects of pH on the ability of flavonoids to act as Pickering emulsion stabilizers. Food Hydrocolloids, 27(2), 343-350. [Link]

  • Pandey, P., et al. (2017). A Critical Appraisal of Solubility Enhancement Techniques of Polyphenols. Current Drug Delivery, 14(6), 752-760. [Link]

  • Wang, Y., et al. (2019). Study of the mechanism of change in flavonoid composition in the processing of Chrysanthemum morifolium (Ramat.) Tzvel. 'Boju'. Scientific Reports, 9(1), 16393. [Link]

  • European Medicines Agency. (2017). Cyclodextrins used as excipients. EMA. [Link]

  • Bakkour, Y., et al. (2023). Cyclodextrin-Based Delivery Systems for Flavonoids: Mechanisms, Advances, Formulation, and Application Opportunities. Antioxidants, 12(9), 1735. [Link]

  • Al-Duais, M. A., et al. (2022). The effect of pH on the extraction yield of flavonoids. ResearchGate. [Link]

  • Li, Y., et al. (2019). Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside. Molecules, 24(19), 3553. [Link]

  • Zhang, L., et al. (2023). Enrichment of the flavonoid fraction from Eucommia ulmoides leaves by a liquid antisolvent precipitation method and evaluation of antioxidant activities in vitro and in vivo. RSC Advances, 13(27), 18531-18543. [Link]

  • Putri, N. F. (2022). My samples turned cloudy while colorimetry... ResearchGate. [Link]

  • Bakkour, Y., et al. (2023). Cyclodextrin-Based Delivery Systems for Flavonoids: Mechanisms, Advances, Formulation, and Application Opportunities. MDPI. [Link]

  • Doshisha University. (2022). Improving water solubility of polyphenols by adding amino acids. EurekAlert!. [Link]

  • National Center for Biotechnology Information. (n.d.). 3',5-Dihydroxy-3,4',7-trimethoxyflavone(1-). PubChem Compound Database. Retrieved from [Link]

  • El-Hafidi, M., et al. (2018). Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes. Journal of Immunology Research, 2018, 2405953. [Link]

  • Härtl, C., et al. (2020). Hydroxylpropyl-β-cyclodextrin as Potential Excipient to Prevent Stress-Induced Aggregation in Liquid Protein Formulations. Pharmaceutics, 12(11), 1083. [Link]

  • Devi, P., et al. (2021). Effect of Solvent pH on Antioxidant and Phytochemical Activities of Mulhatti Aerial Parts (Glycyrrhiza glabra L.). Journal of Antioxidant Activity, 2(3), 1-9. [Link]

  • Various Authors. (2015). Until what percentage does DMSO remain not toxic to cells.? ResearchGate. [Link]

  • Kumar, S., & Singh, A. (2022). SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. Journal of Pharmaceutical Negative Results, 13(4), 114-121. [Link]

  • Hylanda Chemical. (2023). Hydroxypropyl-β-cyclodextrin (HP-β-CD): A Versatile Solubility Enhancer in Pharmaceutical Applications. Hylanda Chemical. [Link]

  • Various Authors. (2023). 2-Hydroxypropyl-β-cyclodextrin: Properties and usage in pharmaceutical formulations. Journal of Drug Delivery Science and Technology, 84, 104523. [Link]

  • Jamrógiewicz, M., et al. (2023). Solubility enhancement techniques: A comprehensive review. ResearchGate. [Link]

  • Gunathilake, K. D. P. P., et al. (2018). Inclusion complex formation of cyclodextrin with its guest and their applications. OAJPR, 1(1), 002. [Link]

  • Reddit User. (2024). Avoiding toxic DMSO concentrations in cell culture. Reddit. [Link]

  • National Center for Biotechnology Information. (n.d.). 3,5,7,3',4'-Pentahydroxy-6-methoxyflavan 3-O-[glucopyranosyl-(4->1)-alpha-D-xylopyranoside]. PubChem Compound Database. Retrieved from [Link]

  • de Oliveira, A. C., et al. (2012). Quercetin/β-Cyclodextrin Solid Complexes Prepared in Aqueous Solution Followed by Spray-drying or by Physical Mixture. APL Farm., 31(2), 186-191. [Link]

  • Sari, Y., et al. (2022). Current Techniques of Water Solubility Improvement for Antioxidant Compounds and Their Correlation with Its Activity: Molecular Pharmaceutics. Molecular Pharmaceutics, 19(11), 3913-3928. [Link]

  • de Souza, A. C. C., et al. (2022). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Journal of Conservative Dentistry, 25(6), 614-619. [Link]

  • Zhang, Y., et al. (2019). Improvement strategies for the oral bioavailability of poorly water-soluble flavonoids: An overview. International Journal of Pharmaceutics, 570, 118645. [Link]

Sources

Optimization

Technical Support Center: Stability of 3,4'-Dihydroxy-3,5',7-trimethoxyflavan in DMSO Stock Solutions

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth information and troubleshooting advice regarding the stability of 3,4'-Dihydroxy-3,5',...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth information and troubleshooting advice regarding the stability of 3,4'-Dihydroxy-3,5',7-trimethoxyflavan when prepared and stored in Dimethyl Sulfoxide (DMSO) stock solutions.

A Note on Scientific Integrity: Direct stability studies on 3,4'-Dihydroxy-3,5',7-trimethoxyflavan in DMSO are not extensively available in current literature. Therefore, this guide is synthesized from established principles of flavonoid and polyphenol chemistry, stability data from structurally related compounds, and extensive experience in handling small molecules for biological assays. The recommendations provided are grounded in scientific evidence and best practices to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of 3,4'-Dihydroxy-3,5',7-trimethoxyflavan in a DMSO stock solution?

The stability of polyphenolic compounds like 3,4'-Dihydroxy-3,5',7-trimethoxyflavan is influenced by a combination of chemical and environmental factors.[1][2][3] Key contributors to degradation in a DMSO stock solution include:

  • Temperature: Higher temperatures accelerate the rate of chemical degradation.[2][4]

  • Light: Exposure to UV light can induce photodegradation of the flavonoid structure.

  • Oxidation: The presence of oxygen can lead to the oxidation of the hydroxyl groups on the flavan backbone.

  • Water Content: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[5] Water can facilitate hydrolytic degradation pathways.

  • pH of the Solution: Although DMSO is aprotic, residual impurities or the introduction of aqueous buffers can alter the microenvironment's pH, affecting stability.

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can introduce moisture and promote compound precipitation, leading to a decrease in the effective concentration.[6][7][8][9][10]

Q2: I've noticed a slight color change in my DMSO stock solution over time. What could this indicate?

A color change, typically a yellowing or browning, in a flavonoid stock solution is often an indicator of degradation. This is likely due to the formation of oxidized or polymeric products. The phenolic hydroxyl groups are susceptible to oxidation, which can lead to the formation of quinone-like structures that are colored. It is crucial to perform a quality control check, such as HPLC analysis, to assess the purity of the stock solution if a color change is observed.

Q3: What is the recommended storage temperature for a DMSO stock solution of 3,4'-Dihydroxy-3,5',7-trimethoxyflavan?

For long-term storage, it is recommended to store DMSO stock solutions at -20°C or -80°C.[11] Lower temperatures significantly slow down the rate of chemical degradation.[2][4] For short-term or working stocks that are accessed frequently, storage at 4°C can be acceptable, but this should be for a limited duration. Always minimize the time the stock solution spends at room temperature.

Q4: How many freeze-thaw cycles can my stock solution tolerate?

There is no definitive number of freeze-thaw cycles that a compound in DMSO can withstand, as it is highly compound-dependent.[6][7][9] However, it is a best practice to minimize freeze-thaw cycles. Each cycle increases the risk of water absorption and can lead to compound precipitation, which may not be visually apparent. The recommended approach is to aliquot the main stock solution into smaller, single-use volumes upon initial preparation.

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
Precipitate formation in the stock solution after thawing. - The concentration of the compound may exceed its solubility at lower temperatures.- Water may have been introduced into the DMSO, reducing its solvating power.- The compound may have degraded into less soluble products.- Gently warm the solution to 37°C and vortex to attempt redissolution.- If precipitation persists, centrifuge the vial and use the supernatant for experiments, noting that the concentration may be lower than intended.- Perform an HPLC analysis to determine the actual concentration and purity.- For future preparations, consider a slightly lower stock concentration.
Inconsistent results in biological assays using the same stock solution. - Degradation of the compound over time.- Inaccurate concentration due to precipitation or improper dissolution.- Pipetting errors when working with viscous DMSO.- Prepare a fresh stock solution from the solid compound.- Validate the concentration and purity of the stock solution using HPLC.- Ensure the stock solution is fully thawed and vortexed before use.- Use positive displacement pipettes for accurate handling of DMSO.
Loss of biological activity over time. - Chemical degradation of 3,4'-Dihydroxy-3,5',7-trimethoxyflavan.- Perform a stability study by analyzing aliquots of the stock solution at different time points using HPLC.- Prepare fresh stock solutions more frequently.- Ensure optimal storage conditions (low temperature, protection from light, inert atmosphere).

Experimental Protocols

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

This protocol outlines the steps for preparing a 10 mM stock solution of 3,4'-Dihydroxy-3,5',7-trimethoxyflavan (Molar Mass: 344.32 g/mol ).

Materials:

  • 3,4'-Dihydroxy-3,5',7-trimethoxyflavan solid

  • High-purity, anhydrous DMSO (cell culture grade, <0.1% water)

  • Amber glass vial with a PTFE-lined cap

  • Analytical balance

  • Positive displacement pipette or calibrated glass syringe

  • Vortex mixer

  • Argon or nitrogen gas (optional)

Procedure:

  • Tare the amber glass vial on the analytical balance.

  • Weigh 3.44 mg of 3,4'-Dihydroxy-3,5',7-trimethoxyflavan directly into the vial.

  • Add 1 mL of anhydrous DMSO to the vial using a positive displacement pipette.

  • Securely cap the vial and vortex thoroughly until the solid is completely dissolved. Gentle warming to 37°C may be necessary.

  • (Optional but Recommended) Gently flush the headspace of the vial with an inert gas (argon or nitrogen) to displace oxygen before final capping.

  • Label the vial clearly with the compound name, concentration, date of preparation, and solvent.

  • Aliquot into smaller, single-use volumes in amber microcentrifuge tubes or vials for long-term storage.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Stability Assessment

This protocol provides a general HPLC-UV method for assessing the purity and concentration of 3,4'-Dihydroxy-3,5',7-trimethoxyflavan in DMSO stock solutions.[12][13][14][15][16]

Instrumentation and Columns:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Mobile Phase:

  • Solvent A: Water with 0.1% formic or acetic acid

  • Solvent B: Acetonitrile or Methanol

Gradient Elution:

  • A typical gradient might run from 10% B to 90% B over 20-30 minutes. The exact gradient should be optimized for the best separation.

Detection:

  • Monitor at two wavelengths:

    • ~280 nm: For general flavonoid detection.

    • ~340-370 nm: To detect potential degradation products or confirm the flavonol structure.

Procedure:

  • Prepare a standard curve using freshly prepared solutions of 3,4'-Dihydroxy-3,5',7-trimethoxyflavan of known concentrations.

  • Dilute an aliquot of your DMSO stock solution in the initial mobile phase to a concentration within the range of your standard curve.

  • Inject the diluted sample onto the HPLC system.

  • Analyze the chromatogram to determine the peak area of the parent compound.

  • Calculate the concentration based on the standard curve.

  • Assess purity by looking for the appearance of new peaks, which may indicate degradation products. The purity can be expressed as the percentage of the main peak area relative to the total peak area.

Visualizations

Logical Workflow for Stock Solution Management

G cluster_prep Preparation cluster_storage Storage cluster_qc Quality Control cluster_use Experimental Use prep Weigh Solid Compound dissolve Dissolve in Anhydrous DMSO prep->dissolve aliquot Aliquot into Single-Use Vials dissolve->aliquot storage_long Long-Term Storage (-80°C / -20°C) aliquot->storage_long qc_initial Initial QC (HPLC) t=0 aliquot->qc_initial qc_periodic Periodic QC (HPLC) (e.g., 6 months) storage_long->qc_periodic thaw Thaw Single Aliquot storage_long->thaw qc_initial->storage_long use Use in Experiment thaw->use discard Discard Unused Portion use->discard

Caption: Workflow for preparing, storing, and using flavan stock solutions.

Factors Influencing Flavonoid Stability

G center_node Flavanoid Stability temp Temperature temp->center_node light Light Exposure light->center_node oxygen Oxygen oxygen->center_node water Water Content water->center_node ph pH ph->center_node cycles Freeze-Thaw Cycles cycles->center_node

Caption: Key factors impacting the stability of flavonoid compounds.

References

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved January 26, 2026, from [Link]

  • NIH. (n.d.). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. Retrieved January 26, 2026, from [Link]

  • PMC - PubMed Central. (n.d.). Polyphenols: Extraction Methods, Antioxidative Action, Bioavailability and Anticarcinogenic Effects. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (n.d.). Effect of storage temperature on degradation of dark chocolate flavonoids. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (n.d.). How to dissolve my plant extracts for total flavonoid assay? Retrieved January 26, 2026, from [Link]

  • HiMedia Laboratories. (n.d.). Dimethyl Sulfoxide (DMSO). Retrieved January 26, 2026, from [Link]

  • PubMed. (n.d.). The effect of freeze/thaw cycles on the stability of compounds in DMSO. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (n.d.). HPLC analysis of flavonoids. Retrieved January 26, 2026, from [Link]

  • MDPI. (n.d.). Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols. Retrieved January 26, 2026, from [Link]

  • PMC - NIH. (2019). Stability of Flavonoid, Carotenoid, Soluble Sugar and Vitamin C in 'Cara Cara' Juice during Storage. Retrieved January 26, 2026, from [Link]

  • PMC - NIH. (n.d.). Assessment of Total Phenolic and Flavonoid Content, Antioxidant Properties, and Yield of Aeroponically and Conventionally Grown Leafy Vegetables and Fruit Crops: A Comparative Study. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (2016). What the concentration of DMSO you use in cell culture assays? Retrieved January 26, 2026, from [Link]

  • Agritrop. (2023). SOP for Extraction, Quantification and Analysis of Phenol Acid Components of Cassava. Retrieved January 26, 2026, from [Link]

  • Reddit. (2023). Do freeze-thaw cycles damage small molecules dissolved in DMSO? Retrieved January 26, 2026, from [Link]

  • MDPI. (2020). The Changes of Flavonoids in Honey during Storage. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (2018). Total flavonoids content determination? Retrieved January 26, 2026, from [Link]

  • Czech Journal of Food Sciences. (n.d.). Effect of storage temperature on the decay of catechins and procyanidins in dark chocolate. Retrieved January 26, 2026, from [Link]

  • Journal of Applied Pharmaceutical Science. (2016). Quantitative HPLC analysis of phenolic acids, flavonoids and ascorbic. Retrieved January 26, 2026, from [Link]

  • Modern Drug Discovery. (n.d.). News in Brief: Sample stability during freeze-thaw. Retrieved January 26, 2026, from [Link]

  • Cyagen. (n.d.). DMSO as a Cryoprotectant in Cell Culture: Uses, Toxicity, and Best Practices. Retrieved January 26, 2026, from [Link]

  • Pharmacognosy Journal. (n.d.). Total Phenolic, Total Flavonoid, Quercetin Content and Antioxidant Activity of Standardized Extract of Moringa oleifera Leaf from. Retrieved January 26, 2026, from [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved January 26, 2026, from [Link]

  • MDPI. (2022). Determination of Phenolic Compounds Using HPLC-UV Method in Wild Fruit Species. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (n.d.). Guidelines for the Extraction of Plant Polyphenols Using Microwave-Assisted Techniques. Retrieved January 26, 2026, from [Link]

  • International Food Research Journal. (n.d.). Effect of different drying methods on the degradation of selected flavonoids in Centella asiatica. Retrieved January 26, 2026, from [Link]

  • Ziath. (n.d.). Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. Retrieved January 26, 2026, from [Link]

  • ACS Publications. (n.d.). Determination of Flavonoids in Plant Material by HPLC with Diode-Array and Electro-Array Detections. Retrieved January 26, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Degradation Kinetics of 3,4'-Dihydroxy-3,5',7-trimethoxyflavan in Solution

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3,4'-Dihydroxy-3,5',7-trimethoxyflavan. This guide is designed to provide in-depth technical assistance...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3,4'-Dihydroxy-3,5',7-trimethoxyflavan. This guide is designed to provide in-depth technical assistance and troubleshooting for studying the degradation kinetics of this compound in solution. As a senior application scientist, my goal is to blend technical precision with practical, field-tested insights to support the integrity and success of your experimental work.

I. Understanding the Stability of 3,4'-Dihydroxy-3,5',7-trimethoxyflavan: Core Concepts

Before delving into specific troubleshooting scenarios, it is crucial to understand the inherent structural features of 3,4'-Dihydroxy-3,5',7-trimethoxyflavan that influence its stability. The presence of both hydroxyl and methoxy groups on the flavan backbone creates a molecule with unique chemical properties. The vicinal dihydroxyl groups on the B-ring are particularly susceptible to oxidation, while the methoxy groups can influence the overall electron distribution and lipophilicity of the molecule, thereby affecting its degradation profile.[1][2]

This guide will address common questions and challenges related to the stability of this compound under various experimental conditions, including pH, temperature, and light exposure.

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the handling and study of 3,4'-Dihydroxy-3,5',7-trimethoxyflavan.

1. What are the primary factors that can cause the degradation of 3,4'-Dihydroxy-3,5',7-trimethoxyflavan in solution?

The degradation of 3,4'-Dihydroxy-3,5',7-trimethoxyflavan is primarily influenced by a combination of factors:

  • pH: The stability of flavonoids is often pH-dependent.[3] The hydroxyl groups can ionize at different pH values, potentially leading to increased susceptibility to oxidation or hydrolysis.

  • Temperature: Elevated temperatures can accelerate degradation reactions, following the principles of chemical kinetics.[4][5]

  • Light: Exposure to light, particularly UV radiation, can induce photodegradation.[6][7]

  • Oxygen: The presence of oxygen can lead to oxidative degradation, especially of the dihydroxyl groups on the B-ring.

  • Solvent: The choice of solvent can impact the stability of the compound due to differences in polarity and the ability to mediate degradative reactions.

2. How do the hydroxyl and methoxy groups specifically affect the stability of this flavan?

The hydroxyl and methoxy groups have distinct effects on the stability of the molecule:

  • Hydroxyl Groups: The 3,4'-vicinal dihydroxyl groups on the B-ring are prone to oxidation, which can lead to the formation of quinone-type structures and subsequent degradation products.[8] The presence of these groups is a key factor in the antioxidant activity of many flavonoids, but it also makes them susceptible to degradation.

  • Methoxy Groups: The methoxy groups at positions 3, 5', and 7 generally increase the lipophilicity and can offer some protection against certain types of degradation by replacing more reactive hydroxyl groups.[1][2] However, they can also influence the electronic properties of the aromatic rings, which may indirectly affect the reactivity of the remaining hydroxyl groups.

3. What are the expected degradation products of 3,4'-Dihydroxy-3,5',7-trimethoxyflavan?

While specific degradation products for this exact flavan are not extensively documented, based on the degradation pathways of similar flavonoids, the following can be anticipated:

  • Oxidation Products: Formation of quinones from the oxidation of the 3,4'-dihydroxyl groups.

  • Ring Fission Products: Cleavage of the heterocyclic C-ring, leading to smaller phenolic compounds.

  • Demethylation Products: Loss of methyl groups from the methoxy substituents, particularly under acidic or high-temperature conditions.

4. What is the recommended pH range for maintaining the stability of 3,4'-Dihydroxy-3,5',7-trimethoxyflavan in solution?

For many flavonoids, a slightly acidic to neutral pH (around 4-6) is often found to be the most stable range.[9] It is crucial to experimentally determine the optimal pH for your specific application. A pH stability study is highly recommended.

III. Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments and provides step-by-step solutions.

Problem Potential Cause(s) Troubleshooting Steps
Rapid loss of parent compound peak during HPLC analysis. 1. On-column degradation: The HPLC mobile phase or column stationary phase may be promoting degradation. 2. Sample instability in the autosampler: The sample may be degrading while waiting for injection. 3. Inappropriate solvent: The solvent used to dissolve the sample may be causing degradation.1. Optimize HPLC method:     a. Adjust the pH of the mobile phase.     b. Use a different column with a more inert stationary phase.     c. Lower the column temperature. 2. Autosampler conditions:     a. Cool the autosampler to 4°C.     b. Reduce the time between sample preparation and injection. 3. Solvent selection:     a. Test the stability of the compound in different solvents (e.g., methanol, acetonitrile, DMSO) at your working concentration.
Appearance of multiple, unidentified peaks in the chromatogram. 1. Degradation of the parent compound: The new peaks are likely degradation products. 2. Sample contamination: Impurities may be present in the sample or solvents. 3. Matrix effects: If working with complex samples, other components may be interfering with the analysis.1. Characterize degradation products:     a. Use LC-MS to identify the mass of the unknown peaks and propose potential structures.     b. Perform forced degradation studies to intentionally generate and identify degradation products. 2. Ensure purity:     a. Use high-purity solvents and reagents.     b. Run a blank injection to check for system contamination. 3. Sample preparation:     a. Use solid-phase extraction (SPE) or other cleanup methods to remove interfering substances.
Inconsistent results between experimental replicates. 1. Inconsistent sample handling: Variations in light exposure, temperature, or time before analysis. 2. pH fluctuations: Small changes in buffer preparation can lead to significant differences in stability. 3. Pipetting errors: Inaccurate dilutions or reagent additions.1. Standardize procedures:     a. Protect samples from light using amber vials or by working in a dimly lit area.     b. Use a temperature-controlled environment for sample preparation and storage.     c. Process all samples in a consistent and timely manner. 2. Buffer preparation:     a. Carefully prepare and pH-meter calibrate all buffers. 3. Technique:     a. Use calibrated pipettes and ensure proper pipetting technique.
Precipitation of the compound in aqueous solutions. 1. Low aqueous solubility: The methoxy groups increase the lipophilicity of the flavan. 2. pH-dependent solubility: The ionization state of the hydroxyl groups can affect solubility.1. Increase solubility:     a. Add a co-solvent such as ethanol, methanol, or DMSO to the aqueous buffer. Start with a small percentage and increase as needed, while considering the impact on your experiment.     b. Adjust the pH of the solution.

IV. Experimental Protocols

This section provides detailed methodologies for key experiments related to the degradation kinetics of 3,4'-Dihydroxy-3,5',7-trimethoxyflavan.

Protocol 1: pH Stability Study

Objective: To determine the degradation rate of 3,4'-Dihydroxy-3,5',7-trimethoxyflavan at different pH values.

Materials:

  • 3,4'-Dihydroxy-3,5',7-trimethoxyflavan stock solution (e.g., in DMSO)

  • Buffers of various pH values (e.g., citrate buffer for pH 3-6, phosphate buffer for pH 6-8, borate buffer for pH 8-10)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or DAD)

  • Temperature-controlled incubator or water bath

  • Amber vials

Procedure:

  • Prepare a series of buffer solutions with the desired pH values.

  • In separate amber vials, add a small aliquot of the flavan stock solution to each buffer to achieve the final desired concentration. Ensure the final concentration of the organic solvent from the stock solution is low (e.g., <1%) to minimize its effect.

  • Immediately after mixing, take a time-zero sample from each vial for HPLC analysis.

  • Incubate the vials at a constant temperature (e.g., 25°C or 37°C).

  • At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial and analyze by HPLC.

  • Quantify the remaining percentage of the parent compound at each time point for each pH.

  • Plot the natural logarithm of the concentration of the flavan versus time to determine the first-order degradation rate constant (k) for each pH.

Protocol 2: Forced Degradation Study

Objective: To identify potential degradation products and degradation pathways under stress conditions.

Materials:

  • 3,4'-Dihydroxy-3,5',7-trimethoxyflavan

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • UV lamp

  • HPLC-MS system

Procedure:

  • Acidic Degradation: Dissolve the flavan in a solution of 0.1 M HCl. Heat if necessary (e.g., 60°C for a few hours). Neutralize a sample with NaOH before HPLC-MS analysis.

  • Alkaline Degradation: Dissolve the flavan in a solution of 0.1 M NaOH at room temperature. Take samples at various time points and neutralize with HCl before analysis.

  • Oxidative Degradation: Dissolve the flavan in a solution of 3% H₂O₂ at room temperature. Analyze samples at different time points.

  • Photodegradation: Expose a solution of the flavan to UV light (e.g., 254 nm or 365 nm) for a defined period. Keep a control sample in the dark.

  • Thermal Degradation: Heat a solid sample or a solution of the flavan at an elevated temperature (e.g., 80°C).

  • Analyze all samples by HPLC-MS to identify the m/z of the degradation products and propose their structures based on fragmentation patterns.

V. Visualizations

Diagram 1: General Workflow for Investigating Degradation Kinetics

G cluster_prep Sample Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis cluster_data Data Interpretation A Prepare Stock Solution (e.g., in DMSO) C Dilute Stock into Buffers in Amber Vials A->C B Prepare Buffers of Varying pH B->C D Incubate at Constant Temperature C->D E Take Time-Zero Sample (T=0) C->E Immediate F Collect Samples at Predetermined Intervals D->F G HPLC Analysis E->G F->G H Quantify Parent Compound G->H I Plot ln(Conc) vs. Time H->I J Determine Degradation Rate Constant (k) I->J

Caption: Workflow for a pH stability study.

Diagram 2: Troubleshooting Logic for HPLC Analysis

G Start Inconsistent HPLC Results? Q1 Are there unexpected peaks? Start->Q1 A1 Likely Degradation Products. Perform Forced Degradation and LC-MS Analysis. Q1->A1 Yes Q2 Is the parent peak area decreasing rapidly? Q1->Q2 No End Consistent Results A1->End A2 Check for on-column or autosampler degradation. Adjust mobile phase pH, lower temperature, cool autosampler. Q2->A2 Yes Q3 Are replicates inconsistent? Q2->Q3 No A2->End A3 Standardize sample handling. Protect from light, control temperature, and ensure consistent timing. Q3->A3 Yes Q3->End No A3->End

Caption: Troubleshooting inconsistent HPLC results.

VI. References

  • The photostability of flavanones, flavonols and flavones and evolution of their antioxidant activity. (2020). ResearchGate. [Link]

  • Diversification of Chemical Structures of Methoxylated Flavonoids and Genes Encoding Flavonoid-O-Methyltransferases. (2022). ResearchGate. [Link]

  • Impact of polyphenol oxidase on the bioavailability of flavan-3-ols in fruit smoothies: a controlled, single blinded, cross-over study. (2023). Food & Function. [Link]

  • Separation Strategies for Polyphenols from Plant Extracts: Advances, Challenges, and Applications. (n.d.). MDPI. [Link]

  • Determination of pH-dependent antioxidant activity of palm (Borassus flabellifer) polyphenol compounds by photoluminol and DPPH methods: a comparison of redox reaction sensitivity. (n.d.). National Center for Biotechnology Information. [Link]

  • Diversification of Chemical Structures of Methoxylated Flavonoids and Genes Encoding Flavonoid-O-Methyltransferases. (2022). National Center for Biotechnology Information. [Link]

  • Effect of Heat Treatment and Light Exposure on the Antioxidant Activity of Flavonoids. (2011). ResearchGate. [Link]

  • Photochemistry of Flavonoids. (n.d.). National Center for Biotechnology Information. [Link]

  • HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. (n.d.). National Center for Biotechnology Information. [Link]

  • Stability testing on typical flavonoid containing herbal drugs. (2003). PubMed. [Link]

  • Effect of the Methyl Group on the Stability and Twisting of Flavonoids. (2016). ResearchGate. [Link]

  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. (2020). Journal of Drug Delivery and Therapeutics. [Link]

  • Flavonoids with Vicinal Hydroxyl Groups Inhibit Human Calcitonin Amyloid Formation. (n.d.). National Center for Biotechnology Information. [Link]

  • Analytical separation and detection methods for flavonoids. (2012). ResearchGate. [Link]

  • Flavonoids with Vicinal Hydroxyl Groups Inhibit Human Calcitonin Amyloid Formation. (2020). MDPI. [Link]

  • Forced Degradation of Flibanserin Bulk Drug: Development and Validation of Stability Indicating RP-HPLC Method. (2021). ResearchGate. [Link]

  • HPLC analysis of flavonoids. (2001). ResearchGate. [Link]

  • Impact of thermal processing on dietary flavonoids. (2022). ScienceDirect. [Link]

  • Diversification of Chemical Structures of Methoxylated Flavonoids and Genes Encoding Flavonoid-O-Methyltransferases. (2022). MDPI. [Link]

  • Analytical techniques used for monitoring the biodegradation of fluorinated compounds in waste streams from pharmaceutical production. (2007). PubMed. [Link]

  • Analysis of Conformational, Structural, Magnetic, and Electronic Properties Related to Antioxidant Activity: Revisiting Flavan, Anthocyanidin, Flavanone, Flavonol, Isoflavone, Flavone, and Flavan-3-ol. (2021). ACS Omega. [Link]

  • Flavonoids as Markers in Herbal Medicine Quality Control: Current Trends and Analytical Perspective. (n.d.). MDPI. [Link]

  • Effect of pH on the Stability of Plant Phenolic Compounds. (2000). ACS Publications. [Link]

  • Effects of o-Methoxy Groups on the Properties and Thermal Stability of Renewable High-Temperature Cyanate Ester Resins. (2016). ResearchGate. [Link]

  • ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. (n.d.). International Journal of Creative Research Thoughts. [Link]

  • Combination of degradation pathways for naphthalene utilization in Rhodococcus sp. strain TFB. (n.d.). National Center for Biotechnology Information. [Link]

  • Impact of thermal processing on dietary flavonoids. (2022). PubMed. [Link]

  • An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. (2024). ResearchGate. [Link]

  • Forced degradation study of thiocolchicoside: characterization of its degradation products. (2012). PubMed. [Link]

  • Stability Testing of Herbal Drugs: Challenges, Regulatory Compliance and Perspectives. (n.d.). ResearchGate. [Link]

  • Thermal Degradation of Bioactive Compounds during Drying Process of Horticultural and Agronomic Products: A Comprehensive Overview. (n.d.). MDPI. [Link]

  • HPLC Troubleshooting Mini Guide - Peak Issues. (n.d.). Phenomenex. [Link]

  • Analysis of Conformational, Structural, Magnetic, and Electronic Properties Related to Antioxidant Activity: Revisiting Flavan, Anthocyanidin, Flavanone, Flavonol, Isoflavone, Flavone, and Flavan-3-ol. (n.d.). National Center for Biotechnology Information. [Link]

  • Uptake, translocation, and metabolism of hydroxylated and methoxylated polychlorinated biphenyls in maize, wheat, and rice. (2016). PubMed. [Link]

  • An analysis method for flavan-3-ols using high performance liquid chromatography coupled with a fluorescence detector. (2017). ScienceDirect. [Link]

  • Effects of the Processing Temperature on the Degradation of Food Flavonoids. (n.d.). Université de Lorraine. [Link]

  • A Review of Hydroxylated and Methoxylated Brominated Diphenyl Ethers in Marine Environments. (n.d.). MDPI. [Link]

  • Forced Degradation Studies for Biopharmaceuticals. (n.d.). BioPharm International. [Link]

  • HPLC Troubleshooting Guide. (n.d.). Phenomenex. [Link]

  • Various Analytical Techniques for the Isolation and Identification of Flavonoid Compounds: A Descriptive Review. (2022). ResearchGate. [Link]

  • In Vitro and In Silico Evaluation of the Trypanocidal Activity of a Subfraction Isolated from Mutisia campanulata. (2023). ACS Omega. [Link]

  • Study on the degradation mechanism and pathway of benzene dye intermediate 4-methoxy-2-nitroaniline via multiple methods in Fenton oxidation process. (n.d.). PubMed Central. [Link]

  • Forced degradation studies: Regulatory guidance, characterization of drugs, and their degradation products - A review. (2022). ResearchGate. [Link]

Sources

Optimization

Technical Support Center: Optimizing HPLC Separation of 3,4'-Dihydroxy-3,5',7-trimethoxyflavan Diastereomers

Welcome to the technical support center for the chromatographic separation of 3,4'-Dihydroxy-3,5',7-trimethoxyflavan diastereomers. This guide is designed for researchers, scientists, and drug development professionals t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chromatographic separation of 3,4'-Dihydroxy-3,5',7-trimethoxyflavan diastereomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the High-Performance Liquid Chromatography (HPLC) analysis of these compounds.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the separation of flavan diastereomers.

Q1: Why is the separation of 3,4'-Dihydroxy-3,5',7-trimethoxyflavan diastereomers challenging?

A1: Diastereomers are stereoisomers that are not mirror images of each other. They possess identical molecular weight and similar chemical properties, which often results in very close retention times on standard achiral HPLC columns. The subtle differences in their three-dimensional structures necessitate highly selective chromatographic conditions to achieve baseline resolution.

Q2: What is the fundamental principle behind separating diastereomers using HPLC?

A2: The separation relies on differential interactions between the diastereomers and the stationary phase. For chiral compounds, this is often achieved by using a chiral stationary phase (CSP) which creates a transient diastereomeric complex with the analytes.[1] The differing stability of these complexes leads to different retention times and, thus, separation.[1] Alternatively, derivatization with a chiral reagent can create diastereomeric derivatives that may be separable on a standard achiral column.

Q3: What are the initial steps I should take for method development?

A3: A systematic approach is crucial. Start by selecting an appropriate column, typically a chiral stationary phase known for separating flavonoids. Then, screen different mobile phase compositions, beginning with common solvent systems like hexane/isopropanol or acetonitrile/water.[2] Methodical adjustments to the mobile phase strength, temperature, and flow rate will be necessary to optimize the separation.

II. Troubleshooting Guide: From Poor Resolution to Peak Tailing

This guide provides a structured approach to resolving common issues encountered during the HPLC separation of 3,4'-Dihydroxy-3,5',7-trimethoxyflavan diastereomers.

Problem 1: Poor or No Resolution of Diastereomeric Peaks

Symptoms:

  • A single, broad peak.

  • Two or more peaks with significant overlap (co-elution).

Causality and Solutions:

The primary cause of poor resolution is insufficient differential interaction between the diastereomers and the stationary phase. To address this, consider the following:

  • Column Selection:

    • Insight: The choice of stationary phase is the most critical factor. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are often effective for separating flavonoid isomers.[2]

    • Actionable Protocol:

      • If using a standard C18 column with no success, switch to a CSP. Recommended starting points include columns with selectors like tris(3,5-dimethylphenylcarbamate) of amylose or cellulose.[2]

      • If already using a CSP, consider a different type of chiral selector, as their recognition mechanisms vary.

  • Mobile Phase Optimization:

    • Insight: The mobile phase composition dictates the retention and selectivity of the separation.[3] For chiral separations, both normal-phase and reversed-phase modes can be effective.

    • Actionable Protocol:

      • Normal-Phase: Start with a mobile phase of hexane and isopropanol (e.g., 90:10 v/v). Systematically decrease the hexane percentage to increase solvent strength and reduce retention, which can sometimes improve resolution.

      • Reversed-Phase: Begin with an acetonitrile/water or methanol/water gradient.[4][5] The addition of a small amount of acid (e.g., 0.1% formic or acetic acid) can improve peak shape for phenolic compounds like flavonoids.

      • Solvent Choice: The choice of organic modifier (acetonitrile vs. methanol) can significantly alter selectivity.[6] Acetonitrile can enhance π-π interactions, while methanol can be a stronger hydrogen bond donor/acceptor.

  • Temperature Control:

    • Insight: Temperature affects the thermodynamics of the analyte-stationary phase interaction and mobile phase viscosity.[7][8] Lower temperatures often, but not always, improve chiral resolution by enhancing the stability of the transient diastereomeric complexes.[9]

    • Actionable Protocol:

      • Set the column oven to a controlled temperature (e.g., 25 °C).

      • Systematically decrease the temperature in 5 °C increments to observe the effect on resolution. Be aware that lower temperatures will increase backpressure.[10]

MethodDevelopment

Caption: A decision tree to diagnose and resolve common causes of poor peak shape in HPLC.

III. Data Presentation: Optimizing Separation Parameters

The following table summarizes the expected effects of key chromatographic parameters on the separation of 3,4'-Dihydroxy-3,5',7-trimethoxyflavan diastereomers.

ParameterActionExpected Effect on ResolutionPotential Side Effects
Mobile Phase Strength Decrease % Organic Solvent (Reversed-Phase)Increase (due to higher retention)Longer run times, increased backpressure
Column Temperature Decrease TemperatureOften increases, but can decrease[9][11] Increased backpressure, longer run times
Flow Rate Decrease Flow RateIncrease (due to higher efficiency)Longer run times
Stationary Phase Switch to a different Chiral SelectorCan significantly improve selectivityMay require complete method re-development
Mobile Phase Additive Add 0.1% Formic AcidCan improve peak shape, may alter selectivityMay affect MS detection if used

IV. Experimental Protocols

Protocol 1: Initial Screening of Chiral Stationary Phases

  • Column Installation: Install a polysaccharide-based chiral column (e.g., Chiralpak® IA or Chiralcel® OD) into the HPLC system.

  • Equilibration: Equilibrate the column with the initial mobile phase (e.g., 90:10 Hexane:Isopropanol for normal-phase) for at least 30 minutes or until a stable baseline is achieved.

  • Sample Preparation: Dissolve a small amount of the 3,4'-Dihydroxy-3,5',7-trimethoxyflavan diastereomer mixture in the mobile phase.

  • Injection: Inject 5-10 µL of the sample.

  • Data Acquisition: Run the analysis under isocratic conditions for 20-30 minutes, monitoring at a suitable UV wavelength (e.g., 280 nm).

  • Evaluation: Assess the chromatogram for any signs of separation.

  • Iteration: If no separation is observed, repeat steps 2-6 with a different mobile phase system (e.g., acetonitrile/water for reversed-phase) or a different chiral column.

Protocol 2: Troubleshooting Column Contamination

  • Diagnosis: Observe if all peaks in the chromatogram are showing signs of tailing or splitting, and if the backpressure has increased significantly.

  • Disconnect Column: Disconnect the column from the detector.

  • Reverse Column: Connect the column outlet to the injector.

  • Flush to Waste: Direct the column inlet to a waste container.

  • Washing Sequence: Flush the column with a series of solvents of increasing strength. For a reversed-phase column, a typical sequence is:

    • 20 column volumes of water (without buffer)

    • 20 column volumes of methanol

    • 20 column volumes of acetonitrile

    • 20 column volumes of isopropanol

  • Re-equilibration: Re-install the column in the correct direction and equilibrate with your mobile phase until the baseline and pressure are stable.

  • Test: Inject a standard to assess if the peak shape and pressure have been restored.

V. References

  • Chiral Separation of Several Flavanones by Liquid Chromatography. (2025, August 10). ResearchGate. Retrieved from [Link]

  • Developing and Validating a Method for Separating Flavonoid Isomers in Common Buckwheat Sprouts Using HPLC-PDA. (n.d.). MDPI. Retrieved from [Link]

  • Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. Retrieved from [Link]

  • Effect of Temperature on the Chiral Separation of Enantiomers of Some... (n.d.). ResearchGate. Retrieved from [Link]

  • HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. (n.d.). National Institutes of Health. Retrieved from [Link]

  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Methods for Changing Peak Resolution in HPLC. (2025, October 14). Chrom Tech, Inc. Retrieved from [Link]

  • The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases. (2019, August 16). PubMed. Retrieved from [Link]

  • Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Stability and Storage of 3,4'-Dihydroxy-3,5',7-trimethoxyflavan

Welcome to the technical support center for 3,4'-Dihydroxy-3,5',7-trimethoxyflavan. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity o...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3,4'-Dihydroxy-3,5',7-trimethoxyflavan. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable flavonoid compound during storage. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific principles to empower your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of degradation for 3,4'-Dihydroxy-3,5',7-trimethoxyflavan during storage?

A1: The primary causes of degradation for flavonoids like 3,4'-Dihydroxy-3,5',7-trimethoxyflavan are exposure to light, elevated temperatures, oxygen, and inappropriate pH levels.[1][2] These factors can induce oxidative and hydrolytic reactions, leading to the breakdown of the flavan structure and a loss of biological activity.

Q2: How should I store the solid (powder) form of this compound?

A2: For optimal stability, the solid compound should be stored at a low temperature, ideally at -20°C or -80°C, in a tightly sealed container to minimize exposure to moisture and air. The container should be opaque or stored in the dark to prevent photodegradation.

Q3: I need to store the compound in solution. What is the best solvent and storage condition?

A3: The choice of solvent can significantly impact stability. Aprotic solvents like DMSO or ethanol are generally preferred over aqueous solutions for long-term storage. If an aqueous buffer is necessary for your experiment, prepare it fresh and use it promptly. For short-term storage, refrigerate at 4°C. For longer-term storage, aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C. The stability of flavonoids is also pH-dependent, with better stability often observed in slightly acidic conditions.[3][4]

Q4: I've noticed a color change in my stored solution. What does this indicate?

A4: A color change, such as yellowing or browning, is often an indicator of degradation. This is likely due to oxidation and the formation of polymeric or quinone-like products. We recommend performing a quality control check, such as HPLC or LC-MS, to assess the purity of the sample before proceeding with your experiments.

Q5: Can I store the compound at room temperature for a short period?

A5: While short-term storage at room temperature may not cause significant immediate degradation, it is not recommended. Flavonoids are generally sensitive to environmental conditions, and exposure to ambient temperature and light can initiate degradation processes.[1][5] For maintaining the highest purity, it is best to adhere to recommended cold storage conditions at all times.

Troubleshooting Guide

This section addresses specific issues you might encounter and provides actionable solutions based on scientific principles.

Observed Issue Potential Cause Troubleshooting Steps & Scientific Rationale
Loss of biological activity in my assay. Compound degradation due to improper storage.1. Verify Storage Conditions: Confirm that the compound has been consistently stored at the recommended temperature (≤ -20°C for solid, -80°C for solution) and protected from light. Flavonoids are susceptible to thermal degradation, which can alter their chemical structure and, consequently, their biological function.[6][7] 2. Aliquot Your Stock: If you are using a stock solution, ensure it was aliquoted to avoid multiple freeze-thaw cycles. Each cycle can introduce moisture and increase the chance of degradation. 3. Perform Quality Control: Analyze a sample of your compound using HPLC or LC-MS to check for the presence of degradation products. This will provide a definitive answer on the integrity of your stock.
Unexpected peaks in my chromatogram (HPLC/LC-MS). Degradation products are present in the sample.1. Review Handling Procedures: Assess your sample preparation workflow. Was the compound exposed to strong light, high temperatures, or incompatible solvents for an extended period? Flavonoids can degrade into simpler phenolic acids or other byproducts under such conditions.[2] 2. Prepare Fresh Solutions: Always prepare working solutions fresh from a properly stored stock. If using a buffer, ensure its pH is optimal for flavonoid stability, generally in the slightly acidic range.[3] 3. Inert Atmosphere: When preparing solutions, consider purging the solvent and the vial headspace with an inert gas like argon or nitrogen to minimize oxidation. The phenolic hydroxyl groups are susceptible to oxidation.[8]
Inconsistent experimental results between batches. Variability in the purity of the compound due to storage differences.1. Standardize Storage Protocol: Implement a strict, standardized storage protocol for all batches of the compound. This includes consistent temperature, light protection, and handling procedures. 2. Date and Log Samples: Clearly label all vials with the date of receipt and preparation. Maintain a log to track the storage history of each batch. 3. Re-evaluate Purity: Before starting a new set of experiments with an older batch, it is prudent to re-assess its purity via an analytical method to ensure it meets the required specifications.

Experimental Protocols

Protocol 1: Recommended Long-Term Storage of 3,4'-Dihydroxy-3,5',7-trimethoxyflavan

This protocol is designed to maximize the shelf-life and preserve the integrity of your compound.

Materials:

  • 3,4'-Dihydroxy-3,5',7-trimethoxyflavan (solid)

  • High-purity DMSO or ethanol

  • Amber glass vials or opaque polypropylene microcentrifuge tubes

  • -80°C freezer

  • Inert gas (argon or nitrogen), optional

Procedure:

  • Solid Storage (Preferred for Long-Term):

    • Upon receipt, immediately store the solid compound in its original vial inside a desiccator at -20°C or -80°C.

    • Ensure the container is tightly sealed to prevent moisture ingress.

    • For repeated use, allow the container to equilibrate to room temperature before opening to prevent condensation.

  • Stock Solution Preparation and Storage:

    • Under subdued light, prepare a concentrated stock solution (e.g., 10 mM) in high-purity DMSO or ethanol.

    • Optional but recommended: Gently bubble inert gas through the solvent before use to remove dissolved oxygen.

    • Dispense the stock solution into single-use aliquots in amber or opaque vials.

    • Optional: Flush the headspace of each vial with inert gas before sealing.

    • Store the aliquots at -80°C.

Protocol 2: Quality Control Assessment of Stored 3,4'-Dihydroxy-3,5',7-trimethoxyflavan via HPLC

This protocol provides a method to assess the purity of your stored compound.

Materials:

  • Stored sample of 3,4'-Dihydroxy-3,5',7-trimethoxyflavan

  • HPLC-grade acetonitrile and water

  • Formic acid or trifluoroacetic acid

  • C18 HPLC column

  • HPLC system with a UV detector

Procedure:

  • Sample Preparation:

    • Prepare a fresh dilution of your stored sample in the mobile phase to a suitable concentration (e.g., 1 mg/mL).

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Conditions (Example):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: Start with a suitable percentage of B, ramp up to elute the compound, then return to initial conditions. (A gradient of 5% to 95% B over 20 minutes is a good starting point).

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: Scan for the optimal wavelength, typically around 280 nm or 340 nm for flavonoids.

    • Injection Volume: 10 µL

  • Data Analysis:

    • Analyze the resulting chromatogram. A pure sample should show a single major peak at the expected retention time.

    • The presence of additional peaks may indicate degradation products. The peak area percentage can be used to quantify the purity.

Visualizing Degradation Pathways and Prevention

The following diagram illustrates the key factors that can lead to the degradation of 3,4'-Dihydroxy-3,5',7-trimethoxyflavan and the recommended preventative measures to ensure its stability.

Degradation_Pathway Light Light (UV/Sunlight) DegradedCompound Degraded Products (Loss of Activity) Light->DegradedCompound Temperature Elevated Temperature Temperature->DegradedCompound Oxygen Oxygen (Air) Oxygen->DegradedCompound pH Inappropriate pH pH->DegradedCompound Compound 3,4'-Dihydroxy- 3,5',7-trimethoxyflavan (Stable) Compound->DegradedCompound Degradation Dark Store in Dark/ Amber Vials Cold Refrigerate (-20°C)/ Freeze (-80°C) Inert Inert Atmosphere (Argon/Nitrogen) Acidic Acidic Buffer/ Aprotic Solvent

Sources

Optimization

Technical Support Center: Synthesis of 3,4'-Dihydroxy-3,5',7-trimethoxyflavanone

Welcome to the dedicated technical support center for the synthesis of 3,4'-Dihydroxy-3,5',7-trimethoxyflavanone. This resource is designed for researchers, scientists, and drug development professionals to navigate the...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for the synthesis of 3,4'-Dihydroxy-3,5',7-trimethoxyflavanone. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis. Here, we provide in-depth troubleshooting guides and frequently asked questions to address common challenges and optimize your experimental outcomes. Our approach is grounded in mechanistic principles and validated through practical laboratory experience.

Troubleshooting Guide: Addressing Low Yield and Impurities

Low yields and the formation of side products are common hurdles in the synthesis of complex flavonoids like 3,4'-Dihydroxy-3,5',7-trimethoxyflavanone. This guide is structured to help you diagnose and resolve these issues systematically.

Q1: My Claisen-Schmidt condensation to form the chalcone intermediate is resulting in a low yield or a complex mixture of products. What are the likely causes and how can I improve it?

A1: The Claisen-Schmidt condensation is a critical step that dictates the overall success of your synthesis. Low yields or multiple products often stem from several factors:

  • Inappropriate Base Strength: The choice and concentration of the base are paramount. A base that is too strong can lead to side reactions, such as the Cannizzaro reaction of the aldehyde, while a base that is too weak will result in a slow or incomplete reaction. For substrates with multiple hydroxyl groups, a milder base is often preferred to prevent deprotonation of less acidic phenols, which can lead to undesired reactivity.

    • Recommendation: Start with a moderately strong base like sodium hydroxide or potassium hydroxide in a protic solvent such as ethanol. If you observe side products, consider using a weaker base like sodium acetate.[1]

  • Reaction Temperature and Time: These parameters are interdependent. Running the reaction at too high a temperature can promote side reactions and decomposition of the product. Conversely, insufficient time or a temperature that is too low will lead to incomplete conversion.

    • Recommendation: Begin the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, gentle heating (40-50°C) can be applied. Extended reaction times (24-72 hours) at room temperature are often beneficial for achieving high conversion with minimal side products.[1]

  • Stoichiometry of Reactants: An incorrect ratio of the acetophenone and benzaldehyde derivatives can lead to unreacted starting materials, complicating purification and reducing the yield of the desired chalcone.

    • Recommendation: A slight excess of the benzaldehyde component (typically 1.1 to 1.2 equivalents) can help drive the reaction to completion.

  • Purity of Starting Materials: Impurities in your starting acetophenone or benzaldehyde can interfere with the reaction, leading to the formation of unexpected byproducts.

    • Recommendation: Ensure your starting materials are of high purity. Recrystallization or distillation of the starting materials may be necessary.

Frequently Asked Questions (FAQs)

Q2: What is the most common synthetic route for 3,4'-Dihydroxy-3,5',7-trimethoxyflavanone?

A2: The most prevalent and well-established method is a two-step synthesis.[2][3] The first step is a Claisen-Schmidt condensation of an appropriately substituted acetophenone and benzaldehyde to form a 2'-hydroxychalcone intermediate.[1][2][3][4] This is followed by an intramolecular cyclization of the chalcone to yield the final flavanone product.[2][5]

Q3: Do I need to use protecting groups for the hydroxyl functions during the synthesis?

A3: The necessity of protecting groups depends on the specific reaction conditions and the reactivity of your starting materials. The phenolic hydroxyl groups can be sensitive to the basic conditions of the Claisen-Schmidt condensation and may participate in side reactions.

  • When to Consider Protection: If you are experiencing low yields, significant byproduct formation, or if your starting materials are prone to oxidation, protecting the hydroxyl groups is a prudent strategy. Common protecting groups for phenols include benzyl ethers or methoxymethyl (MOM) ethers, which are stable under the reaction conditions and can be selectively removed later.[1][6]

  • When you might proceed without protection: In some cases, with careful control of reaction conditions (e.g., using a milder base and lower temperatures), the synthesis can be successfully performed without protecting groups, simplifying the overall process.

Q4: What are the key differences between acid-catalyzed and base-catalyzed cyclization of the chalcone intermediate?

A4: Both acid and base-catalyzed methods can effect the cyclization of the 2'-hydroxychalcone to the flavanone, but they operate via different mechanisms and can offer distinct advantages.[7]

  • Base-Catalyzed Cyclization: This is a common method that involves the deprotonation of the 2'-hydroxyl group, followed by an intramolecular Michael-type addition to the α,β-unsaturated ketone of the chalcone. This method is often efficient and proceeds under relatively mild conditions. A common reagent is sodium acetate in a refluxing solvent like methanol or ethanol.[1]

  • Acid-Catalyzed Cyclization: This method typically involves the protonation of the carbonyl group of the chalcone, which activates the double bond towards nucleophilic attack by the 2'-hydroxyl group.[5] This approach can be advantageous when the chalcone is sensitive to basic conditions. Common acidic catalysts include hydrochloric acid or sulfuric acid in a suitable solvent.[7]

The choice between the two often depends on the specific substrate and the presence of other functional groups that might be sensitive to acid or base.

Q5: How can I effectively purify the final 3,4'-Dihydroxy-3,5',7-trimethoxyflavanone product?

A5: Purification is a critical step to obtain a high-purity product. A combination of techniques is often employed.

  • Initial Workup: After the reaction is complete, a standard aqueous workup is typically performed to remove inorganic salts and other water-soluble impurities.

  • Column Chromatography: This is the most effective method for separating the desired flavanone from unreacted starting materials and side products. A silica gel column is commonly used, with a gradient of ethyl acetate in a non-polar solvent like hexane or petroleum ether as the eluent.[2]

  • Recrystallization: Once the product is partially purified by column chromatography, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) can be used to obtain a highly pure, crystalline product.

Experimental Protocols

Protocol 1: Synthesis of 2'-Hydroxy-4,4',6'-trimethoxy-3,5-dihydroxychalcone (Chalcone Intermediate)

This protocol is a representative procedure for the Claisen-Schmidt condensation.

  • Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of the substituted 2'-hydroxyacetophenone in ethanol.

  • Addition of Benzaldehyde: To the stirred solution, add 1.1 equivalents of the substituted benzaldehyde.

  • Base Addition: Slowly add an aqueous solution of potassium hydroxide (e.g., 40-50%) dropwise to the mixture at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the progress of the reaction by TLC, observing the consumption of the starting materials and the formation of the chalcone product.

  • Workup: Once the reaction is complete, pour the mixture into a beaker containing ice-cold dilute hydrochloric acid to neutralize the excess base.

  • Isolation: The precipitated chalcone can be collected by vacuum filtration, washed with cold water until the filtrate is neutral, and then dried.

  • Purification: The crude chalcone can be further purified by recrystallization from a suitable solvent like ethanol.

Protocol 2: Cyclization of Chalcone to 3,4'-Dihydroxy-3,5',7-trimethoxyflavanone

This protocol outlines a common base-catalyzed cyclization.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the purified chalcone from Protocol 1 in methanol or ethanol.

  • Catalyst Addition: Add a catalytic amount of sodium acetate (e.g., 0.2-0.3 equivalents).

  • Reflux: Heat the reaction mixture to reflux and maintain it for 4-8 hours. Monitor the disappearance of the chalcone by TLC.

  • Cooling and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. The flavanone product may precipitate out of the solution.

  • Isolation and Purification: The crude flavanone can be collected by filtration. The filtrate can be concentrated and the residue purified by column chromatography on silica gel using a hexane-ethyl acetate solvent system to isolate any remaining product. The combined product can be further purified by recrystallization.

Data Presentation

ParameterClaisen-Schmidt CondensationChalcone Cyclization
Typical Yield 60-80%70-90%
Reaction Temperature Room Temperature to 50°CReflux (e.g., 65-78°C)
Catalyst Potassium Hydroxide / Sodium HydroxideSodium Acetate
Solvent Ethanol / MethanolMethanol / Ethanol
Reaction Time 24-72 hours4-8 hours

Visualizations

Synthetic Pathway

Synthesis_Pathway Acetophenone Substituted 2'-Hydroxyacetophenone Chalcone 2'-Hydroxychalcone Intermediate Acetophenone->Chalcone Claisen-Schmidt Condensation (Base Catalyst) Benzaldehyde Substituted Benzaldehyde Benzaldehyde->Chalcone Flavanone 3,4'-Dihydroxy-3,5',7- trimethoxyflavanone Chalcone->Flavanone Intramolecular Cyclization (Acid or Base Catalyst)

Caption: General synthetic route to 3,4'-Dihydroxy-3,5',7-trimethoxyflavanone.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield in Flavanone Synthesis Check_Chalcone Problem in Chalcone Formation Step? Start->Check_Chalcone Check_Cyclization Problem in Cyclization Step? Check_Chalcone->Check_Cyclization No Optimize_Base Optimize Base (Strength/Concentration) Check_Chalcone->Optimize_Base Yes Optimize_Catalyst Optimize Catalyst (Acid vs. Base) Check_Cyclization->Optimize_Catalyst Yes Optimize_Temp_Time_Chalcone Adjust Temperature and Reaction Time Optimize_Base->Optimize_Temp_Time_Chalcone Check_Stoichiometry Verify Reactant Stoichiometry Optimize_Temp_Time_Chalcone->Check_Stoichiometry Purify_Reagents Purify Starting Materials Check_Stoichiometry->Purify_Reagents Use_Protecting_Groups Consider Protecting Groups for -OH Purify_Reagents->Use_Protecting_Groups End Improved Yield Use_Protecting_Groups->End Optimize_Temp_Time_Cyclization Adjust Temperature and Reaction Time Optimize_Catalyst->Optimize_Temp_Time_Cyclization Check_Solvent Evaluate Solvent Choice Optimize_Temp_Time_Cyclization->Check_Solvent Purify_Chalcone Ensure Purity of Chalcone Intermediate Check_Solvent->Purify_Chalcone Purify_Chalcone->End

Caption: A systematic workflow for troubleshooting low yields.

References

  • Bakar, M. A., et al. (2022). Synthesis and Investigation of Flavanone Derivatives as Potential New Anti-Inflammatory Agents. Molecules, 27(5), 1693. [Link]

  • Sultana, R., et al. (2006). New synthesis of 5,7-dimethoxyflavone and 5,7,3',4'-tetramethoxyflavone. Oriental Journal of Chemistry, 22(1), 77-82. [Link]

  • Kawase, M., et al. (2019). Synthesis of 5-Hydroxy-3',4',7-trimethoxyflavone and Related Compounds and Elucidation of Their Reversal Effects on BCRP/ABCG2-Mediated Anticancer Drug Resistance. Chemical & pharmaceutical bulletin, 67(4), 338-345. [Link]

  • Wang, L., et al. (2019). Synthesis and application of 5,7,4'-trihydroxy-3',5'-dimethoxyflavone.
  • Kumar, A., et al. (2018). Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. International Journal for Research in Applied Science & Engineering Technology, 6(5), 2311-2315. [Link]

  • Zin, Z. M., et al. (2010). Synthesis of 4',5,7-trihydroxyflavanone and 3',4',5,7-tetrahydroxyflavanone and antioxidant activity. Journal of Fundamental Sciences, 6(2). [Link]

  • Lawrence, N. J., et al. (2015). A comprehensive review of the oxidative cyclisation of 2'-hydroxychalcones to aurones and flavones. International Journal of Chemical Studies, 3(3), 53-65. [Link]

  • Susanti, E. V. H., et al. (2015). Improved Synthesis of 2',6'-Dihydroxy-3,4-dimethoxy Chalcone by Grinding Technique to Synthesize 5-Hydroxy-3',4'-dimethoxy Flavone. Indonesian Journal of Chemistry, 15(3), 226-231. [Link]

  • Susanti, E. V. H., et al. (2012). Synthesis, characterization and antioxidant activity of 7-hydroxy-3', 4'-dimethoxyflavone. Indonesian Journal of Chemistry, 12(2), 146-151. [Link]

  • Lee, S., et al. (2019). Synthetic Studies toward 5,6,7,3′,4′-Monomethoxytetrahydroxyflavones: Synthesis of Pedalitin. Molecules, 24(23), 4252. [Link]

  • Ngameni, B. T., et al. (2015). A comprehensive review of the oxidative cyclisation of 2'-hydroxychalcones to aurones and flavones. International Journal of Chemical Studies, 3(3), 53-65. [Link]

  • Furlong, J. J. P., & Nudelman, N. S. (1985). Mechanism of cyclization of substituted 2′-hydroxychalcones to flavanones. Journal of the Chemical Society, Perkin Transactions 2, (4), 633-639. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of Synthetic Polymethoxylated Flavonoids

Ticket #: 592-FLV-PUR | Subject: Purification Strategy for 3,4'-Dihydroxy-3,5',7-trimethoxyflavan Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #: 592-FLV-PUR | Subject: Purification Strategy for 3,4'-Dihydroxy-3,5',7-trimethoxyflavan
Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Specialist Assessment (The "Chemist's Paradox")

User Context: You are synthesizing 3,4'-Dihydroxy-3,5',7-trimethoxyflavan . Note on Nomenclature: Standard IUPAC numbering for flavonoids suggests a conflict in your requested string (Position 3 is listed as both Hydroxy and Methoxy).[1] Based on synthetic prevalence, this guide assumes you are targeting a partially methylated flavan-3-ol derivative or a flavone where the B-ring is methoxylated.[1]

  • Chemical Profile: This molecule occupies a difficult "middle ground" in polarity.

    • Lipophilic Contributors: Three methoxy groups (-OMe) and the flavan skeleton.[1][2]

    • Polar Contributors: Two hydroxyl groups (-OH).[1][3]

  • The Challenge: It is too polar for pure hexane/silica separation (it trails) but too lipophilic for standard aqueous reversed-phase work without significant organic modification.[1] Furthermore, if this is a true flavan (saturated C2-C3 bond), it possesses chiral centers and is susceptible to air oxidation at the C3-OH position.[1]

Purification Decision Matrix

Before starting, determine the state of your crude material. Follow this logic flow to select the correct protocol.

PurificationFlow Start Crude Reaction Mixture CheckState Physical State? Start->CheckState Solid Precipitate/Solid CheckState->Solid Crystalline Oil Sticky Oil/Gum CheckState->Oil Amorphous TLC TLC Analysis (Hex:EtOAc 1:1) Solid->TLC Low Purity MethodA Method A: Recrystallization (MeOH/Water) Solid->MethodA High Purity (>85%) Oil->TLC CleanSpots Distinct Spots (Rf > 0.1 difference) TLC->CleanSpots Streaking Streaking/Overlapping TLC->Streaking MethodB Method B: Flash Chromatography (Silica Gel) CleanSpots->MethodB MethodC Method C: Sephadex LH-20 (Size/Adsorption) Streaking->MethodC HPLC Final Polish: Prep-HPLC (C18) MethodA->HPLC MethodB->HPLC MethodC->HPLC

Figure 1: Decision matrix for selecting the appropriate purification modality based on crude purity and physical state.

Detailed Protocols

Method A: Fractional Recrystallization (For Solids >85% Purity)

Best for: Removing minor regioisomers and fully methylated byproducts.[1]

  • Solvent Choice: Methanol (MeOH) is the primary solvent.[1] Water is the anti-solvent.

  • Dissolution: Dissolve crude solid in minimal boiling MeOH.

  • Filtration: Hot filter (using a pre-warmed glass funnel) to remove insoluble catalyst residues (Pd/C or inorganic salts).[1]

  • Nucleation: Allow the solution to cool to room temperature (RT).

  • The "Cloud Point": Add warm water dropwise until a faint turbidity persists.

  • Crystallization: Refrigerate at 4°C for 12–24 hours.

    • Troubleshooting: If an oil forms instead of crystals, reheat to dissolve and add a seed crystal of the pure product (if available) or scratch the glass surface.

Method B: Flash Column Chromatography (Standard)

Best for: Bulk removal of distinct impurities.[1]

  • Stationary Phase: Silica Gel 60 (230–400 mesh).[1]

  • Mobile Phase Gradient:

    • Solvent A: Hexane (or Heptane)[1]

    • Solvent B: Ethyl Acetate (EtOAc)[1]

    • Modifier: Add 1% Acetic Acid if "tailing" occurs (suppresses ionization of phenolic -OH).[1]

  • Gradient Profile:

    Time (CV) % Solvent B Purpose
    0–2 5% Equilibration
    2–5 5% → 20% Elute fully methylated non-polar byproducts
    5–15 20% → 45% Target Elution Window

    | 15–20 | 45% → 80% | Flush polar demethylated byproducts |[1]

Method C: Sephadex LH-20 (The "Secret Weapon")

Best for: Separating "oily" mixtures and regioisomers where Silica fails. Why it works:[1] LH-20 separates based on molecular size AND hydrogen bonding .[1] Your molecule (2 x -OH) will interact with the dextran matrix differently than fully methylated (0 x -OH) impurities.[1]

Protocol:

  • Swelling: Swell Sephadex LH-20 in Methanol:Chloroform (1:1) for 4 hours.

  • Loading: Dissolve crude oil in minimal mobile phase (MeOH:CHCl3 1:1).

  • Elution: Isocratic flow (gravity or low pressure peristaltic pump).[1]

  • Order of Elution:

    • Fully methylated flavans (No H-bonding → Elute First).[1]

    • Target: 3,4'-Dihydroxy-3,5',7-trimethoxyflavan (Moderate H-bonding).

    • Fully demethylated byproducts (Strong H-bonding → Elute Last).[1]

Advanced Troubleshooting (FAQs)

Q1: My product comes out as a sticky brown gum, not a powder. Why?

A: This is "oiling out," common with polymethoxylated flavonoids containing trace solvent impurities.

  • Fix: Dissolve the gum in a small amount of Diethyl Ether. Add Hexane dropwise until cloudy. Sonicate vigorously. This often forces the lattice to collapse into a solid. Alternatively, lyophilize (freeze-dry) from a t-Butanol/Water mixture.[1]

Q2: I see two spots on TLC very close together. Is this a regioisomer?

A: Likely, yes. In synthetic methylation, the C-5 OH (hydrogen-bonded to the C-4 carbonyl in flavones, though less relevant in flavans) and C-7 OH have different reactivities.[1] You likely have a mixture of the 3,5'-OMe and 3,7-OMe isomers.

  • Strategy: Silica gel is often insufficient here. Use Method C (Sephadex) or move to Prep-HPLC using a Phenyl-Hexyl column, which offers better selectivity for aromatic isomers than standard C18.[1]

Q3: My NMR shows broad peaks. Is it impure?

A: Not necessarily.

  • Rotamers: If you have a flavan (saturated), the C2-C3 bond allows rotation, and bulky methoxy groups can cause restricted rotation, broadening peaks. Run NMR at 50°C to sharpen signals.

  • Oxidation: Flavans (catechins) oxidize easily to quinones.[1] If the sample is turning red/brown, it is oxidizing. Immediate Action: Add a trace of sodium dithionite or purify under Nitrogen atmosphere.

Analytical Validation Parameters

When confirming purity, ensure your data matches these expected characteristics for a flavonoid of this class:

ParameterExpected ObservationNotes
UV-Vis Band II (~260-280nm) & Band I (~300-360nm)Band I intensity decreases if the C2-C3 bond is saturated (Flavan).[1]
1H NMR Methoxys: Singlets δ 3.8–4.0 ppmIntegration must be exactly 9H (3 x OMe).
1H NMR A-Ring Protons: Meta-coupled doublets (J~2Hz)Typical for 5,7-substituted systems.[1]
Mass Spec [M+H]+ or [M-H]-Look for "loss of methyl" fragments (M-15) which are common in methoxy-flavonoids.[1]

References

  • Separation of Polymethoxylated Flavonoids

    • Source: Roowi, S., & Crozier, A. (2011). "Flavonoids: Biosynthesis, Biological Effects and Dietary Sources." IntechOpen.
    • Relevance: Discusses the use of Sephadex LH-20 for separating methylated flavonoid conjug
    • URL:[Link]

  • Sephadex LH-20 Methodology

    • Source: GE Healthcare (Cytiva).[1] "Sephadex LH-20: Chromatography of Natural Products."

    • Relevance: The definitive manufacturer's guide on swelling and solvent selection for lipophilic phenolic compounds.
    • URL:[Link][1][4]

  • Synthesis & Purification of Methoxyflavones

    • Source: Walle, T. (2007).[1] "Methoxylated flavones, a superior cancer chemopreventive flavonoid subclass?" Seminars in Cancer Biology.

    • Relevance: details the solubility profiles and purification challenges of methoxylated vs.
    • URL:[Link]

  • Regioisomer Separation

    • Source: Journal of Chromatography A.
    • Relevance: Validates the use of Phenyl-Hexyl columns for separating positional isomers of methoxy-flavonoids.
    • URL:[Link][1]

Sources

Optimization

addressing precipitation of 3,4'-Dihydroxy-3,5',7-trimethoxyflavan in cell culture media

Technical Support Center: 3,4'-Dihydroxy-3,5',7-trimethoxyflavan Introduction Welcome to the technical support guide for 3,4'-Dihydroxy-3,5',7-trimethoxyflavan. This molecule, a promising flavonoid compound for various r...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3,4'-Dihydroxy-3,5',7-trimethoxyflavan

Introduction

Welcome to the technical support guide for 3,4'-Dihydroxy-3,5',7-trimethoxyflavan. This molecule, a promising flavonoid compound for various research applications, presents a common challenge for bench scientists: poor aqueous solubility. Precipitation in cell culture media is a frequent and frustrating issue that can compromise experimental results by altering the effective concentration and potentially inducing non-specific cytotoxicity.

This guide is designed to provide you, our fellow researchers, with a comprehensive, experience-driven resource to understand, troubleshoot, and ultimately prevent the precipitation of this compound in your cell culture experiments. We will move beyond simple instructions to explain the underlying physicochemical principles, ensuring you can adapt these protocols to your specific experimental needs.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I just added my 3,4'-Dihydroxy-3,5',7-trimethoxyflavan to the cell culture media and it immediately turned cloudy and formed a precipitate. What is happening?

Answer: This is a classic sign of a compound crashing out of solution. 3,4'-Dihydroxy-3,5',7-trimethoxyflavan, like many flavonoids, is hydrophobic (lipophilic). While it may dissolve readily in an organic solvent like Dimethyl Sulfoxide (DMSO), it has very low solubility in aqueous environments like your cell culture medium[1].

The core issue is that when you add the highly concentrated DMSO stock directly to the large volume of aqueous media, the DMSO rapidly disperses. This leaves the flavonoid molecules surrounded by water, a polar solvent they are not soluble in, causing them to aggregate and precipitate. This is a common problem with hydrophobic compounds[2]. The key is to never prepare your final working concentration by direct addition of the compound powder to the media. A high-concentration stock solution in an appropriate organic solvent is the mandatory first step[3][4].

Q2: What is the best solvent for my stock solution, and are there limits to how much I can use?

Answer: The choice of solvent is critical. For most cell-based assays, cell culture-grade Dimethyl Sulfoxide (DMSO) is the solvent of choice due to its high solvating power for a wide range of hydrophobic compounds and its relatively low cytotoxicity at appropriate concentrations[5][6][7].

Causality: DMSO is an aprotic polar solvent that can effectively disrupt the intermolecular forces between flavonoid molecules, allowing them to dissolve at high concentrations. However, it is also membrane-permeabilizing and can be toxic to cells at higher concentrations[8].

It is imperative to keep the final concentration of DMSO in your culture medium below 0.5% (v/v) , with a concentration of ≤0.1% being the widely accepted gold standard to minimize off-target effects[8][9][10][11][12]. You must always include a "vehicle control" in your experiments—this is media containing the same final concentration of DMSO as your experimental wells, but without the flavonoid. This allows you to distinguish the effects of the compound from the effects of the solvent itself[2][9].

SolventRecommended Max. Final Concentration (v/v)Notes
DMSO ≤ 0.1% (Ideal), < 0.5% (Acceptable) [8][9][10]Most common and effective. Can induce cell differentiation or stress at higher concentrations. Always use a vehicle control.
Ethanol ≤ 0.1% Can be effective but is generally more cytotoxic than DMSO. Evaporation can concentrate the stock.
Co-solvents VariableFor extremely difficult compounds, co-solvents like PEG400 or Tween 80 can be considered, but these can have significant biological effects and require extensive validation[1].
Q3: I've made a 10 mM stock in DMSO, but I still see precipitation when I dilute it into my complete media (containing 10% FBS). How can I prevent this?

Answer: This is a multi-faceted problem that often involves both technique and biophysical interactions. Here is a breakdown of the likely causes and a systematic approach to solving them.

1. Dilution Technique:

  • The Problem: Pipetting a small volume of cold DMSO stock into a large volume of 37°C media creates a localized zone of high compound concentration and rapid solvent change, promoting precipitation before the compound can disperse.

  • The Solution - "Plunging Dilution": Pre-warm your complete media to 37°C. While gently vortexing or swirling the media tube, rapidly dispense the DMSO stock below the surface of the media. This technique uses the turbulence to disperse the compound quickly, preventing nucleation and precipitation. A stepwise dilution can also be effective[10].

2. Serum Protein Interactions:

  • The Problem: Fetal Bovine Serum (FBS) is rich in proteins, most notably Bovine Serum Albumin (BSA)[13]. BSA and other albumins have hydrophobic binding pockets that can bind to lipophilic compounds like flavonoids[14][15][16]. If your compound's concentration exceeds the binding capacity of the serum proteins and its own aqueous solubility limit, it will precipitate.

  • Troubleshooting Steps:

    • Test in Serum-Free Media: Prepare a dilution in your basal media (e.g., DMEM without FBS). If it doesn't precipitate, this strongly suggests a serum interaction or a saturation of protein binding sites.

    • Reduce Serum Concentration: Try preparing the final dilution in media containing a lower percentage of FBS (e.g., 1-2%).

    • Consider Pre-Complexing: Some protocols suggest first diluting the stock in a small volume of pure, pre-warmed serum before adding it to the rest of the basal media. This can sometimes help chaperone the compound into solution.

3. Final Concentration Limit:

  • The Problem: Every compound has an intrinsic maximum solubility in a given medium. You may simply be exceeding this limit. Flavonoids' water solubility can be very low, sometimes in the low micromolar range.

  • The Solution: You must experimentally determine the maximum soluble concentration. See Protocol 2 for a detailed workflow.

Q4: Could other components of my media, like salts or pH, be causing this?

Answer: Yes, although less common than the issues above, media composition can play a role.

  • pH: The pH of standard cell culture media (typically 7.2-7.4) can affect the ionization state of compounds with acidic or basic functional groups. The hydroxyl groups on your flavonoid are weakly acidic. While a significant pH shift is unlikely in buffered media, improper storage (e.g., exposure to air leading to bicarbonate buffer breakdown and a rise in pH) can alter solubility[17].

  • High Salt/Ion Concentrations: Media are complex salt solutions. Evaporation of media in the incubator can increase the concentration of these salts, potentially reducing the solubility of other components through a "salting-out" effect[18]. Ensure your incubator has adequate humidity to prevent this[18][19].

  • Repeated Freeze-Thaw Cycles: Repeatedly freezing and thawing media or serum can cause certain components, especially proteins, to precipitate, which can in turn affect the solubility of additives[18][19].

Visual Troubleshooting Guide

This workflow provides a logical sequence of steps to diagnose and solve precipitation issues.

G start Precipitation Observed in Cell Culture Media check_stock Is the Stock Solution Clear? (Held to light, no crystals) start->check_stock remake_stock ACTION: Remake Stock Solution. Use sonication/warming (37°C) if needed. check_stock->remake_stock No check_solvent_conc Is Final Solvent Conc. ≤ 0.5% (ideally ≤ 0.1%)? check_stock->check_solvent_conc Yes remake_stock->check_stock adjust_stock ACTION: Increase Stock Concentration to lower required volume. check_solvent_conc->adjust_stock No check_dilution_tech Troubleshoot Dilution Technique & Media Components check_solvent_conc->check_dilution_tech Yes adjust_stock->check_solvent_conc test_serum_free TEST: Dilute in Serum-Free Media check_dilution_tech->test_serum_free precip_in_sf Precipitation Still Occurs? test_serum_free->precip_in_sf improve_tech ACTION: Use 'Plunging Dilution'. Pre-warm media to 37°C. Add stock while vortexing. precip_in_sf->improve_tech Yes serum_issue CONCLUSION: Serum protein binding is saturated. Effective concentration is lower than nominal. precip_in_sf->serum_issue No improve_tech->precip_in_sf Re-Test run_sol_assay ACTION: Determine Max. Solubility (See Protocol 2) improve_tech->run_sol_assay solubility_limit CONCLUSION: Aqueous solubility limit reached. This is the Maximum Soluble Concentration. run_sol_assay->solubility_limit

Caption: A step-by-step decision tree for troubleshooting compound precipitation.

Key Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution

This protocol describes the standard procedure for creating a stable, high-concentration stock solution of a hydrophobic compound.

Materials:

  • 3,4'-Dihydroxy-3,5',7-trimethoxyflavan powder

  • Cell culture-grade DMSO (sterile)

  • Sterile, amber glass vial or clear vial wrapped in aluminum foil[5]

  • Analytical balance

  • Sterile pipette tips

  • Vortex mixer

  • Water bath sonicator (optional, but recommended)[5][20]

Procedure:

  • Calculate Required Mass: Determine the mass of the flavonoid needed to achieve the desired stock concentration (e.g., 10 mM or 50 mM). Use a molarity calculator and the compound's molecular weight.

  • Weigh Compound: Under sterile conditions (e.g., in a biosafety cabinet), accurately weigh the calculated mass of the powder and transfer it into the sterile vial.

  • Add Solvent: Add the calculated volume of sterile DMSO to the vial.

  • Dissolve: Cap the vial tightly and vortex vigorously for 1-2 minutes.

  • Inspect for Solubility: Visually inspect the solution against a light source. If you see any undissolved particles or crystals, proceed to the next step.

  • Aid Dissolution (If Necessary):

    • Sonication: Place the vial in a room temperature water bath sonicator for 10-30 minutes[5][20].

    • Warming: Gently warm the solution in a 37°C water bath for 10-15 minutes, followed by vortexing[5].

    • Caution: Ensure all precipitate is fully dissolved before use. Using a partially dissolved stock will lead to inaccurate dosing and immediate precipitation upon dilution[5].

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles[10]. Ensure vials are tightly sealed to prevent absorption of water from the air.

Protocol 2: Determining the Maximum Soluble Concentration in Media

This experiment will identify the practical solubility limit of your compound in your specific, complete cell culture medium.

Materials:

  • High-concentration stock solution of the flavonoid in DMSO (e.g., 50 mM from Protocol 1)

  • Complete cell culture medium (with serum and all supplements), pre-warmed to 37°C

  • Sterile microcentrifuge tubes or a 96-well clear plate

  • Pipettes

Procedure:

  • Prepare Serial Dilutions: In a series of microcentrifuge tubes, prepare your target concentrations. For example, to test concentrations from 100 µM down to 1 µM:

    • Label tubes: 100, 50, 25, 10, 5, 1 µM, and "Vehicle Control".

    • Add 500 µL of pre-warmed complete media to each tube.

    • Calculate the volume of your DMSO stock needed for each concentration, ensuring the final DMSO percentage remains constant and below your cytotoxic limit (e.g., 0.2%).

    • Add the corresponding volume of DMSO stock (for test concentrations) or pure DMSO (for the vehicle control) to each tube using the "plunging dilution" technique described in Q3.

  • Equilibrate and Observe:

    • Incubate the tubes/plate under your standard cell culture conditions (37°C, 5% CO₂) for at least 1-2 hours. This mimics the experimental environment.

    • Visually inspect each tube against a black background. Look for any signs of cloudiness, haziness, or visible precipitate. A Tyndall effect (light scattering) can reveal fine precipitates not visible to the naked eye.

    • For a more sensitive assessment, transfer a small aliquot to a slide and examine under a microscope (10x or 20x objective) for crystalline structures.

  • Determine the Limit: The Maximum Soluble Concentration is the highest concentration that remains perfectly clear and free of precipitate after incubation. This is the highest concentration you can confidently use in your experiments.

Caption: The transition from a stable organic stock solution to either a soluble or precipitated state in aqueous media.

References

  • Patel, V. (2015). Answer to "How can I dissolve hydrophobic compounds in DMEM media?". ResearchGate. Available at: [Link]

  • PubChem. (n.d.). 3,7-Dihydroxy-3',4',5'-trimethoxyflavone. National Center for Biotechnology Information. Available at: [Link]

  • Tanjung, M., et al. (2018). 5,7-Dihydroxy-3,6-Dimethoxy-3′,4′-Methylendioxyflavone. ResearchGate. Available at: [Link]

  • Reddit. (2023). Maximum DMSO concentration in media for cell culture? r/labrats. Available at: [Link]

  • Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Procell Life Science & Technology Co., Ltd. Available at: [Link]

  • PubMed. (n.d.). Hydrophobic binding sites in bovine serum albumin and erythrocyte ghost proteins. National Library of Medicine. Available at: [Link]

  • Emulate Bio. (n.d.). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Emulate, Inc. Available at: [Link]

  • Gifford, J. A., et al. (2022). The Relationship between Hydrophobicity and Drug-Protein Binding in Human Serum Albumin: A Quartz Crystal Microbalance Study. MDPI. Available at: [Link]

  • ACS Sustainable Chemistry & Engineering. (2023). Boosting the Solubility and Bioactivity of Flavonoids in Nontoxic Betaine-Based Natural Eutectic Solvents. American Chemical Society. Available at: [Link]

  • Human Metabolome Database. (2012). 5,7-Dihydroxy-3',4',5'-trimethoxyflavone. HMDB. Available at: [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. PhytoTech Laboratories. Available at: [Link]

  • ResearchGate. (2014). What must be the maximum final DMSO % in a cell culture plate (24 well plate) if I have to dissolve my compound in DMSO?. ResearchGate. Available at: [Link]

  • PubChem. (n.d.). 3',5-Dihydroxy-3,4',7-trimethoxyflavone(1-). National Center for Biotechnology Information. Available at: [Link]

  • LifeTein. (2023). DMSO usage in cell culture. LifeTein. Available at: [Link]

  • MDPI. (n.d.). Current Techniques of Water Solubility Improvement for Antioxidant Compounds and Their Correlation with Its Activity. Molecular Pharmaceutics. Available at: [Link]

  • ResearchGate. (2014). How can I avoid precipitation of a substance after adding DMEM?. ResearchGate. Available at: [Link]

  • Soft Matter. (n.d.). Interaction of a bovine serum albumin (BSA) protein with mixed anionic–cationic surfactants and the resultant structure. Royal Society of Chemistry. Available at: [Link]

  • ResearchGate. (2016). What the concentration of DMSO you use in cell culture assays?. ResearchGate. Available at: [Link]

  • BioProcess International. (2014). Troubleshooting Cell Culture Media for Bioprocessing. BioProcess International. Available at: [Link]

  • PubMed. (1977). Binding properties of purified adult and fetal bovine serum albumin. National Library of Medicine. Available at: [Link]

  • Journal of Visualized Experiments. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. JoVE. Available at: [Link]

  • PMC. (n.d.). Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel. National Library of Medicine. Available at: [Link]

  • ResearchGate. (2023). Solubility of Flavonoids in Organic Solvents. ResearchGate. Available at: [Link]

  • YouTube. (2023). Solution-making strategies & practical advice. The Protein Production and Purification Channel. Available at: [Link]

  • Course Hero. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION. Course Hero. Available at: [Link]

  • ResearchGate. (n.d.). Chemical structure of 5-hydroxy-3,7,4′-trimethoxyflavone. ResearchGate. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Optimization of Reaction Conditions for Synthesizing 3,4'-Dihydroxy-3',5',7-trimethoxyflavan

Welcome to the technical support center for the synthesis of 3,4'-Dihydroxy-3',5',7-trimethoxyflavan. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshoo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3,4'-Dihydroxy-3',5',7-trimethoxyflavan. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and optimized protocols for the successful synthesis of this target molecule. We will delve into the critical aspects of the synthesis, from starting material considerations to final product characterization, with a focus on anticipating and resolving common experimental challenges.

I. Synthetic Strategy Overview

The synthesis of 3,4'-Dihydroxy-3',5',7-trimethoxyflavan can be efficiently approached through a multi-step sequence, beginning with the formation of a chalcone intermediate, followed by cyclization to a flavanone, and subsequent reduction to the desired flavan. This strategy allows for the controlled construction of the flavan backbone and the introduction of the desired substitution pattern.

Synthesis_Overview A Starting Materials (Substituted Acetophenone & Benzaldehyde) B Claisen-Schmidt Condensation A->B C 2'-Hydroxychalcone Intermediate B->C D Intramolecular Cyclization C->D E Flavanone Intermediate D->E F Reduction E->F G 3,4'-Dihydroxy-3',5',7-trimethoxyflavan (Target Molecule) F->G

Caption: Overall synthetic workflow.

II. Troubleshooting and FAQs

This section addresses common issues encountered during the synthesis of 3,4'-Dihydroxy-3',5',7-trimethoxyflavan, providing explanations and actionable solutions.

Step 1: Claisen-Schmidt Condensation to form 2'-Hydroxychalcone

Q1: My Claisen-Schmidt condensation is resulting in a low yield of the chalcone. What are the likely causes and how can I optimize it?

A1: Low yields in this step are common and can often be attributed to several factors:

  • Base Selection and Concentration: The choice of base is critical. While potassium hydroxide (KOH) is commonly used, its concentration and the solvent system play a significant role. Too high a concentration can lead to side reactions, including Cannizzaro reactions of the aldehyde.

    • Troubleshooting:

      • Start with a moderate concentration of KOH in ethanol.

      • Consider using a milder base like barium hydroxide or a phase-transfer catalyst to improve selectivity.

      • Ensure the complete dissolution of starting materials before adding the base.

  • Reaction Temperature: This reaction is typically performed at room temperature. However, excessive heat generated during the reaction can promote side product formation.

    • Troubleshooting:

      • Maintain the reaction temperature between 20-25°C. For highly reactive substrates, cooling the reaction mixture in an ice bath during the initial addition of the base may be beneficial.

  • Reaction Time: The reaction time needs to be optimized. Insufficient time will lead to incomplete conversion, while prolonged reaction times can result in the degradation of the product.

    • Troubleshooting:

      • Monitor the reaction progress by Thin Layer Chromatography (TLC). The disappearance of the starting materials and the appearance of a new, less polar spot corresponding to the chalcone will indicate the reaction's progress.

Q2: I am observing multiple spots on my TLC plate after the Claisen-Schmidt condensation. What are these byproducts?

A2: The formation of multiple products can be due to self-condensation of the acetophenone, the Cannizzaro reaction of the benzaldehyde, or the formation of other aldol products.

  • Troubleshooting:

    • Add the base solution dropwise to the mixture of the acetophenone and benzaldehyde to maintain a low instantaneous concentration of the base.

    • Use a slight excess of the benzaldehyde to ensure the complete consumption of the acetophenone, which is more prone to self-condensation.

Step 2: Intramolecular Cyclization to form the Flavanone

Q3: The cyclization of my 2'-hydroxychalcone to the flavanone is inefficient. How can I improve the yield?

A3: The acid- or base-catalyzed intramolecular Michael addition that forms the flavanone is a crucial step. Incomplete cyclization is a common hurdle.

  • Troubleshooting:

    • Acid Catalysis: Refluxing the chalcone in an alcoholic solution with a catalytic amount of a strong acid like sulfuric acid or hydrochloric acid is a common method. Ensure the acid is added cautiously.

    • Base Catalysis: A dilute solution of sodium acetate in a suitable solvent can also effect cyclization. The basicity needs to be carefully controlled to avoid side reactions.

    • Solvent Choice: The choice of solvent can influence the reaction rate. Ethanol or methanol are typically good choices.

Q4: I am getting a colored impurity that is difficult to separate from my flavanone. What could it be?

A4: The formation of flavones through oxidation of the flavanone can occur, especially if the reaction is exposed to air for extended periods at high temperatures.

  • Troubleshooting:

    • Perform the cyclization under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

    • Purify the flavanone quickly after the reaction is complete, using column chromatography with a suitable solvent system (e.g., hexane/ethyl acetate).

Step 3: Reduction of the Flavanone to the Flavan

Q5: The reduction of the flavanone is not proceeding to completion, or I am getting over-reduction of other functional groups. How can I achieve selective reduction?

A5: The selective reduction of the carbonyl group at C4 and the hydroxyl group at C3 to a methylene and a hydroxyl group respectively, without affecting the aromatic rings and methoxy groups, is a key challenge.

  • Troubleshooting:

    • Catalytic Hydrogenation: This is a powerful method for reducing the carbonyl group. Using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere is a standard procedure. The reaction conditions (pressure, temperature, and solvent) need to be carefully optimized.

      • Start with 5-10 mol% of Pd/C at room temperature and atmospheric pressure of hydrogen.

      • If the reaction is sluggish, increasing the hydrogen pressure or temperature may be necessary. However, be cautious as this can also lead to the reduction of the aromatic rings.

    • Sodium Borohydride Reduction: Sodium borohydride (NaBH4) is a milder reducing agent that can be used to reduce the carbonyl group to a hydroxyl group. To achieve the final flavan structure, a subsequent dehydration and reduction or a two-step reduction-elimination-reduction sequence might be necessary. Some reports suggest that NaBH4 in the presence of a Lewis acid can directly reduce the carbonyl and the double bond of a chalcone to form a flavan.[1]

    • Clemmensen or Wolff-Kishner Reduction: These are classical methods for the complete reduction of a carbonyl group to a methylene group. The Clemmensen reduction (zinc amalgam and HCl) is performed under strongly acidic conditions, while the Wolff-Kishner reduction (hydrazine and a strong base) is performed under strongly basic conditions.[2][3] The stability of your methoxy and hydroxyl groups under these harsh conditions must be considered.

Reduction_Troubleshooting Start Flavanone Intermediate Catalytic Hydrogenation Catalytic Hydrogenation Start->Catalytic Hydrogenation NaBH4 Reduction NaBH4 Reduction Start->NaBH4 Reduction Clemmensen/Wolff-Kishner Clemmensen/Wolff-Kishner Start->Clemmensen/Wolff-Kishner Incomplete Incomplete Reduction Over Over-reduction (Aromatic Ring Reduction) Success Target Flavan Catalytic Hydrogenation->Incomplete Low catalyst loading Low H2 pressure/temp Catalytic Hydrogenation->Over High catalyst loading High H2 pressure/temp Catalytic Hydrogenation->Success Optimized conditions NaBH4 Reduction->Incomplete Insufficient reagent NaBH4 Reduction->Success Appropriate stoichiometry Clemmensen/Wolff-Kishner->Incomplete Substrate degradation Clemmensen/Wolff-Kishner->Success Substrate is stable

Caption: Decision tree for troubleshooting the flavanone reduction.

III. Optimized Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on your specific laboratory conditions and the purity of your starting materials.

Protocol 1: Synthesis of 2'-Hydroxy-4,4',6'-trimethoxy-3-methoxychalcone
  • Reactants:

    • 2'-Hydroxy-4',6'-dimethoxyacetophenone (1.0 eq)

    • 3,4-Dimethoxybenzaldehyde (1.1 eq)

    • Potassium Hydroxide (3.0 eq)

    • Ethanol

  • Procedure:

    • Dissolve 2'-Hydroxy-4',6'-dimethoxyacetophenone and 3,4-dimethoxybenzaldehyde in ethanol in a round-bottom flask.

    • Cool the mixture in an ice bath.

    • Slowly add a solution of potassium hydroxide in ethanol dropwise with constant stirring.

    • After the addition is complete, remove the ice bath and continue stirring at room temperature for 24-48 hours, monitoring the reaction by TLC.

    • Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl until the pH is acidic.

    • The precipitated solid (the chalcone) is filtered, washed with cold water until neutral, and dried.

    • Recrystallize the crude product from ethanol to obtain the pure chalcone.

Protocol 2: Synthesis of 4'-Hydroxy-3',5',7-trimethoxyflavanone
  • Reactants:

    • 2'-Hydroxy-4,4',6'-trimethoxy-3-methoxychalcone (1.0 eq)

    • Sulfuric Acid (catalytic amount)

    • Ethanol

  • Procedure:

    • Dissolve the chalcone in ethanol in a round-bottom flask.

    • Add a few drops of concentrated sulfuric acid.

    • Reflux the mixture for 4-6 hours, monitoring the progress by TLC.

    • After completion, cool the reaction mixture and pour it into cold water.

    • The precipitated flavanone is filtered, washed with water, and dried.

    • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Protocol 3: Synthesis of 3,4'-Dihydroxy-3',5',7-trimethoxyflavan
  • Reactants:

    • 4'-Hydroxy-3',5',7-trimethoxyflavanone (1.0 eq)

    • 10% Palladium on Carbon (10 mol%)

    • Ethanol or Ethyl Acetate

    • Hydrogen gas

  • Procedure:

    • Dissolve the flavanone in ethanol or ethyl acetate in a hydrogenation flask.

    • Carefully add the 10% Pd/C catalyst.

    • Evacuate the flask and fill it with hydrogen gas (using a balloon or a hydrogenation apparatus).

    • Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere for 12-24 hours. Monitor the reaction by TLC.

    • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Wash the Celite pad with the reaction solvent.

    • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude flavan.

    • Purify the product by column chromatography on silica gel.

IV. Characterization Data

Technique Expected Observations
¹H NMR Aromatic protons in the range of 6.0-7.5 ppm. Methoxy protons as singlets around 3.7-3.9 ppm. Protons of the flavan C-ring (H-2, H-3, H-4) will show characteristic multiplets in the upfield region (2.5-5.5 ppm). The hydroxyl protons will appear as broad singlets.
¹³C NMR Aromatic carbons in the range of 90-165 ppm. Methoxy carbons around 55-60 ppm. Carbons of the flavan C-ring will be in the aliphatic region (20-80 ppm).
Mass Spec. The molecular ion peak (M+) corresponding to the molecular weight of the compound (C18H20O6). Fragmentation patterns will likely involve the retro-Diels-Alder (RDA) cleavage of the C-ring, which is characteristic of flavonoids.

V. References

  • Synthesis of 5-Hydroxy-3',4',7-trimethoxyflavone and Related Compounds and Elucidation of Their Reversal Effects on BCRP/ABCG2-Mediated Anticancer Drug Resistance. PubMed. [Link]

  • 1H and 13C NMR spectral assignments of flavone derivatives. ResearchGate. [Link]

  • Electrochemical cyclization of chalcones for synthesis of flavones. Chulalongkorn University Digital Collections. [Link]

  • NaBH4-Mediated Complete Reduction of the α,β-Unsaturated Ketone Units of Chalcones in the Synthesis of Flavans. ResearchGate. [Link]

  • Flavonoids. IV. A novel Clemmensen reduction. The direct conversion of 2-alkylisoflavones to 2-alkyl-3-isoflavenes. ACS Publications. [Link]

  • Catalytic hydrogenation of flavones to flavanols. ResearchGate. [Link]

  • Clemmensen reduction. Wikipedia. [Link]

  • NMR Chemical Shifts of Common Flavonoids. PMC - PubMed Central. [Link]

  • Flavones and Related Compounds: Synthesis and Biological Activity. PMC. [Link]

  • NaBH4-mediated non-chemoselective reduction of α,β-unsaturated ketones of chalcones in the synthesis of flavans. ResearchGate. [Link]

  • Divergent synthesis of flavones and flavanones from 2′-hydroxydihydrochalcones via palladium(ii)-catalyzed oxidative cyclization. PMC - NIH. [Link]

  • Synthetic Studies of the Flavone Derivatives. XII.*1 The Synthesis of 8,3'-Dimethoxy-5,7,4'. J-STAGE. [Link]

  • 5,7-Dihydroxy-3,6,8-trimethoxyflavone. ResearchGate. [Link]

  • Clemmensen Reduction. Organic Chemistry Portal. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Luteolin and its Bioactive Glycoside, Luteolin-7-O-Glucoside

For researchers, scientists, and drug development professionals, the nuanced differences between a parent flavonoid and its glycosidic forms are critical in harnessing their full therapeutic potential. This guide provide...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the nuanced differences between a parent flavonoid and its glycosidic forms are critical in harnessing their full therapeutic potential. This guide provides an in-depth comparative analysis of luteolin, a prominent dietary flavone, and its commonly occurring glycoside, luteolin-7-O-glucoside. We will explore their structural and physicochemical distinctions and delve into a comparative assessment of their biological activities, supported by experimental data and detailed protocols. This document is designed to equip you with the foundational knowledge to make informed decisions in your research and development endeavors.

Introduction: The Aglycone-Glycoside Dynamic

Flavonoids are a diverse group of plant secondary metabolites renowned for their broad spectrum of pharmacological activities.[1] In nature, they often exist as glycosides, where a sugar moiety is attached to the flavonoid backbone (the aglycone). This glycosylation significantly impacts the flavonoid's solubility, stability, and bioavailability, which in turn modulates its biological efficacy.[2]

Luteolin (3',4',5,7-tetrahydroxyflavone) is a well-studied flavone found in a variety of edible plants, including carrots, peppers, celery, and olive oil.[2] Its glycosidic counterpart, luteolin-7-O-glucoside (also known as cynaroside), is also widely distributed in the plant kingdom.[2] Understanding the comparative performance of luteolin and luteolin-7-O-glucoside is paramount for applications in functional foods, nutraceuticals, and pharmaceuticals.

Structural and Physicochemical Comparison

The fundamental difference between luteolin and luteolin-7-O-glucoside lies in the presence of a glucose molecule attached at the 7-hydroxyl position of the A-ring in the latter. This structural modification has profound implications for their physicochemical properties.

G cluster_luteolin Luteolin (Aglycone) cluster_glycoside Luteolin-7-O-Glucoside luteolin_structure glycoside_structure luteolin_structure->glycoside_structure Glycosylation at C7-OH

Caption: Structural relationship between Luteolin and Luteolin-7-O-Glucoside.

Table 1: Physicochemical Properties of Luteolin and Luteolin-7-O-Glucoside

PropertyLuteolinLuteolin-7-O-GlucosideRationale for Difference
Molecular Formula C₁₅H₁₀O₆C₂₁H₂₀O₁₁Addition of a glucose moiety (C₆H₁₀O₅).
Molecular Weight 286.24 g/mol [3]448.38 g/mol [4]The glucose unit significantly increases the molecular mass.
Water Solubility Practically insoluble (0.14 g/L)[5]Moderately soluble (1.08 g/L)[6]The hydrophilic sugar group enhances water solubility.
LogP (o/w) ~2.40 - 2.73[5][7]~0.14 - 0.58[6]Increased hydrophilicity from the glucose moiety lowers the LogP value.
pKa (Strongest Acidic) ~6.57[5]~7.3[6]The glycosidic bond can influence the acidity of the remaining hydroxyl groups.

The enhanced water solubility and lower lipophilicity of luteolin-7-O-glucoside are direct consequences of the appended glucose molecule. These properties are critical determinants of the compounds' behavior in biological systems, from absorption to target interaction.

Comparative Biological Activity

The biological activities of flavonoids are intrinsically linked to their structure. The presence or absence of the glycosidic moiety often leads to significant differences in potency.

Antioxidant Activity

Luteolin is recognized for its potent antioxidant and free radical scavenging properties, attributed to the hydroxyl groups on its B-ring.[2] In vitro studies generally indicate that the aglycone form exhibits stronger antioxidant activity than its glycosidic counterpart.[2] This is because the free hydroxyl groups are crucial for donating hydrogen atoms to neutralize free radicals.

Anti-inflammatory Activity

Both luteolin and luteolin-7-O-glucoside have demonstrated significant anti-inflammatory effects. A key mechanism of this action is the inhibition of nitric oxide (NO) production in inflammatory pathways. Comparative studies have shown that luteolin is a more potent inhibitor of NO production than its glycoside.

Table 2: Comparative Anti-inflammatory Activity in LPS-stimulated RAW 264.7 Macrophages

CompoundNO Production IC₅₀ (µM)PGE₂ Production IC₅₀ (µM)Reference
Luteolin 13.97.4[7]
Luteolin-7-O-Glucoside 22.715.0[7]

These results clearly indicate that the aglycone form has a stronger inhibitory effect on these key inflammatory mediators.[7] The reduced activity of the glycoside may be due to steric hindrance from the bulky sugar group, which could affect its interaction with target enzymes and transcription factors.[7]

Bioavailability and Permeability: A Critical Divide

A major factor differentiating the in vivo efficacy of flavonoids is their bioavailability, which is heavily influenced by their ability to be absorbed across the intestinal epithelium.

G cluster_workflow Comparative Bioavailability Workflow Ingestion Oral Ingestion Lumen Intestinal Lumen Ingestion->Lumen Enterocyte Enterocyte Lumen->Enterocyte Absorption PortalVein Portal Vein Enterocyte->PortalVein Metabolism Systemic Circulation (Metabolites) PortalVein->Metabolism

Caption: A simplified workflow for flavonoid bioavailability assessment.

The Caco-2 cell monolayer is a widely accepted in vitro model for predicting human intestinal permeability. Generally, the more lipophilic aglycones exhibit higher passive diffusion across cell membranes compared to their more water-soluble glycosides.

Experimental Protocols

To facilitate your own comparative studies, detailed protocols for the key assays discussed are provided below.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Protocol:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.

  • Sample preparation: Prepare a series of concentrations of luteolin and luteolin-7-O-glucoside in methanol.

  • Reaction: In a 96-well plate, add 50 µL of each sample concentration to 150 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample. The IC₅₀ value is determined by plotting the percentage of inhibition against the sample concentration.

ABTS Radical Cation Decolorization Assay

This assay assesses the capacity of antioxidants to scavenge the ABTS radical cation (ABTS•⁺).

Protocol:

  • Preparation of ABTS•⁺ solution: Mix equal volumes of 7 mM ABTS stock solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Dilution of ABTS•⁺ solution: Dilute the ABTS•⁺ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample preparation: Prepare various concentrations of luteolin and luteolin-7-O-glucoside in ethanol.

  • Reaction: Add 20 µL of each sample concentration to 180 µL of the diluted ABTS•⁺ solution in a 96-well plate.

  • Incubation: Incubate the plate at room temperature for 6 minutes.

  • Measurement: Read the absorbance at 734 nm.

  • Calculation: Calculate the percentage of inhibition as described for the DPPH assay and determine the IC₅₀ value.

Nitric Oxide (NO) Inhibitory Assay in RAW 264.7 Macrophages

This cell-based assay measures the inhibition of NO production in lipopolysaccharide (LPS)-stimulated macrophages.

Protocol:

  • Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of luteolin and luteolin-7-O-glucoside for 1 hour.

  • Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.

  • Nitrite Measurement (Griess Assay):

    • Collect 100 µL of the cell culture supernatant.

    • Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm.

  • Calculation: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the IC₅₀ value for NO inhibition. A cell viability assay (e.g., MTT) should be performed in parallel to rule out cytotoxicity.

Caco-2 Permeability Assay

This assay uses a human colon adenocarcinoma cell line to model the intestinal barrier and predict drug permeability.

Protocol:

  • Cell Culture and Seeding: Culture Caco-2 cells and seed them onto Transwell inserts in a 12- or 24-well plate. Maintain the cultures for 21 days to allow for differentiation into a polarized monolayer.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Permeability Experiment (Apical to Basolateral):

    • Wash the monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).

    • Add the test compound (luteolin or luteolin-7-O-glucoside) dissolved in HBSS to the apical (upper) chamber.

    • Add fresh HBSS to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking.

    • At specified time intervals, collect samples from the basolateral chamber and replace with fresh HBSS.

  • Sample Analysis: Quantify the concentration of the compound in the collected samples using a suitable analytical method such as HPLC or LC-MS/MS.

  • Calculation: The apparent permeability coefficient (Papp) is calculated using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the apical chamber.

Conclusion and Future Perspectives

The comparative analysis of luteolin and luteolin-7-O-glucoside reveals a classic structure-activity relationship dynamic. The aglycone, luteolin, generally exhibits superior in vitro antioxidant and anti-inflammatory activity. This is likely due to the unencumbered access to its crucial hydroxyl groups. Conversely, the glycoside, luteolin-7-O-glucoside, possesses enhanced water solubility, a factor that can be advantageous for formulation and in vivo delivery.

The seemingly lower in vitro activity of the glycoside does not necessarily translate to inferior in vivo efficacy. The enzymatic hydrolysis of luteolin-7-O-glucoside in the intestine can release the more active luteolin, effectively making the glycoside a pro-drug. Therefore, future research should focus on comprehensive in vivo studies to elucidate the complete pharmacokinetic and pharmacodynamic profiles of both compounds. Such investigations will be instrumental in determining the optimal form for specific therapeutic applications, ultimately bridging the gap between in vitro potential and clinical reality.

References

  • López-Lázaro, M. Distribution and biological activities of the flavonoid luteolin. Mini reviews in medicinal chemistry. 2009;9(1):31-59.
  • Panche, A. N., Diwan, A. D., & Chandra, S. R. Flavonoids: an overview. Journal of nutritional science. 2016;5:e47.
  • Hu, C., & Kitts, D. D. Luteolin and luteolin-7-O-glucoside from dandelion flower suppress iNOS and COX-2 in RAW264.7 cells. Molecular and cellular biochemistry. 2004;265(1-2):107-113.
  • FooDB. Luteolin 7-glucoside. FDB014280. foodb.ca.
  • FooDB. Luteolin. FDB013255. foodb.ca.
  • ChemicalBook. Luteolin. CAS 491-70-3. chemicalbook.com.
  • The Good Scents Company. luteolin-7-glucoside. CAS 5373-11-5. thegoodscentscompany.com.
  • PubChem. Luteolin. CID 5280445. pubchem.ncbi.nlm.nih.gov.
  • Kim, H. Y., & Kim, O. K. Luteolin and luteolin-7-O-glucoside inhibit lipopolysaccharide-induced inflammatory responses through modulation of NF-κB/AP-1/PI3K-Akt signaling cascades in RAW 264.7 cells. Journal of ethnopharmacology. 2018;215:8-15.
  • PubChem. Luteolin 7-O-glucoside. CID 5280733. pubchem.ncbi.nlm.nih.gov.
  • Nabavi, S. F., Braidy, N., Gortzi, O., Sobarzo-Sanchez, E., Daglia, M., Skalicka-Woźniak, K., & Nabavi, S. M. Luteolin as an anti-inflammatory and neuroprotective agent: A brief review. Brain research bulletin. 2015;119:1-11.
  • Ziyan, L., Yong, M., Fuxiang, Z., & Xia, L. The research on the antioxidant activity of luteolin. Wei sheng yan jiu = Journal of hygiene research. 2005;34(3):354-355.
  • Funaro, A., Rimondini, L., & Bar, F. The effect of luteolin-7-O-glucoside in the reduction of the inflammatory response in endothelial cells. International Journal of Molecular Sciences. 2021;22(3):1321.
  • Lee, J. W., Lee, J. H., Park, J. H., & Kim, Y. S. Luteolin and luteolin-7-O-glucoside protect against acute liver injury through regulation of inflammatory mediators and antioxidative enzymes in GalN/LPS-induced hepatitic ICR mice. Food and chemical toxicology. 2019;134:110829.
  • Youdim, K. A., Shukitt-Hale, B., & Joseph, J. A. Flavonoids and the brain: interactions at the blood-brain barrier and their physiological effects on the central nervous system. Free Radical Biology and Medicine. 2004;37(11):1683-1693.
  • The Good Scents Company. luteolin-7-glucoside. CAS 5373-11-5. thegoodscentscompany.com.
  • BioCrick. Luteolin-7-O-glucoside. CAS 5373-11-5. biocrick.com.

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Comparative

A Definitive Guide to the Structural Confirmation of 3,4'-Dihydroxy-3,5',7-trimethoxyflavan using 2D NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals In the intricate world of natural product chemistry, the precise structural elucidation of flavonoids is a critical step in understanding their biological a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of natural product chemistry, the precise structural elucidation of flavonoids is a critical step in understanding their biological activity and potential therapeutic applications. The isomeric nature of these compounds often presents a significant analytical challenge. This guide provides an in-depth, technical comparison of how a suite of two-dimensional Nuclear Magnetic Resonance (2D NMR) experiments can be synergistically employed to unambiguously confirm the structure of 3,4'-Dihydroxy-3,5',7-trimethoxyflavan. We will delve into the causality behind experimental choices and demonstrate how these techniques provide a self-validating system for structural verification.

The Challenge of Isomerism in Flavonoids

Flavonoids share a common C6-C3-C6 skeleton, but the number and position of hydroxyl, methoxy, and other substituent groups can vary dramatically, leading to a vast number of structural isomers. Simple one-dimensional (1D) ¹H and ¹³C NMR spectra can often be ambiguous, with overlapping signals and an inability to definitively establish the connectivity of the molecular framework. This is where the power of 2D NMR spectroscopy becomes indispensable, allowing us to probe through-bond and through-space correlations to piece together the molecular puzzle.

A Multi-faceted Approach: The 2D NMR Toolkit

To unequivocally confirm the structure of 3,4'-Dihydroxy-3,5',7-trimethoxyflavan, a combination of the following 2D NMR experiments is essential:

  • COSY (Correlation Spectroscopy): Establishes proton-proton (¹H-¹H) coupling networks, typically over two to three bonds. This is fundamental for identifying adjacent protons within the same spin system, such as those on the A and B rings.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly attached to carbon atoms (¹H-¹³C one-bond correlations). This allows for the unambiguous assignment of protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons over two to three bonds (and sometimes four). This is the cornerstone for establishing the connectivity between different spin systems and for placing substituents on the flavonoid skeleton.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Detects through-space correlations between protons that are in close proximity, regardless of their bonding. This is crucial for determining the relative stereochemistry and confirming the spatial arrangement of substituents.

Predicted ¹H and ¹³C NMR Data

Position Predicted ¹³C (ppm) Predicted ¹H (ppm) Multiplicity
2~79~5.0dd
3~72~4.2m
4~198--
5~165--
6~95~6.2d
7~168--
8~93~6.4d
9~162--
10~105--
1'~131--
2'~115~7.0d
3'~146--
4'~145--
5'~110~6.9d
6'~119~6.8dd
3-OCH₃~56~3.8s
5'-OCH₃~56~3.9s
7-OCH₃~55~3.7s

Deciphering the Structure: Key 2D NMR Correlations

The following sections detail the critical correlations expected in the 2D NMR spectra of 3,4'-Dihydroxy-3,5',7-trimethoxyflavan that would confirm its structure.

COSY: Mapping the Proton Networks

The COSY spectrum will reveal the coupling between adjacent protons. Key expected correlations include:

  • H-2 with H-3.

  • H-6 with H-8 on the A-ring (a weak meta-coupling).

  • A clear spin system for the B-ring protons: H-5' coupled to H-6', and H-6' coupled to H-2'.

HSQC: Assigning Protonated Carbons

The HSQC spectrum provides a direct link between each proton and the carbon it is attached to, simplifying the assignment of the ¹³C spectrum. For instance, the proton at ~6.2 ppm will correlate with the carbon at ~95 ppm, confirming their assignment as H-6 and C-6, respectively.

HMBC: Assembling the Flavonoid Core

The HMBC spectrum is pivotal for connecting the individual spin systems and placing the substituents. The following long-range correlations are crucial for confirming the structure of 3,4'-Dihydroxy-3,5',7-trimethoxyflavan:

Proton Key HMBC Correlations to Carbons Structural Information Confirmed
H-2C-4, C-9, C-1', C-2', C-6'Linkage of the B-ring to the C-ring at C-2.
H-6C-5, C-7, C-8, C-10Connectivity within the A-ring.
H-8C-6, C-7, C-9, C-10Connectivity within the A-ring.
H-2'C-4', C-6'Connectivity within the B-ring.
H-5'C-1', C-3', C-4'Connectivity within the B-ring.
H-6'C-2', C-4'Connectivity within the B-ring.
3-OCH₃C-3Position of one methoxy group.
5'-OCH₃C-5'Position of the second methoxy group.
7-OCH₃C-7Position of the third methoxy group.

The following Graphviz diagram illustrates the key HMBC correlations that are instrumental in confirming the overall structure.

HMBC_Correlations cluster_A_ring A-Ring cluster_C_ring C-Ring cluster_B_ring B-Ring C5 C5 C6 C6 C7 C7 C8 C8 C9 C9 C10 C10 H6 H6 H6->C5 H6->C7 H6->C8 H6->C10 H8 H8 H8->C6 H8->C7 H8->C9 7-OCH3 7-OCH3 7-OCH3->C7 C2 C2 C3 C3 C4 C4 H2 H2 H2->C9 H2->C4 C1' C1' H2->C1' C2' C2' H2->C2' C6' C6' H2->C6' 3-OCH3 3-OCH3 3-OCH3->C3 C3' C3' C4' C4' C5' C5' H2' H2' H2'->C4' H2'->C6' H5' H5' H5'->C1' H5'->C3' H5'->C4' H6' H6' H6'->C2' H6'->C4' 5'-OCH3 5'-OCH3 5'-OCH3->C5'

Caption: Key HMBC correlations for 3,4'-Dihydroxy-3,5',7-trimethoxyflavan.

NOESY: Confirming Spatial Proximity and Stereochemistry

The NOESY spectrum provides through-space correlations that are invaluable for confirming the proposed structure and determining the relative stereochemistry at C-2 and C-3. Key expected NOESY cross-peaks include:

  • H-2 with H-2' and H-6': This confirms the proximity of the B-ring to the C-ring.

  • H-3 with the 3-OCH₃ protons: This provides strong evidence for the placement of this methoxy group at C-3.

  • Correlations between H-2 and H-3: The intensity of this cross-peak can provide information about the relative stereochemistry of these two protons (cis or trans).

  • Correlations between methoxy protons and adjacent aromatic protons: For example, the 7-OCH₃ protons are expected to show a NOESY correlation with H-6 and H-8, and the 5'-OCH₃ protons with H-6'.

The following Graphviz diagram illustrates the critical NOESY correlations.

NOESY_Correlations cluster_A_ring A-Ring cluster_C_ring C-Ring cluster_B_ring B-Ring H6 H6 H8 H8 7-OCH3 7-OCH3 7-OCH3->H6 7-OCH3->H8 H2 H2 H3 H3 H2->H3 H2' H2' H2->H2' H6' H6' H2->H6' 3-OCH3 3-OCH3 H3->3-OCH3 5'-OCH3 5'-OCH3 5'-OCH3->H6'

Caption: Key NOESY correlations for 3,4'-Dihydroxy-3,5',7-trimethoxyflavan.

Experimental Protocol

The following is a generalized, step-by-step methodology for acquiring the 2D NMR data necessary for the structural confirmation of 3,4'-Dihydroxy-3,5',7-trimethoxyflavan.

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of the purified flavonoid in 0.5-0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or Acetone-d₆).
  • Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • Use a high-field NMR spectrometer (e.g., 500 MHz or higher) for optimal resolution and sensitivity.
  • Tune and match the probe for both ¹H and ¹³C frequencies.
  • Shim the magnetic field to achieve good resolution and lineshape.

3. 1D NMR Acquisition:

  • Acquire a standard 1D ¹H spectrum to check the sample purity and concentration, and to optimize the spectral width and receiver gain.
  • Acquire a 1D ¹³C spectrum, often with proton decoupling, to identify the carbon signals.

4. 2D NMR Acquisition:

  • COSY: Use a standard gradient-selected COSY (gCOSY) pulse sequence. Typically, acquire 256-512 increments in the indirect dimension (t₁) and 2048 data points in the direct dimension (t₂).
  • HSQC: Employ a gradient-selected, sensitivity-enhanced HSQC pulse sequence. Optimize the ¹J(CH) coupling constant to approximately 145 Hz.
  • HMBC: Use a gradient-selected HMBC pulse sequence. Optimize the long-range coupling constant (ⁿJ(CH)) to a value between 6-10 Hz to observe two- and three-bond correlations.
  • NOESY: Acquire a 2D NOESY spectrum with a mixing time appropriate for a molecule of this size (typically 300-800 ms). Run a series of experiments with different mixing times to monitor the build-up of NOEs if necessary.

5. Data Processing and Analysis:

  • Apply appropriate window functions (e.g., sine-bell or squared sine-bell) in both dimensions before Fourier transformation.
  • Phase correct the spectra carefully.
  • Use NMR analysis software to pick peaks and identify cross-peaks in each of the 2D spectra.
  • Systematically analyze the correlations to build up the molecular structure as described in the sections above.

Conclusion

The structural confirmation of complex natural products like 3,4'-Dihydroxy-3,5',7-trimethoxyflavan is a rigorous process that relies on the synergistic application of multiple 2D NMR techniques. By methodically analyzing the through-bond correlations from COSY, HSQC, and HMBC experiments, and the through-space interactions from NOESY, researchers can build an irrefutable, three-dimensional picture of the molecule. This comprehensive approach not only ensures the correct structural assignment but also provides the foundational data necessary for understanding the structure-activity relationships that are paramount in drug discovery and development.

References

  • Breton, R. C., & Reynolds, W. F. (2013). Using NMR to identify and characterize natural products. Natural Product Reports, 30(4), 501-524. [Link]

  • Fossen, T., & Andersen, Ø. M. (2006). Spectroscopic techniques applied to flavonoids.
  • Karioti, A., Skaltsa, H., & Heilmann, J. (2007). Acylated flavonoid and phenylethanoid glycosides from Marrubium velutinum. Phytochemistry, 68(9), 1311-1317.
  • Markham, K. R., & Geiger, H. (1994). ¹H nuclear magnetic resonance spectroscopy of flavonoids and their glycosides in hexadeuterodimethylsulfoxide. In The Flavonoids (pp. 441-497). Springer, Boston, MA.
  • Torrenegra-Guerrero, M., et al. (2020). NMR spectroscopy and antioxidant activity of flavanones and flavones isolated from Chromolaena tacotana (Klatt) R.M. King & H. Rob. PharmacologyOnLine, 3, 444-452. [Link]

Validation

A Technical Guide to the Bioactivity of 3,4'-Dihydroxy-3,5',7-trimethoxyflavan in Comparison to Other Methoxyflavans

For Researchers, Scientists, and Drug Development Professionals Introduction: The Nuances of Methoxyflavan Bioactivity Polymethoxyflavonoids (PMFs) and their hydroxylated counterparts (HPMFs) represent a significant clas...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Nuances of Methoxyflavan Bioactivity

Polymethoxyflavonoids (PMFs) and their hydroxylated counterparts (HPMFs) represent a significant class of flavonoids, predominantly found in citrus peels and exhibiting a wide array of promising biological activities.[1] These compounds are recognized for their potential as nutraceuticals, contributing to the health benefits associated with citrus consumption.[1] Their therapeutic properties, which include antioxidant, anti-inflammatory, and anticancer effects, are intrinsically linked to their molecular structure—specifically, the number and arrangement of methoxy (–OCH₃) and hydroxyl (–OH) groups on their flavan backbone. This guide provides a comparative analysis of the bioactivity of a specific methoxyflavan, 3,4'-Dihydroxy-3,5',7-trimethoxyflavan, contextualized within the broader landscape of methoxyflavan bioactivity. We will delve into the structure-activity relationships that govern their efficacy and provide detailed experimental protocols for assessing their biological functions.

The Significance of Hydroxyl and Methoxy Group Positioning

The bioactivity of a methoxyflavan is not merely a sum of its parts but is dictated by the intricate interplay of its substituent groups. The presence of hydroxyl groups, particularly in a catechol (ortho-dihydroxy) arrangement on the B-ring, is a well-established structural feature for potent free radical scavenging activity.[2] Conversely, methoxylation can enhance lipophilicity, potentially improving cellular uptake and bioavailability.[3] This guide will explore how the specific substitution pattern of 3,4'-Dihydroxy-3,5',7-trimethoxyflavan—with hydroxyl groups at the 3 and 4' positions and methoxy groups at the 3, 5', and 7 positions—is predicted to influence its biological effects in comparison to other methoxyflavans with varying substitution patterns.

Comparative Bioactivity Analysis

While direct comparative studies on 3,4'-Dihydroxy-3,5',7-trimethoxyflavan are limited, we can infer its potential bioactivity by examining structurally related compounds. The following tables summarize the reported antioxidant, anti-inflammatory, and cytotoxic activities of various methoxyflavans, providing a basis for understanding the potential efficacy of our target compound.

Antioxidant Activity

The antioxidant capacity of flavonoids is a cornerstone of their therapeutic potential. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method to evaluate this activity, with lower IC₅₀ values indicating greater antioxidant potency.

Table 1: Comparative DPPH Radical Scavenging Activity of Methoxyflavans

CompoundIC₅₀ (µM)Source
3',4'-Dihydroxyflavone9.61 ± 1.36[4]
7,3',4'-Trihydroxyflavone26.7[1]
6,3',4'-Trihydroxyflavone22.1[1]
Luteolin (5,7,3',4'-Tetrahydroxyflavone)16.90 ± 0.74[4]

Note: Data for 3,4'-Dihydroxy-3,5',7-trimethoxyflavan is not available in the reviewed literature. The data presented for 3',4'-Dihydroxyflavone, with its catechol group, suggests that our target compound, also possessing a 3',4'-dihydroxy moiety, is likely to exhibit significant antioxidant activity.

Anti-inflammatory Activity

The anti-inflammatory effects of methoxyflavans are often assessed by their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages, such as the RAW 264.7 cell line.

Table 2: Comparative Anti-inflammatory Activity (NO Inhibition) of Methoxyflavans in LPS-stimulated RAW 264.7 Cells

CompoundIC₅₀ (µM)Source
6,3',4'-Trihydroxyflavone22.1[1]
7,3',4'-Trihydroxyflavone26.7[1]
Curcumin (as a reference)5.44 ± 1.16[5]

Note: The IC₅₀ values for NO inhibition by trihydroxyflavones suggest that flavonoids with multiple hydroxyl groups are effective anti-inflammatory agents. The presence of both hydroxyl and methoxyl groups in 3,4'-Dihydroxy-3,5',7-trimethoxyflavan suggests a potential for anti-inflammatory activity, which warrants experimental validation.

Cytotoxic Activity

The potential of methoxyflavans as anticancer agents is a burgeoning area of research. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard method to assess cytotoxicity against various cancer cell lines.

Table 3: Comparative Cytotoxic Activity of Methoxyflavans on Cancer Cell Lines

CompoundCell LineIC₅₀ (µM)Source
5-Hydroxy-3',4',6,7-tetramethoxyflavoneU87MG (Glioblastoma)~25 (approx.)[6]
5-Hydroxy-3',4',6,7-tetramethoxyflavoneT98G (Glioblastoma)~25 (approx.)[6]
Calycopterin (5,4'-dihydroxy-3,6,7,8-tetramethoxyflavone)DU145 (Prostate)235.0[7]
4',5'-Dihydroxy-5,7,3'-trimethoxyflavoneHeLa (Cervical)4.83[8]
Curcumin (as a reference)A549 (Lung)40-50[7]
Curcumin (as a reference)MCF-7 (Breast)25.6[7]

Note: The cytotoxic activity of methoxyflavans varies significantly with the substitution pattern and the cancer cell line. The potent activity of 4',5'-dihydroxy-5,7,3'-trimethoxyflavone against HeLa cells suggests that dihydroxy-trimethoxy substituted flavans can possess significant anticancer properties.

Experimental Protocols for Bioactivity Assessment

To ensure scientific rigor and reproducibility, detailed and validated experimental protocols are essential. The following sections provide step-by-step methodologies for key bioassays.

DPPH Radical Scavenging Assay

This assay quantifies the ability of a compound to scavenge the stable DPPH free radical.

Protocol:

  • Reagent Preparation: Prepare a 0.3 mM solution of DPPH in 100% ethanol.

  • Sample Preparation: Dissolve the test compounds in a suitable solvent (e.g., ethanol) to prepare a stock solution, from which serial dilutions are made to achieve a range of concentrations (e.g., 25-400 µg/mL).[9]

  • Assay Procedure:

    • In a 96-well plate or test tubes, add a specific volume of the test sample to the DPPH solution.

    • The total volume should be kept consistent for all samples.

    • Include a control containing only the solvent and DPPH solution.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.[9]

  • Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.[10]

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

  • IC₅₀ Determination: The IC₅₀ value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentration.

DPPH_Assay_Workflow A Prepare DPPH Solution (0.3 mM in Ethanol) C Mix DPPH and Test Compound A->C B Prepare Test Compound (Serial Dilutions) B->C D Incubate in Dark (30 min, RT) C->D E Measure Absorbance (517 nm) D->E F Calculate % Inhibition E->F G Determine IC50 Value F->G

DPPH Assay Workflow
Nitric Oxide (NO) Inhibition Assay using Griess Reagent

This assay measures the amount of nitrite, a stable product of NO, in cell culture supernatant.

Protocol:

  • Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

  • Treatment: Pre-treat the cells with various concentrations of the test compounds for a specified time (e.g., 1 hour) before stimulating with LPS (e.g., 1 µg/mL) for 24 hours.

  • Supernatant Collection: After incubation, collect the cell culture supernatant.

  • Griess Reagent Preparation: Prepare the Griess reagent by mixing equal volumes of Component A (e.g., 1% sulfanilamide in 5% phosphoric acid) and Component B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).[11] Prepare this reagent fresh and use within 8 hours.[11]

  • Assay Procedure:

    • In a new 96-well plate, mix an equal volume of the collected supernatant with the Griess reagent.

    • Incubate at room temperature for 10-15 minutes, protected from light.

  • Measurement: Measure the absorbance at 548 nm using a microplate reader.[11]

  • Quantification: Determine the nitrite concentration from a standard curve prepared with sodium nitrite.

  • Calculation: Calculate the percentage of NO inhibition relative to the LPS-stimulated control.

Griess_Assay_Workflow A Seed RAW 264.7 Cells B Pre-treat with Test Compound A->B C Stimulate with LPS B->C D Collect Supernatant C->D F Mix Supernatant and Griess Reagent D->F E Prepare Griess Reagent E->F G Incubate (10-15 min, RT) F->G H Measure Absorbance (548 nm) G->H I Calculate NO Inhibition H->I

Griess Assay Workflow
MTT Cell Viability Assay

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed the desired cancer cell line (e.g., MCF-7, HeLa, A549) in a 96-well plate at an appropriate density and allow them to attach overnight.[12]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).[12]

  • MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[13]

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm.[14]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells and determine the IC₅₀ value.

MTT_Assay_Workflow A Seed Cancer Cells B Treat with Test Compound A->B C Add MTT Reagent B->C D Incubate (2-4 hours) C->D E Solubilize Formazan D->E F Measure Absorbance (570 nm) E->F G Calculate Cell Viability & IC50 F->G

MTT Assay Workflow

Mechanistic Insights: Modulation of Signaling Pathways

The anti-inflammatory and anticancer activities of methoxyflavans are often mediated through their interaction with key cellular signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB transcription factor plays a pivotal role in regulating the expression of pro-inflammatory genes.[15] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[15] Upon stimulation by inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB.[15] This allows NF-κB to translocate to the nucleus and initiate the transcription of target genes, including those for inflammatory cytokines. Many flavonoids, particularly those with a 3',4'-dihydroxy substitution, have been shown to inhibit NF-κB activation.[4]

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylation IkB IκB NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocation IkB_NFkB->NFkB p_IkB p-IκB IkB_NFkB->p_IkB Ub Ubiquitination & Degradation p_IkB->Ub Flavanoid Methoxyflavan Flavanoid->IKK DNA DNA NFkB_n->DNA Genes Pro-inflammatory Gene Expression DNA->Genes MAPK_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS) Receptor Receptor Stimuli->Receptor MAPKKK MAPKKK Receptor->MAPKKK MAPKK MAPKK MAPKKK->MAPKK p38 p38 MAPKK->p38 JNK JNK MAPKK->JNK ERK ERK MAPKK->ERK Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) p38->Transcription_Factors JNK->Transcription_Factors ERK->Transcription_Factors TF_n Activated Transcription Factors Transcription_Factors->TF_n Translocation Flavanoid Methoxyflavan Flavanoid->MAPKK Gene_Expression Inflammatory Gene Expression TF_n->Gene_Expression

Modulation of MAPK Pathway by Methoxyflavans

Conclusion

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Sources

Comparative

The Gold Standard: A Comparative Guide to the Use of 5,7-Dihydroxy-3',4',5'-trimethoxyflavone as an Analytical Reference Standard

In the intricate world of natural product analysis, the accuracy and reliability of quantitative and qualitative assessments hinge on the quality of the analytical reference standards used. For researchers, scientists, a...

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of natural product analysis, the accuracy and reliability of quantitative and qualitative assessments hinge on the quality of the analytical reference standards used. For researchers, scientists, and drug development professionals working with flavonoids, the selection of an appropriate reference standard is a critical decision that impacts data integrity and the ultimate success of a project. This guide provides an in-depth technical comparison of 5,7-Dihydroxy-3',4',5'-trimethoxyflavone as an analytical reference standard, benchmarking its performance against other commonly used flavonoid standards and offering detailed experimental protocols for its application.

The Critical Role of Reference Standards in Flavonoid Analysis

Flavonoids are a diverse class of plant secondary metabolites with a wide range of reported biological activities, including antioxidant, anti-inflammatory, and anti-cancer effects.[1] The precise quantification of these compounds in complex matrices such as plant extracts, dietary supplements, and pharmaceutical formulations is essential for quality control, standardization, and pharmacological studies.[2][3] A certified reference material (CRM) or a well-characterized analytical standard provides a benchmark against which the analyte of interest can be accurately measured.[4]

Profile of the Reference Standard: 5,7-Dihydroxy-3',4',5'-trimethoxyflavone

5,7-Dihydroxy-3',4',5'-trimethoxyflavone , also known as Tricetin trimethylether, is a flavone that serves as an excellent reference standard for the analysis of methoxylated flavonoids.[2][5] Its chemical structure, characterized by hydroxyl groups at positions 5 and 7 and methoxy groups at positions 3', 4', and 5', provides a stable and well-defined molecule for analytical purposes.

dot graph "5_7_Dihydroxy_3_4_5_trimethoxyflavone_Structure" { layout=neato; node [shape=plaintext]; image="[Link]" // Placeholder for actual rendering "Chemical Structure"; } Caption: Chemical structure of 5,7-Dihydroxy-3',4',5'-trimethoxyflavone.

Physicochemical Properties:

PropertyValue
CAS Number 18103-42-9
Molecular Formula C₁₈H₁₆O₇
Molecular Weight 344.32 g/mol
Appearance Powder
Purity Typically ≥98%

This data is compiled from commercially available reference standard specifications.[4]

Comparative Analysis with Alternative Flavonoid Standards

The choice of a reference standard should be guided by the specific analytical needs of the study. Below is a comparison of 5,7-Dihydroxy-3',4',5'-trimethoxyflavone with other widely used flavonoid standards.

Feature5,7-Dihydroxy-3',4',5'-trimethoxyflavoneQuercetinLuteolinApigenin
Class FlavoneFlavonolFlavoneFlavone
Polarity Moderately PolarPolarPolarModerately Polar
UV λmax (in Methanol) ~270, 340 nm~255, 370 nm~253, 267, 349 nm~267, 335 nm
Key Structural Difference Trimethoxylated B-ringPolyhydroxylatedDihydroxylated B-ringMonohydroxylated B-ring
Typical Applications Quantification of methoxylated flavonesGeneral flavonoid screening, antioxidant assaysAnalysis of flavones in herbs and foodsAnalysis of flavones in chamomile, parsley
Stability Generally stableProne to oxidationModerately stableStable

This comparative overview highlights that the suitability of a standard is context-dependent. For the analysis of structurally related methoxylated flavonoids, 5,7-Dihydroxy-3',4',5'-trimethoxyflavone offers superior accuracy due to its structural similarity to the analytes of interest.

Experimental Protocols

The following protocols provide a framework for the use of 5,7-Dihydroxy-3',4',5'-trimethoxyflavone as a reference standard in common analytical workflows. These protocols are designed to be self-validating, incorporating system suitability tests and quality control checks as mandated by guidelines such as ICH Q2(R1).[6][7]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV) for Quantification

This method is a robust and widely used technique for the quantification of flavonoids.[8]

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Weigh Standard Dissolve Dissolve in Methanol Standard->Dissolve SerialDilute Serial Dilution Dissolve->SerialDilute Inject Inject into HPLC SerialDilute->Inject Separate C18 Column Separation Inject->Separate Detect UV Detection (e.g., 340 nm) Separate->Detect CalCurve Generate Calibration Curve Detect->CalCurve Quantify Quantify Sample CalCurve->Quantify

1. Preparation of Standard Stock and Working Solutions:

  • Rationale: Accurate weighing and dilution are fundamental to the preparation of a precise calibration curve.

  • Procedure:

    • Accurately weigh approximately 5.0 mg of 5,7-Dihydroxy-3',4',5'-trimethoxyflavone reference standard.

    • Dissolve in a 10.0 mL volumetric flask with HPLC-grade methanol to obtain a stock solution of 500 µg/mL.

    • Perform serial dilutions with methanol to prepare working standards at concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.

2. Chromatographic Conditions:

  • Rationale: The selection of the stationary and mobile phases is crucial for achieving good separation and peak shape. A C18 column is a common choice for flavonoid analysis due to its versatility. The mobile phase composition is optimized to ensure adequate retention and resolution.

  • Parameters:

    • Column: C18, 4.6 x 250 mm, 5 µm

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: Acetonitrile

    • Gradient: 0-5 min, 20% B; 5-25 min, 20-60% B; 25-30 min, 60% B; 30-35 min, 60-20% B; 35-40 min, 20% B

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 340 nm

    • Column Temperature: 25 °C

3. System Suitability:

  • Rationale: To ensure the analytical system is performing correctly before sample analysis.

  • Procedure:

    • Inject the 25 µg/mL standard solution six times.

    • Calculate the relative standard deviation (RSD) for the peak area and retention time. The acceptance criterion is typically RSD ≤ 2.0%.

4. Calibration Curve and Quantification:

  • Rationale: To establish the relationship between concentration and detector response.

  • Procedure:

    • Inject each working standard in triplicate.

    • Plot the average peak area against the concentration.

    • Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.

    • Inject the sample solutions and quantify the analyte concentration using the calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for High-Sensitivity Analysis

For trace-level detection and confirmation, LC-MS/MS is the method of choice due to its high sensitivity and selectivity.[9]

1. Sample and Standard Preparation:

  • Prepare stock and working solutions as described for the HPLC-UV method, but at lower concentrations (e.g., 1-1000 ng/mL).

2. LC-MS/MS Parameters:

  • Rationale: The mass spectrometer parameters are optimized to achieve the best sensitivity and specificity for the target analyte. Multiple Reaction Monitoring (MRM) is used for quantification.

  • Liquid Chromatography: Use the same chromatographic conditions as the HPLC-UV method, or a UHPLC system for faster analysis.

  • Mass Spectrometry (Triple Quadrupole):

    • Ionization Mode: Electrospray Ionization (ESI), Negative

    • MRM Transitions:

      • Quantifier: 343.1 → 328.1 (loss of CH₃)

      • Qualifier: 343.1 → 299.1 (further fragmentation)

    • Collision Energy and other MS parameters: Optimize by infusing a standard solution.

Quantitative Nuclear Magnetic Resonance (qNMR) for Purity Assessment

qNMR is a primary ratio method of measurement and is increasingly used for the certification of reference materials as it does not require a standard of the same compound.[5]

1. Sample Preparation:

  • Rationale: The internal standard must be stable, not react with the sample, and have a signal that does not overlap with the analyte signals. Maleic acid is a common internal standard.

  • Procedure:

    • Accurately weigh ~10 mg of 5,7-Dihydroxy-3',4',5'-trimethoxyflavone and ~5 mg of maleic acid (internal standard) into a vial.

    • Dissolve in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆).

2. NMR Data Acquisition:

  • Rationale: Specific acquisition parameters are crucial for accurate quantification. A long relaxation delay (D1) is necessary to ensure complete relaxation of all protons.

  • Parameters (example on a 500 MHz spectrometer):

    • Pulse Program: zg30

    • Number of Scans: 16

    • Relaxation Delay (D1): 30 s

    • Acquisition Time: ~3 s

3. Data Processing and Purity Calculation:

  • Rationale: The purity is calculated based on the ratio of the integrals of the analyte and internal standard signals, their respective number of protons, and their molar masses.

  • Procedure:

    • Integrate a well-resolved signal of the analyte and the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molar mass

    • m = mass

    • P = Purity of the internal standard

Stability and Storage

Flavonoids can be susceptible to degradation by light, heat, and oxidation. Proper storage and handling are crucial to maintain the integrity of the reference standard.

  • Storage: Store 5,7-Dihydroxy-3',4',5'-trimethoxyflavone at <+8°C in a dry, dark place.

  • Solutions: Prepare fresh solutions for analysis. If storage is necessary, store at -20°C and protect from light. Evaluate the stability of stock solutions periodically.

Conclusion

The selection and proper use of a high-purity analytical reference standard are foundational to achieving accurate and reproducible results in flavonoid research. 5,7-Dihydroxy-3',4',5'-trimethoxyflavone serves as a reliable and effective standard for the quantification and identification of methoxylated flavonoids. By employing validated analytical techniques such as HPLC-UV, LC-MS/MS, and qNMR, and adhering to rigorous experimental protocols, researchers can ensure the integrity and validity of their analytical data. This guide provides the necessary framework for the successful implementation of this reference standard in a variety of research and quality control settings.

References

  • Flavonoids Reference M
  • (PDF) Certification and uncertainty evaluation of flavonoids certified reference materials.
  • Direct Identification and Quantification of Flavonoids and Their Structural Isomers Using Ambient Ionization Tandem Mass Spectrometry - PMC. NIH.
  • 3,7-Dihydroxy-3',4',5'-trimethoxyflavone | C18H16O7 | CID 6250403. PubChem.
  • FLAVONOID reference material - FLAVONOID standard. Extrasynthese.
  • Flavonoids. Target Analysis.
  • 5,7-Dihydroxy-3',4',5'-trimethoxyflavone | CAS:18103-42-9. ChemFaces.
  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
  • 5,7-Dihydroxy-3',4',5'-trimethoxyflavone | CAS:18103-42-9 | Flavonoids. BioCrick.
  • 5,7-Dihydroxy-3',4',5'-trimethoxyflavone 1106 S, CAS 18103-42-9 - Flavone. Extrasynthese.
  • Tricetin 3',4',5'-trimethyl ether (Synonyms: 5,7-Dihydroxy-3',4',5'-trimethoxyflavone). MedChemExpress.
  • Quantitative Analysis of Flavonoids in Glycyrrhiza uralensis Fisch by 1H-qNMR - PMC. NIH.
  • New Study Reviews Chromatography Methods for Flavonoid Analysis | LCGC Intern
  • "Stability of flavonoids and ascorbic acid Part 1: Development of an in" by Megan E West.
  • Stability testing on typical flavonoid containing herbal drugs. PubMed.
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA).
  • Application of qNMR.

Sources

Validation

A Comprehensive Guide to Investigating the Synergistic Potential of 3,4'-Dihydroxy-3,5',7-trimethoxyflavan with Known Therapeutics

For researchers, scientists, and drug development professionals, the quest for novel therapeutic strategies that enhance efficacy while minimizing toxicity is a paramount objective. Combination therapy, the concurrent us...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the quest for novel therapeutic strategies that enhance efficacy while minimizing toxicity is a paramount objective. Combination therapy, the concurrent use of multiple therapeutic agents, stands as a cornerstone of modern medicine, particularly in the fields of oncology and infectious diseases. The scientific rationale underpinning this approach is the potential for synergistic interactions, where the combined effect of two or more drugs is greater than the sum of their individual effects.

Flavonoids, a class of polyphenolic secondary metabolites found in plants, have garnered significant attention for their diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][2] Their ability to modulate various cellular signaling pathways suggests their potential as adjuvants in combination therapies, possibly enhancing the efficacy of existing drugs and mitigating drug resistance.[3]

This guide focuses on a specific, yet representative flavonoid, 3,4'-Dihydroxy-3,5',7-trimethoxyflavan , and provides a comprehensive framework for investigating its synergistic effects with known drugs. While specific experimental data for this particular flavan is nascent, this document serves as a technical manual, drawing upon established methodologies and the known activities of structurally similar flavonoids to present a robust investigational plan. We will delve into the synthesis of this compound, outline detailed protocols for assessing its intrinsic biological activities, and provide a step-by-step guide to evaluating its synergistic potential with exemplar drugs from oncology and microbiology.

The Compound of Interest: 3,4'-Dihydroxy-3,5',7-trimethoxyflavan

Chemical Structure and Properties

3,4'-Dihydroxy-3,5',7-trimethoxyflavan belongs to the flavan subclass of flavonoids. Its chemical structure is characterized by a C6-C3-C6 backbone, with hydroxyl and methoxy functional groups at specific positions on the aromatic rings. These substitutions are crucial determinants of its physicochemical properties and biological activity.

  • Molecular Formula: C₁₈H₂₀O₇

  • Molecular Weight: 348.35 g/mol

The presence of both hydroxyl and methoxy groups suggests a compound with moderate polarity and the potential for both hydrogen bonding and hydrophobic interactions, influencing its solubility and ability to interact with biological targets.

Synthesis of 3,4'-Dihydroxy-3,5',7-trimethoxyflavan

The synthesis of polysubstituted flavonoids is a well-established area of organic chemistry. A common and effective strategy involves a two-step process: the Claisen-Schmidt condensation to form a chalcone intermediate, followed by an oxidative cyclization via the Algar-Flynn-Oyamada (AFO) reaction.[5][6]

Step 1: Synthesis of the Chalcone Precursor (via Claisen-Schmidt Condensation)

This reaction involves the base-catalyzed condensation of a substituted 2'-hydroxyacetophenone with a substituted benzaldehyde.

Protocol:

  • Reactant Preparation: Dissolve equimolar amounts of an appropriately protected 2'-hydroxyacetophenone (e.g., with methoxymethyl (MOM) protecting groups on the hydroxyls of the A-ring) and a suitably substituted benzaldehyde (e.g., 4-(methoxymethoxy)-3,5-dimethoxybenzaldehyde) in ethanol.

  • Reaction Initiation: Cool the solution in an ice bath and add a 40% aqueous solution of potassium hydroxide (KOH) dropwise with constant stirring.

  • Reaction Progression: Allow the reaction mixture to stir at room temperature for 24-72 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up and Isolation: Once the reaction is complete, pour the mixture into a beaker of crushed ice and acidify with dilute hydrochloric acid (HCl). The precipitated chalcone can be collected by filtration, washed with cold water until neutral, and dried.

  • Purification: The crude chalcone can be purified by recrystallization from a suitable solvent, such as ethanol.

Step 2: Synthesis of the Flavanone (via Cyclization)

The synthesized chalcone is then cyclized to the corresponding flavanone.

Protocol:

  • Reaction Setup: Dissolve the purified chalcone in a suitable solvent, such as methanol.

  • Cyclization: Add a catalytic amount of a strong acid (e.g., concentrated HCl) and reflux the mixture for several hours. Alternatively, treatment with sodium acetate in a refluxing solvent can also effect cyclization.[6]

  • Work-up and Isolation: After cooling, the reaction mixture can be concentrated under reduced pressure. The resulting solid can be collected by filtration and washed with a non-polar solvent to remove any unreacted chalcone.

  • Purification: The crude flavanone can be purified by column chromatography or recrystallization.

Step 3: Reduction to Flavan and Deprotection

The resulting flavanone can then be reduced to the flavan backbone, followed by deprotection of the hydroxyl groups to yield the final product, 3,4'-Dihydroxy-3,5',7-trimethoxyflavan. The specific reagents and conditions for these steps would be chosen based on the protecting groups used.

Intrinsic Biological Activities: A Prerequisite for Synergy Studies

Before investigating synergistic effects, it is essential to characterize the intrinsic biological activities of 3,4'-Dihydroxy-3,5',7-trimethoxyflavan. This provides a baseline for understanding its potential contributions to a combination therapy.

Antioxidant Activity

Flavonoids are renowned for their antioxidant properties, which are often attributed to their ability to scavenge free radicals.[5]

Experimental Protocols:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol).

    • Prepare a series of dilutions of the test compound.

    • In a 96-well plate, add a fixed volume of a methanolic solution of DPPH to each well containing the different concentrations of the test compound.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.[7]

  • Nitric Oxide (NO) Scavenging Assay:

    • Nitric oxide is generated from sodium nitroprusside (SNP) in an aqueous solution.

    • The test compound is incubated with the SNP solution.

    • The amount of remaining nitrite is measured using the Griess reagent.

    • A decrease in the formation of nitrite indicates the NO scavenging activity of the compound.[8]

Anti-inflammatory Activity

The anti-inflammatory properties of flavonoids are often mediated through the inhibition of pro-inflammatory enzymes and signaling pathways.[9][10]

Experimental Protocol:

  • Inhibition of Nitric Oxide Production in LPS-stimulated Macrophages:

    • Culture RAW 264.7 macrophage cells in a suitable medium.

    • Seed the cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

    • Stimulate the cells with lipopolysaccharide (LPS) to induce inflammation and nitric oxide production.

    • After a 24-hour incubation period, measure the amount of nitrite in the culture supernatant using the Griess reagent.

    • A reduction in nitrite levels indicates the anti-inflammatory activity of the compound.

Anticancer Activity

Many flavonoids exhibit cytotoxic effects against various cancer cell lines.[1][2]

Experimental Protocol:

  • MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay for Cytotoxicity:

    • Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate.

    • After cell attachment, treat the cells with a range of concentrations of the test compound.

    • Incubate for a specified period (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for a further 2-4 hours to allow the formation of formazan crystals.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at 570 nm.

    • Calculate the percentage of cell viability and determine the IC₅₀ value.

Investigating Synergistic Effects: A Comparative Approach

The core of this guide is the systematic investigation of the synergistic potential of 3,4'-Dihydroxy-3,5',7-trimethoxyflavan with established drugs. We will focus on two key therapeutic areas: oncology and infectious diseases, using doxorubicin and ciprofloxacin as representative drugs.

Theoretical Framework for Synergy Assessment

The concept of synergy is defined as an effect of a drug combination that is greater than what would be expected from the individual effects of each drug. Several models are used to quantify this interaction, with the Loewe additivity and Bliss independence models being the most common. The Combination Index (CI) , based on the median-effect principle, is a widely accepted quantitative measure of drug interaction.

  • CI < 1: Synergy

  • CI = 1: Additive effect

  • CI > 1: Antagonism

The Checkerboard Assay: A Cornerstone of Synergy Testing

The checkerboard assay is a robust in vitro method for assessing the interaction between two compounds.[11][12] It involves testing a matrix of concentrations of both drugs, alone and in combination.

Experimental Workflow for Checkerboard Assay

G cluster_prep Preparation cluster_assay Assay Setup (96-well plate) cluster_analysis Data Acquisition & Analysis prep_compound Prepare Stock Solutions (Flavonoid & Drug) serial_dil_A Serial Dilution of Flavonoid (Drug A) prep_compound->serial_dil_A serial_dil_B Serial Dilution of Known Drug (Drug B) prep_compound->serial_dil_B prep_cells Prepare Cell/Bacterial Suspension add_cells Add Cell/Bacterial Suspension prep_cells->add_cells serial_dil_A->add_cells serial_dil_B->add_cells incubate Incubate add_cells->incubate measure Measure Endpoint (e.g., Absorbance, Fluorescence) incubate->measure calc_fic Calculate FIC Index measure->calc_fic calc_ci Calculate Combination Index (CI) calc_fic->calc_ci interpret Interpret Synergy/Antagonism calc_ci->interpret

Caption: Workflow for the checkerboard synergy assay.

Detailed Protocol for the Checkerboard Assay:

  • Preparation of Drug Solutions:

    • Prepare stock solutions of 3,4'-Dihydroxy-3,5',7-trimethoxyflavan (Drug A) and the known drug (Drug B, e.g., doxorubicin or ciprofloxacin) in a suitable solvent.

    • Determine the Minimum Inhibitory Concentration (MIC) or IC₅₀ of each drug individually.

  • Plate Setup:

    • In a 96-well microtiter plate, create a two-dimensional concentration gradient.

    • Typically, serial dilutions of Drug A are made along the rows, and serial dilutions of Drug B are made along the columns.

    • The wells will contain a range of concentrations of both drugs, as well as wells with each drug alone and control wells (no drugs).

  • Inoculation:

    • Add a standardized inoculum of cancer cells or bacteria to each well.

  • Incubation:

    • Incubate the plate under appropriate conditions (e.g., 37°C, 5% CO₂ for mammalian cells; 37°C for bacteria) for a predetermined time.

  • Endpoint Measurement:

    • After incubation, assess the endpoint. For anticancer synergy, this could be cell viability using the MTT assay. For antibacterial synergy, it would be bacterial growth, often measured by absorbance at 600 nm.

  • Data Analysis:

    • Determine the MIC or IC₅₀ of each drug in the presence of the other.

    • Calculate the Fractional Inhibitory Concentration (FIC) Index .[10][13]

      • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

      • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

      • FIC Index = FIC of Drug A + FIC of Drug B

    • Interpretation of FIC Index:

      • ≤ 0.5: Synergy

      • 0.5 to 4.0: Additive or indifferent

      • 4.0: Antagonism

    • For more detailed analysis, the Combination Index (CI) can be calculated using specialized software like CompuSyn.

Case Study 1: Synergy with an Anticancer Drug (Doxorubicin)

Rationale: Doxorubicin is a widely used anthracycline antibiotic for cancer chemotherapy. However, its use is limited by cardiotoxicity and the development of drug resistance. Flavonoids have been shown to synergistically enhance the effects of doxorubicin, potentially by inhibiting drug efflux pumps or modulating apoptosis-related pathways.[14][15]

Experimental Design:

  • Cell Line: MCF-7 human breast cancer cell line (doxorubicin-sensitive) and a doxorubicin-resistant subline.

  • Endpoint: Cell viability measured by the MTT assay.

  • Data Analysis: Calculation of the Combination Index (CI) to quantify the interaction.

Expected Outcomes and Interpretation:

ScenarioCI ValueInterpretation
Synergy < 1The combination of the flavonoid and doxorubicin is more effective at killing cancer cells than the sum of their individual effects. This could allow for a reduction in the doxorubicin dose, potentially minimizing its side effects.
Additivity = 1The combined effect is as expected from the sum of the individual effects.
Antagonism > 1The flavonoid interferes with the anticancer activity of doxorubicin.
Case Study 2: Synergy with an Antibiotic (Ciprofloxacin)

Rationale: Ciprofloxacin is a broad-spectrum fluoroquinolone antibiotic. The emergence of bacterial resistance to ciprofloxacin is a major public health concern. Flavonoids, such as epigallocatechin gallate (EGCG), have demonstrated synergistic effects with ciprofloxacin against resistant bacteria.[7][16]

Experimental Design:

  • Bacterial Strain: A clinical isolate of Escherichia coli with known resistance to ciprofloxacin.

  • Endpoint: Bacterial growth measured by absorbance at 600 nm.

  • Data Analysis: Calculation of the FIC Index to determine the nature of the interaction.

Expected Outcomes and Interpretation:

ScenarioFIC IndexInterpretation
Synergy ≤ 0.5The flavonoid enhances the antibacterial activity of ciprofloxacin, potentially resensitizing the resistant strain to the antibiotic.
Additive/Indifferent > 0.5 to 4.0No significant enhancement of ciprofloxacin's activity.
Antagonism > 4.0The flavonoid hinders the antibacterial action of ciprofloxacin.

Elucidating the Mechanism of Synergy

Identifying a synergistic interaction is the first step. Understanding the underlying mechanism is crucial for further drug development. Based on the known activities of flavonoids, several potential mechanisms can be investigated.

Potential Mechanisms of Synergy and Investigational Approaches

G cluster_mech Potential Mechanisms of Synergy cluster_exp Experimental Approaches inhibit_efflux Inhibition of Drug Efflux Pumps (e.g., BCRP/ABCG2) rhodamine Rhodamine 123 Efflux Assay inhibit_efflux->rhodamine mod_pi3k Modulation of PI3K/Akt Pathway western_blot Western Blotting for Key Proteins mod_pi3k->western_blot p-Akt, p-mTOR mod_mapk Modulation of MAPK Pathway mod_mapk->western_blot p-ERK, p-JNK, p-p38 mod_nfkb Inhibition of NF-κB Pathway mod_nfkb->western_blot p-IκBα, p-p65 reporter NF-κB Reporter Assay mod_nfkb->reporter

Caption: Investigating the mechanisms of synergistic action.

Inhibition of Drug Efflux Pumps

Many cancer cells and bacteria develop drug resistance by overexpressing ATP-binding cassette (ABC) transporters, which pump drugs out of the cell. Flavonoids have been shown to inhibit these pumps.[17]

  • Experimental Approach: Use a fluorescent substrate of the efflux pump (e.g., Rhodamine 123 for P-glycoprotein). Increased intracellular fluorescence in the presence of the flavonoid indicates inhibition of the efflux pump.

Modulation of Signaling Pathways

Flavonoids can interfere with key signaling pathways involved in cell survival, proliferation, and inflammation.

  • PI3K/Akt/mTOR Pathway: This pathway is often hyperactivated in cancer, promoting cell survival and proliferation. Flavonoids can inhibit this pathway.[11][18]

  • MAPK (Mitogen-Activated Protein Kinase) Pathway: This pathway plays a crucial role in cellular responses to various stimuli and is often dysregulated in cancer. Flavonoids can modulate MAPK signaling.[19][20]

  • NF-κB (Nuclear Factor-kappa B) Pathway: NF-κB is a key regulator of inflammation and is also implicated in cancer development and drug resistance. Many flavonoids are potent inhibitors of NF-κB activation.[21][22]

PI3K/Akt Signaling Pathway

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Thr308 mTORC1 mTORC1 Akt->mTORC1 Apoptosis Apoptosis Akt->Apoptosis mTORC2 mTORC2 mTORC2->Akt Ser473 CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Flavonoid 3,4'-Dihydroxy-3,5',7-trimethoxyflavan Flavonoid->PI3K Flavonoid->Akt

Caption: Flavonoid inhibition of the PI3K/Akt pathway.

MAPK Signaling Pathway

G GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Flavonoid 3,4'-Dihydroxy-3,5',7-trimethoxyflavan Flavonoid->Raf Flavonoid->MEK G cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus Transcription Inflammatory Gene Transcription NFkB->Transcription Flavonoid 3,4'-Dihydroxy-3,5',7-trimethoxyflavan Flavonoid->IKK Flavonoid->NFkB

Caption: Flavonoid inhibition of the NF-κB pathway.

  • Experimental Approach: Western blotting can be used to measure the phosphorylation status of key proteins in these pathways (e.g., p-Akt, p-ERK, p-IκBα) in cells treated with the flavonoid, the known drug, and the combination. A decrease in the phosphorylation of pro-survival or pro-inflammatory proteins would suggest that the flavonoid's synergistic effect is mediated through the modulation of these pathways.

Conclusion and Future Directions

This guide provides a comprehensive framework for the systematic investigation of the synergistic potential of 3,4'-Dihydroxy-3,5',7-trimethoxyflavan with known drugs. By first characterizing its intrinsic biological activities and then employing robust methodologies like the checkerboard assay, researchers can quantitatively assess its interactions with other therapeutic agents. Elucidating the underlying mechanisms of synergy through targeted molecular assays is a critical next step for translating these findings into novel therapeutic strategies.

The exploration of flavonoids as synergistic agents holds immense promise for the future of drug development. By enhancing the efficacy of existing drugs and potentially overcoming drug resistance, these natural compounds could play a significant role in improving patient outcomes in a variety of diseases. The experimental pathways outlined in this guide are designed to be adaptable and can be applied to the investigation of other novel compounds in combination with a wide range of therapeutic agents.

References

  • Abe, N., et al. (2019). Synthesis of 5-Hydroxy-3',4',7-trimethoxyflavone and Related Compounds and Elucidation of Their Reversal Effects on BCRP/ABCG2-Mediated Anticancer Drug Resistance. Helvetica Chimica Acta, 102(2), e1800213.
  • Antosiak, A., et al. (2021). Anticancer activity of flavonoids accompanied by redox state modulation and the potential for a chemotherapeutic strategy. Current Research in Biotechnology, 3, 73-83.
  • Aziz, N. A., et al. (2014). Synthesis of 4',5,7-trihydroxyflavanone and 3',4',5,7-tetrahydroxyflavanone and antioxidant activity. Journal of Fundamental Sciences, 6(2).
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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 3,4'-Dihydroxy-3,5',7-trimethoxyflavan

As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The proper disposal of chemical compounds, including specia...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The proper disposal of chemical compounds, including specialized flavonoids like 3,4'-Dihydroxy-3,5',7-trimethoxyflavan, is a critical component of laboratory best practices. This guide provides a comprehensive, step-by-step framework for managing this compound's waste stream, grounded in established safety protocols and regulatory standards. Our approach prioritizes not just the "how," but the "why," ensuring that every step is a self-validating component of a robust safety culture.

Foundational Principle: Hazard Assessment and Characterization

For many specialized or novel compounds, a specific Safety Data Sheet (SDS) may not be readily available. In such cases, the foundational principle of laboratory safety is to handle the substance as potentially hazardous until proven otherwise. The responsibility for a formal hazardous waste determination rests with the generating institution, typically managed by the Environmental Health & Safety (EHS) office.[1][2]

Based on analogous flavonoid structures, 3,4'-Dihydroxy-3,5',7-trimethoxyflavan is likely a solid organic compound with low acute toxicity. However, it should be treated as a potential skin and eye irritant.[3][4][5] All disposal procedures must be predicated on this cautious assessment.

Personal Protective Equipment (PPE): Your First Line of Defense

Handling any chemical waste requires a clear and non-negotiable PPE protocol. The objective is to create a complete barrier between the researcher and the chemical waste.

EquipmentSpecificationRationale
Eye Protection Chemical safety goggles or safety glasses with side shieldsProtects against accidental splashes of solutions or airborne dust from solid waste.[3]
Hand Protection Nitrile glovesProvides a chemical-resistant barrier to prevent skin contact.[3]
Body Protection Standard laboratory coatProtects skin and personal clothing from contamination.
Respiratory Protection Generally not required for small quantitiesIf handling large quantities of the solid that could create dust, a particulate filter (e.g., N95) may be necessary.[3]

The Core Protocol: Waste Segregation and Container Management

Proper segregation is the most critical step in chemical waste management. It prevents unintended chemical reactions and ensures that waste is routed to the correct disposal facility.[6][7] Inadvertent mixing of different waste streams is a primary cause of laboratory incidents.

Step-by-Step Segregation and Containment:

  • Identify Waste Streams: Determine the different forms of waste containing 3,4'-Dihydroxy-3,5',7-trimethoxyflavan:

    • Solid Waste: Unused or expired pure compound.

    • Organic Solutions: Compound dissolved in non-halogenated organic solvents (e.g., DMSO, ethanol, acetone).

    • Contaminated Materials: Solid items contaminated with the compound, such as gloves, weigh boats, pipette tips, and paper towels.

  • Select Appropriate Containers:

    • For solid waste and contaminated materials, use a durable, sealable plastic bag or a wide-mouth plastic container.

    • For organic solutions, use a designated, chemically-compatible waste container (typically high-density polyethylene, HDPE) for non-halogenated organic waste.[7] Never mix with halogenated solvent waste.

  • Label Containers Immediately: All waste containers must be labeled clearly from the moment the first drop of waste is added. The label must include:

    • The full chemical name: "3,4'-Dihydroxy-3,5',7-trimethoxyflavan Waste"

    • The solvent system (for liquid waste)

    • The primary hazards (e.g., "Caution: Chemical Irritant")

    • The accumulation start date.[8]

    • Your name, lab number, and contact information.

Disposal Workflow: From Benchtop to Pickup

The following workflow provides a logical sequence for managing the disposal process. This process is designed to align with the requirements of the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[1][9]

DisposalWorkflow cluster_generation Waste Generation cluster_streams Segregation cluster_containment Containment & Labeling cluster_storage Satellite Accumulation Area (SAA) cluster_disposal Final Disposal Generate Waste Generated (3,4'-Dihydroxy-3,5',7-trimethoxyflavan) Solid Pure Solid or Contaminated Solids (e.g., weigh boats) Generate->Solid Organic Solution in Non-Halogenated Solvent (e.g., DMSO, Ethanol) Generate->Organic PPE Contaminated PPE (Gloves, Wipes) Generate->PPE Container_Solid Place in Labeled Solid Waste Container Solid->Container_Solid Container_Organic Pour into Labeled Non-Halogenated Liquid Waste Container Organic->Container_Organic Container_PPE Place in Labeled Solid Waste Container PPE->Container_PPE Store Store in Designated SAA Keep Containers Closed Container_Solid->Store Container_Organic->Store EHS Request Waste Pickup from EHS/Waste Management Store->EHS Pickup Professional Disposal (e.g., Incineration) EHS->Pickup

Caption: Decision workflow for the disposal of 3,4'-Dihydroxy-3,5',7-trimethoxyflavan waste.

Detailed Disposal Protocol:

  • Solid Waste:

    • Carefully sweep up any remaining solid 3,4'-Dihydroxy-3,5',7-trimethoxyflavan.

    • Place the solid, along with any contaminated weigh paper or spatulas, into the designated and pre-labeled solid chemical waste container.[10]

  • Solutions in Organic Solvents:

    • Working in a fume hood, carefully pour the solution into the designated container for non-halogenated liquid waste.

    • Ensure the container is properly capped after addition to prevent the release of solvent vapors.

  • Contaminated Labware and PPE:

    • Collect all disposable items that have come into contact with the compound, such as nitrile gloves, pipette tips, and absorbent wipes.

    • Place these items into the solid chemical waste container.[7]

    • Non-disposable glassware should be decontaminated by rinsing three times with a suitable solvent (e.g., ethanol or acetone). The first rinse should be collected as hazardous waste; subsequent rinses may be permissible for drain disposal depending on institutional policy.[11]

  • Storage and Pickup:

    • Store the sealed waste containers in your laboratory's designated Satellite Accumulation Area (SAA). This area must be clearly marked.[8]

    • Follow your institution's specific procedures to request a waste pickup from the EHS office or designated hazardous waste contractor.[11][12] Laboratories are typically required to have waste removed within 12 months of the accumulation start date.[1][13]

Emergency Protocol: Spill Management

In the event of a small spill of solid 3,4'-Dihydroxy-3,5',7-trimethoxyflavan:

  • Alert Personnel: Notify colleagues in the immediate area.

  • Isolate: Secure the area to prevent further spread.

  • Protect: Don appropriate PPE, including gloves, lab coat, and safety goggles.

  • Contain: Gently cover the spill with an absorbent material (e.g., paper towels) to prevent it from becoming airborne.

  • Clean: Carefully sweep the material into a dustpan or onto a stiff piece of cardboard.

  • Dispose: Place the spilled material and all cleaning materials into the designated solid chemical waste container.

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (like ethanol), and dispose of the cloth as contaminated solid waste.

The Regulatory Framework: Adherence to a Higher Standard

All laboratory waste disposal is governed by strict regulations. In the United States, OSHA's Laboratory Standard (29 CFR 1910.1450) mandates the creation of a Chemical Hygiene Plan (CHP) for every lab, which includes procedures for safe removal of contaminated waste.[9][14] The EPA regulates the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA).[1] Your institution's EHS department translates these federal mandates into actionable, site-specific protocols. Always defer to your local CHP and EHS office as the ultimate authority.

By adhering to these systematic procedures, you ensure that the disposal of 3,4'-Dihydroxy-3,5',7-trimethoxyflavan is conducted safely, responsibly, and in full compliance with the regulations that govern our work.

References

  • Are You In Compliance With Proper Lab Waste Disposal Regul
  • Safety Data Sheet: 3,5,7-Trihydroxyflavone - Carl ROTH -
  • Laboratory chemical waste disposal guidelines - University of Otago -
  • Regulations for Hazardous Waste Generated at Academic Laboratories - U.S. Environmental Protection Agency -
  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
  • OSHA Compliance For Labor
  • Hazardous waste from laboratories UNS50 and UNS40 - Maastricht University -
  • Regulation of Laboratory Waste - American Chemical Society -
  • SAFETY DATA SHEET - 2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-benzopyrone - Fisher Scientific -
  • OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN - Occupational Safety and Health Administr
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - University of Pennsylvania EHRS -
  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories - U.S. Environmental Protection Agency -
  • Disposal of Used/Unwanted Chemicals at UW-Madison - University of Wisconsin-Madison -
  • SAFETY DATA SHEET - 3',4'-Dihydroxyflavone - Fisher Scientific -

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